2,5-Dimethyl-2,3-dihydro-1H-indole
Description
BenchChem offers high-quality 2,5-Dimethyl-2,3-dihydro-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Dimethyl-2,3-dihydro-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,5-dimethyl-2,3-dihydro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-7-3-4-10-9(5-7)6-8(2)11-10/h3-5,8,11H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVEUSNIEJOXRAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(N1)C=CC(=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 2,5-Dimethyl-2,3-dihydro-1H-indole
Introduction
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the physical properties of a molecule is foundational to its application. This guide provides an in-depth technical overview of 2,5-Dimethyl-2,3-dihydro-1H-indole (also known as 2,5-dimethylindoline), a heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of experimental data for this specific molecule in public databases, this guide will focus on both the prediction of its core physical properties using computational methods and the detailed experimental protocols for their empirical determination. This dual approach provides a robust framework for researchers to confidently work with this compound.
The structure of 2,5-Dimethyl-2,3-dihydro-1H-indole is characterized by a benzene ring fused to a five-membered nitrogen-containing ring, with methyl groups at the 2 and 5 positions. The "dihydro" designation indicates a saturation of the 2,3-double bond found in the parent indole, which significantly influences its three-dimensional structure and, consequently, its physical properties.
Predicted Physicochemical Properties
In the absence of extensive experimental data, computational modeling serves as a powerful tool for estimating the physical properties of organic molecules.[1][2] These predictions are based on the molecule's structure and employ algorithms derived from extensive datasets of known compounds.
Table 1: Predicted Physical Properties of 2,5-Dimethyl-2,3-dihydro-1H-indole
| Property | Predicted Value | Method of Prediction |
| Molecular Formula | C₁₀H₁₃N | - |
| Molecular Weight | 147.22 g/mol | - |
| Boiling Point | ~220-240 °C | Quantitative Structure-Property Relationship (QSPR) models often consider factors like molecular weight, intermolecular forces (van der Waals, dipole-dipole, and potential for hydrogen bonding), and molecular shape.[3][4] |
| Density | ~0.98 - 1.02 g/cm³ | Predictive models for density typically rely on the molecule's volume and mass, often calculated using group contribution methods or more sophisticated equations of state.[5] |
| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., ethanol, chloroform, diethyl ether). | The indoline core provides some polarity, but the two methyl groups and the benzene ring contribute to its lipophilic character, suggesting limited aqueous solubility but good solubility in less polar organic solvents. |
Causality Behind Predictions:
-
Boiling Point: The predicted boiling point is relatively high for a molecule of its size due to the presence of the nitrogen atom, which can participate in intermolecular hydrogen bonding. The overall molecular weight and surface area also contribute to stronger van der Waals forces compared to smaller amines.
-
Density: The predicted density is close to that of water, which is typical for many non-halogenated aromatic and heterocyclic compounds of similar molecular weight.
-
Solubility: The principle of "like dissolves like" is the primary determinant here. The largely nonpolar structure dictates its preference for organic solvents.
Experimental Determination of Physical Properties
While predictions are valuable, empirical determination remains the gold standard. The following protocols are designed to be self-validating and provide accurate physical property data for 2,5-Dimethyl-2,3-dihydro-1H-indole.
Workflow for Physical Property Determination
Caption: Workflow for the synthesis, purification, and physical characterization of 2,5-Dimethyl-2,3-dihydro-1H-indole.
Boiling Point Determination
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. For a pure compound, this occurs at a distinct temperature at a given pressure.
Protocol:
-
Apparatus Setup: Assemble a simple distillation apparatus using a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.
-
Sample Preparation: Place a small, pure sample of 2,5-Dimethyl-2,3-dihydro-1H-indole into the round-bottom flask along with a few boiling chips to ensure smooth boiling.
-
Heating: Gently heat the flask using a heating mantle.
-
Observation: Record the temperature at which the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.
-
Pressure Correction: Note the atmospheric pressure during the experiment. If it deviates significantly from standard pressure (760 mmHg), a pressure correction may be necessary.
Expertise & Trustworthiness: The use of a calibrated thermometer and the observation of a stable boiling temperature are critical for accuracy. Impurities will typically cause the boiling point to be elevated and occur over a range of temperatures.
Density Measurement
Principle: Density is the mass of a substance per unit volume. For a liquid, it can be accurately determined by measuring the mass of a known volume.[6][7][8]
Protocol:
-
Tare a Pycnometer: Accurately weigh a clean, dry pycnometer (a flask with a specific volume).
-
Fill with Sample: Fill the pycnometer with 2,5-Dimethyl-2,3-dihydro-1H-indole, ensuring there are no air bubbles.
-
Equilibrate Temperature: Place the filled pycnometer in a constant temperature water bath until the sample reaches the desired temperature (e.g., 20 °C or 25 °C).
-
Adjust Volume: Carefully remove any excess liquid that has expanded out of the pycnometer's capillary.
-
Weigh the Filled Pycnometer: Dry the outside of the pycnometer and weigh it accurately.
-
Calculation: The density is calculated by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer and dividing by the known volume of the pycnometer.
Expertise & Trustworthiness: The use of a pycnometer and a constant temperature bath minimizes errors from volume changes with temperature, ensuring a highly accurate and reproducible density measurement.
Predicted and Characteristic Spectral Data
Spectroscopic techniques provide a "fingerprint" of a molecule, confirming its structure and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds.[9] Predicted NMR spectra can be generated using software that calculates the magnetic environment of each nucleus.[10][11][12][13][14]
Predicted ¹H NMR Spectrum (in CDCl₃):
-
~6.5-7.0 ppm (m, 3H): Aromatic protons on the benzene ring. The substitution pattern will lead to a complex multiplet.
-
~3.5-4.0 ppm (m, 1H): The proton at the C2 position, likely a multiplet due to coupling with the C3 protons and the C2-methyl group.
-
~2.5-3.0 ppm (m, 2H): The two protons at the C3 position, which will be diastereotopic and show complex coupling with the C2 proton.
-
~2.2 ppm (s, 3H): The protons of the methyl group at the C5 position on the aromatic ring.
-
~1.2 ppm (d, 3H): The protons of the methyl group at the C2 position, appearing as a doublet due to coupling with the C2 proton.
-
Broad singlet (variable ppm): The N-H proton. Its chemical shift is concentration and solvent-dependent.
Predicted ¹³C NMR Spectrum (in CDCl₃):
-
~140-150 ppm: Quaternary aromatic carbon attached to the nitrogen.
-
~120-130 ppm: Aromatic carbons.
-
~50-60 ppm: The C2 carbon.
-
~30-40 ppm: The C3 carbon.
-
~20-25 ppm: The C5-methyl carbon.
-
~15-20 ppm: The C2-methyl carbon.
Experimental Protocol for NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of pure 2,5-Dimethyl-2,3-dihydro-1H-indole in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC) spectra on a high-field NMR spectrometer.
-
Data Analysis: Process the spectra and assign the peaks based on their chemical shifts, integration, and coupling patterns, comparing them to the predicted values.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[15][16]
Predicted IR Spectrum:
-
~3350-3450 cm⁻¹ (medium, sharp): N-H stretch of the secondary amine.[17][18]
-
~2850-3000 cm⁻¹ (medium to strong): C-H stretches of the aliphatic and aromatic groups.
-
~1600 cm⁻¹ and ~1480 cm⁻¹ (medium): C=C stretching vibrations of the aromatic ring.
-
~1250-1335 cm⁻¹ (strong): C-N stretch of the aromatic amine.[17]
-
~700-900 cm⁻¹ (strong): C-H out-of-plane bending of the substituted benzene ring.
Experimental Protocol for FTIR Spectroscopy:
-
Sample Preparation: A small amount of the neat liquid can be placed between two salt plates (NaCl or KBr) to form a thin film.
-
Data Acquisition: Record the spectrum using an FTIR spectrometer.
-
Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups of 2,5-Dimethyl-2,3-dihydro-1H-indole.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.[19][20]
Predicted Mass Spectrum (Electron Ionization - EI):
-
Molecular Ion (M⁺): m/z = 147. This peak should be reasonably abundant.
-
Major Fragments:
-
m/z = 132 (M-15): Loss of a methyl group (CH₃), likely from the C2 position, is a very probable fragmentation pathway for indolines.
-
m/z = 117: Further fragmentation of the m/z 132 ion.
-
Experimental Protocol for Mass Spectrometry:
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, typically via direct infusion or coupled with a gas chromatograph (GC-MS).
-
Ionization: Ionize the sample using an appropriate method, such as electron ionization (EI).
-
Data Acquisition: Acquire the mass spectrum.
-
Data Analysis: Identify the molecular ion peak to confirm the molecular weight and analyze the fragmentation pattern to support the proposed structure.
Conclusion
This technical guide provides a comprehensive framework for understanding and determining the physical properties of 2,5-Dimethyl-2,3-dihydro-1H-indole. By combining computational predictions with detailed, reliable experimental protocols, researchers can confidently characterize this molecule for its potential applications in drug discovery and other scientific fields. The principles and methodologies outlined herein are fundamental to the robust scientific investigation of novel chemical entities.
References
-
Hilal, S. H., et al. (2003). Calculating physical properties of organic compounds for environmental modeling from molecular structure. PubMed, 11(3), 283-93. [Link]
-
Wishart, D. S., et al. (2022). How Well Can We Predict Mass Spectra from Structures? Benchmarking Competitive Fragmentation Modeling for Metabolite Identification on Untrained Tandem Mass Spectra. Analytical Chemistry, 94(1), 574–583. [Link]
-
Protheragen. IR Spectrum Prediction. [Link]
-
Li, S., et al. (2023). Infrared Spectra Prediction for Functional Group Region Utilizing a Machine Learning Approach with Structural Neighboring Mechanism. Analytical Chemistry, 95(45), 16499–16507. [Link]
-
Gori, M., et al. (2001). Predicting Physical-Chemical Properties of Compounds from Molecular Structures by Recursive Neural Networks. Journal of Chemical Information and Computer Sciences, 41(5), 1461–1469. [Link]
-
Chen, Z., et al. (2023). High-Accuracy Physical Property Prediction for Organics via Molecular Representation Learning: Bridging Data to Discovery. arXiv. [Link]
-
Ghasemi, J., et al. (2024). Neural Network Approach for Predicting Infrared Spectra from 3D Molecular Structure. arXiv. [Link]
-
Schmidt, J., et al. (2002). Selective chemical ionization of nitrogen and sulfur heterocycles in petroleum fractions by ion trap mass spectrometry. Journal of the American Society for Mass Spectrometry, 13(1), 61-68. [Link]
-
Hilal, S. H., et al. (2003). Calculating physical properties of organic compounds for environmental modeling from molecular structure. ResearchGate. [Link]
-
Van der Merwe, J., et al. (2011). An FTIR spectroscopic study on the effect of molecular structural variations on the CO2 absorption characteristics of heterocyclic amines. ChemPhysChem, 12(6), 1088-99. [Link]
-
Tavassoli, A. (2023). How to predict IR Spectra?. ResearchGate. [Link]
-
ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite. Retrieved from [Link]
-
Chemistry Stack Exchange. (2023). What software shall I use for DFT on an organic molecule?. [Link]
-
Patiny, L. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]
-
CD ComputaBio. (n.d.). IR Spectrum Prediction Service. Retrieved from [Link]
-
Young, A., et al. (2023). Mass Spectra Prediction with Structural Motif-based Graph Neural Networks. arXiv. [Link]
-
ACD/Labs. (n.d.). Mass Spec Fragment Prediction Software | MS Fragmenter. Retrieved from [Link]
-
NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]
-
NMRium. (n.d.). Predict - NMRium demo. Retrieved from [Link]
-
Katritzky, A. R., et al. (2000). Normal Boiling Points for Organic Compounds: Correlation and Prediction by a Quantitative Structure−Property Relationship. Journal of Chemical Information and Modeling, 40(1), 1-11. [Link]
-
Chem Help ASAP. (2023, February 3). predicting likely fragments in a mass spectrum. YouTube. [Link]
-
Chemicate. (2022, August 7). Predict NMR spectra in seconds | Free Application | NMR Analysis | 1H NMR | 13C NMR. YouTube. [Link]
-
ProQuest. (n.d.). Mass Spectra of New Heterocycles: XXVI.1 Electron Impact Ionization Study of N-(5-Amino-ProQuest. Retrieved from [Link]
-
ResearchGate. (n.d.). An FTIR Spectroscopic Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines | Request PDF. Retrieved from [Link]
-
Joseph-Nathan, P., et al. (1988). NMR STUDIES OF INDOLE. HETEROCYCLES, 27(2), 377-384. [Link]
-
CFM-ID. (n.d.). Spectra Prediction. Retrieved from [Link]
-
NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]
-
Goharshadi, E. K., et al. (2011). Density calculation of liquid organic compounds using a simple equation of state up to high pressures. RocketProps. [Link]
-
Jennings, A. L., & Boggs, J. E. (1964). Mass Spectrometry for Structure Determination. Simple Nitrogen Heterocycles. The Journal of Organic Chemistry, 29(7), 2065–2068. [Link]
-
Gabriel, E. (2024, June 25). Predicting Boiling Points of Organic Compounds Using Machine Learning: A Linear Regression Approach. Medium. [Link]
-
YouTube. (2023, February 22). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. [Link]
-
MDPI. (2022, March 25). Insights on the Synthesis of N-Heterocycles Containing Macrocycles and Their Complexion and Biological Properties. [Link]
-
Chemissian. (n.d.). Chemissian: software to analyze spectra, build density maps and molecular orbitals. Retrieved from [Link]
-
ResearchGate. (n.d.). Can anyone refer me to software or any site that predicts the physical and chemical properties of organic compounds?. Retrieved from [Link]
-
SpectraBase. (n.d.). Indoline - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
DTIC. (n.d.). Mass Spectrometry of Heterocyclic Compounds. Retrieved from [Link]
-
Proceedings.Science. (2024, January 6). PREDICTION OF BOILING POINTS OF ORGANIC COMPOUNDS USING MACHINE LEARNING ALGORITHMS. [Link]
-
Organic Chemistry LABORATORY. (n.d.). Retrieved from [Link]
-
ResearchGate. (n.d.). Figure 1: FTIR Spectrum of the Synthesized (a) Heterocyclic Compound.... Retrieved from [Link]
-
University of Calgary. (n.d.). IR: amines. Retrieved from [Link]
-
ResearchGate. (n.d.). Density of Liquid – Organic Compounds. Retrieved from [Link]
-
YouTube. (2020, December 27). How to Calculate Molecular Density using GROMACS. [Link]
-
Chemistry LibreTexts. (n.d.). Amine infrared spectra. Retrieved from [Link]
-
ResearchGate. (n.d.). Is there any simulation software works for both organic molecules and crystal structures?. Retrieved from [Link]
Sources
- 1. Calculating physical properties of organic compounds for environmental modeling from molecular structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. math.unipd.it [math.unipd.it]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medium.com [medium.com]
- 5. rocketprops.readthedocs.io [rocketprops.readthedocs.io]
- 6. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 7. akbis.gaziantep.edu.tr [akbis.gaziantep.edu.tr]
- 8. homesciencetools.com [homesciencetools.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Simulate and predict NMR spectra [nmrdb.org]
- 11. Visualizer loader [nmrdb.org]
- 12. app.nmrium.com [app.nmrium.com]
- 13. youtube.com [youtube.com]
- 14. Visualizer loader [nmrdb.org]
- 15. IR Spectrum Prediction - Protheragen [wavefunction.protheragen.ai]
- 16. pubs.acs.org [pubs.acs.org]
- 17. orgchemboulder.com [orgchemboulder.com]
- 18. Chemistry: Amine infrared spectra [openchemistryhelp.blogspot.com]
- 19. How Well Can We Predict Mass Spectra from Structures? Benchmarking Competitive Fragmentation Modeling for Metabolite Identification on Untrained Tandem Mass Spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 20. apps.dtic.mil [apps.dtic.mil]
An In-depth Technical Guide to 2,5-Dimethyl-2,3-dihydro-1H-indole: Structure, Bonding, and Synthetic Considerations
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of 2,5-Dimethyl-2,3-dihydro-1H-indole, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. This document delves into the core aspects of its chemical architecture, including its nuanced structure and bonding characteristics. Furthermore, it outlines plausible synthetic pathways for its preparation, supported by established chemical principles. A detailed predictive analysis of its spectroscopic signatures (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) is presented to facilitate its characterization in a laboratory setting. This guide is intended to serve as a valuable resource for professionals engaged in the design and development of novel therapeutics and complex molecular entities.
Introduction: The Significance of the Indoline Scaffold
The indoline (2,3-dihydro-1H-indole) framework is a privileged scaffold in drug discovery, forming the core of numerous biologically active compounds. Its saturated heterocyclic ring, fused to a benzene ring, imparts a unique three-dimensional geometry that is amenable to diverse functionalization. This allows for the fine-tuning of physicochemical properties and biological activities. The introduction of substituents, such as the methyl groups in 2,5-Dimethyl-2,3-dihydro-1H-indole, further modulates its steric and electronic profile, offering a versatile platform for the development of novel chemical entities.
Molecular Structure and Bonding
The chemical structure of 2,5-Dimethyl-2,3-dihydro-1H-indole consists of a bicyclic system where a benzene ring is fused to a pyrrolidine ring. The key structural features are:
-
Aromatic Benzene Ring: The six-membered ring is fully aromatic, with delocalized π-electrons, conferring planarity and stability. The methyl group at the C5 position is an electron-donating group, which can influence the reactivity of the aromatic ring in electrophilic substitution reactions.
-
Saturated Pyrrolidine Ring: The five-membered nitrogen-containing ring is saturated, meaning all carbon atoms are sp³ hybridized. This results in a non-planar, puckered conformation. The methyl group at the C2 position introduces a chiral center, meaning this compound can exist as a pair of enantiomers.
-
Stereochemistry: The presence of a stereocenter at the C2 position means that 2,5-Dimethyl-2,3-dihydro-1H-indole is a chiral molecule and will exist as a racemic mixture unless a stereoselective synthesis is employed.
The bonding within the molecule can be summarized as follows:
| Atom | Hybridization | Bond Angles (approx.) |
| C2 | sp³ | 109.5° |
| C3 | sp³ | 109.5° |
| N1 | sp³ | <109.5° (due to lone pair) |
| Aromatic Carbons | sp² | 120° |
The nitrogen atom's lone pair of electrons is localized and contributes to the basicity of the molecule. The overall geometry is a fusion of a planar aromatic ring and a flexible, non-planar five-membered ring.
Caption: Figure 1: 2D representation of 2,5-Dimethyl-2,3-dihydro-1H-indole.
Synthesis of 2,5-Dimethyl-2,3-dihydro-1H-indole
Proposed Synthetic Pathway: Reduction of 2,5-Dimethyl-1H-indole
Caption: Figure 2: General reaction scheme for the synthesis.
Experimental Protocol 1: Catalytic Hydrogenation
Catalytic hydrogenation is a clean and efficient method for the reduction of the pyrrole ring of indoles.
Methodology:
-
Catalyst Preparation: In a suitable hydrogenation vessel, add 2,5-Dimethyl-1H-indole and a suitable solvent (e.g., ethanol, acetic acid).
-
Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, such as 5% Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂).
-
Hydrogenation: The vessel is then placed under a hydrogen atmosphere (typically 1-5 atm) and stirred vigorously at room temperature or with gentle heating.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, the catalyst is removed by filtration through a pad of celite. The solvent is then removed under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.
Experimental Protocol 2: Chemical Reduction with Sodium Cyanoborohydride
Sodium cyanoborohydride is a milder reducing agent that can selectively reduce the C2=C3 double bond of an indole in an acidic medium.
Methodology:
-
Dissolution: Dissolve 2,5-Dimethyl-1H-indole in a suitable solvent, such as acetic acid or a mixture of methanol and hydrochloric acid.
-
Reductant Addition: Cool the solution in an ice bath and add sodium cyanoborohydride portion-wise.
-
Reaction: The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by TLC.
-
Quenching and Work-up: The reaction is carefully quenched by the addition of water and then basified with a suitable base (e.g., sodium hydroxide solution). The aqueous layer is extracted with an organic solvent (e.g., diethyl ether, ethyl acetate).
-
Purification: The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is evaporated to give the crude product, which can be further purified as described above.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic, aliphatic, and methyl protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-7 | ~6.9 - 7.1 | d | ~7-8 |
| H-6 | ~6.6 - 6.8 | dd | ~7-8, ~1-2 |
| H-4 | ~6.5 - 6.7 | s | - |
| H-2 | ~3.8 - 4.2 | m | - |
| H-3a | ~3.2 - 3.4 | dd | ~15-16, ~8-9 |
| H-3b | ~2.7 - 2.9 | dd | ~15-16, ~4-5 |
| NH | ~3.5 - 4.5 | br s | - |
| 5-CH₃ | ~2.2 - 2.4 | s | - |
| 2-CH₃ | ~1.2 - 1.4 | d | ~6-7 |
Rationale for Predictions:
-
The aromatic protons (H-4, H-6, H-7) will be shifted upfield compared to the aromatic indole precursor due to the loss of aromaticity in the pyrrole ring.
-
The protons on the C2 and C3 of the pyrrolidine ring will appear in the aliphatic region. The C3 protons will be diastereotopic and appear as a pair of doublets of doublets.
-
The methyl group at C2 will be a doublet due to coupling with the H-2 proton.
-
The N-H proton signal will be a broad singlet and its chemical shift can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will show distinct signals for the aromatic and aliphatic carbons.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-7a | ~150 - 152 |
| C-3a | ~130 - 132 |
| C-5 | ~128 - 130 |
| C-6 | ~124 - 126 |
| C-4 | ~118 - 120 |
| C-7 | ~108 - 110 |
| C-2 | ~55 - 60 |
| C-3 | ~35 - 40 |
| 5-CH₃ | ~20 - 22 |
| 2-CH₃ | ~18 - 20 |
Rationale for Predictions:
-
The aromatic carbons will have chemical shifts in the typical aromatic region.
-
The sp³ hybridized carbons of the pyrrolidine ring (C-2 and C-3) will be significantly upfield.
-
The two methyl carbons will appear in the upfield region of the spectrum.
Infrared (IR) Spectroscopy (Predicted)
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3350 - 3450 | Medium |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Strong |
| C=C Stretch (Aromatic) | 1600 - 1620, 1450 - 1500 | Medium-Strong |
| C-N Stretch | 1250 - 1350 | Medium |
Mass Spectrometry (Predicted)
-
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 147, corresponding to the molecular weight of C₁₀H₁₃N.
-
Fragmentation: Common fragmentation pathways would involve the loss of the methyl group at C2 (M-15) and cleavage of the pyrrolidine ring.
Reactivity and Potential Applications
2,5-Dimethyl-2,3-dihydro-1H-indole is expected to exhibit reactivity characteristic of a secondary aniline and a substituted benzene ring.
-
N-Alkylation/Acylation: The nitrogen atom is nucleophilic and can be readily alkylated or acylated to introduce various substituents.
-
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts reactions). The position of substitution will be directed by the activating effect of the amino group and the methyl group, and the steric hindrance they impose.
-
Oxidation: The indoline ring is susceptible to oxidation, which can lead to the re-aromatization to the corresponding indole.[2] This is an important consideration for its storage and handling.
The potential applications of 2,5-Dimethyl-2,3-dihydro-1H-indole in drug development are vast. The indoline scaffold is a key component of many pharmaceuticals. By modifying the substitution pattern, as in this molecule, medicinal chemists can explore new chemical space and potentially develop compounds with improved efficacy, selectivity, and pharmacokinetic properties.
Conclusion
2,5-Dimethyl-2,3-dihydro-1H-indole is a valuable building block in organic synthesis and medicinal chemistry. While specific experimental data for this compound is sparse in the literature, its synthesis can be reliably achieved through the reduction of its indole precursor. The predictive spectroscopic analysis provided in this guide offers a solid foundation for its characterization. The unique structural and electronic properties of this molecule make it an attractive scaffold for the development of novel compounds with potential therapeutic applications.
References
-
Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. Molecules. 2022, 27(21), 7462. [Link]
-
Synthesis of Substituted Indolines through Photocatalyzed Decarboxylative Radical Arylation. The Journal of Organic Chemistry. 2023, 88(7), 4357–4367. [Link]
-
Study of catalytic hydrogenation and dehydrogenation of 2,3-dimethylindole for hydrogen storage application. RSC Advances. 2021, 11(26), 15735-15741. [Link]
-
Sodium cyanoborohydride. Organic Chemistry Portal. [Link]
-
Synthesis of Substituted Indolines through Photocatalyzed Decarboxylative Radical Arylation. The Journal of Organic Chemistry. 2023, 88 (7), 4357-4367. [Link]
Sources
A Spectroscopic Guide to 2,5-Dimethyl-2,3-dihydro-1H-indole: An In-Depth Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the spectroscopic characteristics of 2,5-Dimethyl-2,3-dihydro-1H-indole, also known as 2,5-dimethylindoline. Due to the limited availability of direct experimental spectra for this specific substituted indoline, this document presents a comprehensive set of predicted data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). These predictions are grounded in the established spectroscopic principles of the 2,3-dihydro-1H-indole (indoline) core structure and the known effects of methyl group substitution, providing a reliable reference for the identification and characterization of this compound.
Introduction to 2,5-Dimethyl-2,3-dihydro-1H-indole
2,5-Dimethyl-2,3-dihydro-1H-indole is a heterocyclic organic compound featuring a bicyclic structure composed of a benzene ring fused to a five-membered nitrogen-containing ring. The "dihydro" designation indicates the saturation of the 2 and 3 positions of the pyrrole ring, distinguishing it from its aromatic counterpart, 2,5-dimethyl-1H-indole. The indoline scaffold is a significant structural motif in a variety of biologically active molecules and natural products. The addition of methyl groups at the 2 and 5 positions introduces specific electronic and steric properties that can influence the molecule's chemical reactivity and biological interactions. Accurate spectroscopic characterization is therefore crucial for its unambiguous identification in synthesis, quality control, and various research applications.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds by providing information about the chemical environment of individual atoms. For 2,5-Dimethyl-2,3-dihydro-1H-indole, both ¹H (proton) and ¹³C (carbon-13) NMR are indispensable for structural confirmation.
Experimental Protocol: NMR Data Acquisition
A standardized approach to acquiring high-quality NMR spectra is essential for accurate structural interpretation.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified 2,5-Dimethyl-2,3-dihydro-1H-indole in a suitable deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃ or DMSO-d₆). The choice of solvent can influence chemical shifts, particularly for the N-H proton.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans (typically 8-16) to ensure a good signal-to-noise ratio, the relaxation delay, and the spectral width.
-
¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets for each unique carbon atom. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of 2,5-Dimethyl-2,3-dihydro-1H-indole in CDCl₃ is detailed below. The chemical shifts are estimated based on the known spectrum of indoline and the additive effects of the methyl substituents.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H on C2-CH₃ | ~1.2-1.3 | Doublet | ~6-7 |
| H on C5-CH₃ | ~2.2-2.3 | Singlet | - |
| H on C2 | ~3.5-3.7 | Multiplet | - |
| H on C3 (diastereotopic) | ~2.8-3.0 and ~3.1-3.3 | Doublet of doublets (each) | - |
| N-H | ~3.5-4.5 (broad) | Singlet (broad) | - |
| H on C4 | ~6.9-7.0 | Singlet (or narrow doublet) | - |
| H on C6 | ~6.6-6.7 | Doublet | ~8 |
| H on C7 | ~6.5-6.6 | Doublet | ~8 |
Interpretation of the ¹H NMR Spectrum:
-
Aliphatic Region: The methyl group at the chiral C2 position is expected to appear as a doublet due to coupling with the adjacent C2 proton. The C2 proton itself will be a multiplet due to coupling with the C2-methyl protons and the diastereotopic protons at C3. The two protons on C3 are diastereotopic due to the adjacent chiral center at C2 and will appear as distinct signals, likely as doublets of doublets.
-
Aromatic Region: The methyl group on the aromatic ring at C5 will be a singlet. The aromatic protons will show a pattern characteristic of a 1,2,4-trisubstituted benzene ring. The proton at C4 will likely be a singlet or a narrow doublet due to a small meta-coupling. The protons at C6 and C7 will appear as doublets due to ortho-coupling.
-
N-H Proton: The N-H proton will be a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration.
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum provides a carbon fingerprint of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C2-C H₃ | ~20-25 |
| C5-C H₃ | ~20-22 |
| C3 | ~35-40 |
| C2 | ~55-60 |
| C7 | ~110-115 |
| C6 | ~120-125 |
| C4 | ~125-130 |
| C5 | ~128-132 |
| C3a | ~135-140 |
| C7a | ~150-155 |
Interpretation of the ¹³C NMR Spectrum:
-
Aliphatic Carbons: The two methyl carbons will appear in the upfield region. The C3 methylene carbon and the C2 methine carbon will be found further downfield in the aliphatic region.
-
Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbons directly attached to the nitrogen (C7a) and the other bridgehead carbon (C3a) will be the most downfield of the aromatic signals. The carbon bearing the methyl group (C5) will also be shifted downfield. The remaining aromatic carbons will appear in the typical aromatic region.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (NaCl or KBr), as a KBr pellet, or in a suitable solvent. For a KBr pellet, a small amount of the sample is ground with dry KBr powder and pressed into a transparent disk.
-
Background Spectrum: An initial background spectrum of the empty sample compartment (or the pure solvent/KBr pellet) is recorded.
-
Sample Spectrum: The sample is placed in the IR beam, and the spectrum is recorded.
-
Data Analysis: The background spectrum is subtracted from the sample spectrum to yield the final IR spectrum of the compound.
Predicted IR Spectral Data
The key IR absorption bands for 2,5-Dimethyl-2,3-dihydro-1H-indole are predicted as follows:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3350-3450 | N-H stretch | Secondary amine |
| ~3000-3100 | C-H stretch | Aromatic |
| ~2850-2960 | C-H stretch | Aliphatic (CH, CH₂, CH₃) |
| ~1600-1620 | C=C stretch | Aromatic ring |
| ~1450-1500 | C=C stretch | Aromatic ring |
| ~800-850 | C-H bend (out-of-plane) | 1,2,4-trisubstituted benzene |
Interpretation of the IR Spectrum:
-
The presence of a secondary amine is indicated by a characteristic N-H stretching band in the region of 3350-3450 cm⁻¹.
-
Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and dihydro-pyrrole ring protons will appear just below 3000 cm⁻¹.
-
The aromatic C=C stretching vibrations will give rise to absorptions in the 1450-1620 cm⁻¹ region.
-
The out-of-plane C-H bending vibrations in the fingerprint region can help confirm the substitution pattern of the benzene ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the molecular structure.
Experimental Protocol: MS Data Acquisition
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: The sample molecules are ionized, for example, by electron impact (EI) or electrospray ionization (ESI). EI is a common technique that often leads to extensive fragmentation, which can be useful for structural analysis.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus mass-to-charge ratio.
Predicted Mass Spectrum Data
The molecular formula of 2,5-Dimethyl-2,3-dihydro-1H-indole is C₁₀H₁₃N, which corresponds to a molecular weight of 147.22 g/mol .
| m/z | Proposed Fragment | Comments |
| 147 | [M]⁺ | Molecular ion peak. |
| 132 | [M - CH₃]⁺ | Loss of a methyl group, likely from the C2 position. This is expected to be a major fragment. |
| 117 | [M - C₂H₅]⁺ or [M - N=CH₂]⁺ | Possible fragmentation pathways. |
| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment in compounds with a benzyl moiety. |
Interpretation of the Mass Spectrum:
-
Molecular Ion: The molecular ion peak at m/z 147 should be observable, especially with a soft ionization technique like ESI. In EI-MS, its intensity may be reduced due to fragmentation.
-
Major Fragmentation: The most likely initial fragmentation is the loss of the methyl group from the C2 position, leading to a stable benzylic-type carbocation, which would result in a prominent peak at m/z 132. Further fragmentation of the ring system would lead to other characteristic ions. The fragmentation pattern of indoles and related compounds is well-documented and can provide valuable structural information.[1]
Conclusion
This technical guide provides a robust, predicted spectroscopic profile for 2,5-Dimethyl-2,3-dihydro-1H-indole based on established principles and data from the parent indoline structure. The detailed predictions for ¹H NMR, ¹³C NMR, IR, and MS, along with standardized experimental protocols, offer a valuable resource for scientists and researchers in the positive identification and characterization of this compound. While this predicted data serves as a strong guideline, it is always recommended to confirm these findings with experimentally acquired data for the specific compound of interest whenever possible.
References
-
SpectraBase. Indoline - Optional[13C NMR] - Chemical Shifts. [Link]
-
El Kihel, A. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. [Link]
Sources
Novel Synthesis Routes for 2,5-Dimethyl-2,3-dihydro-1H-indole: A Senior Application Scientist's Perspective
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Importance of the Indoline Scaffold
The indoline (2,3-dihydro-1H-indole) nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous natural products and pharmacologically active compounds.[1][2] Its rigid, three-dimensional structure provides an excellent framework for the spatial presentation of functional groups, enabling precise interactions with biological targets. The specific derivative, 2,5-Dimethyl-2,3-dihydro-1H-indole, serves as a crucial building block for advanced pharmaceutical intermediates and specialized organic materials. This guide provides an in-depth exploration of the primary synthetic strategies to access this valuable molecule, moving from classical, time-tested methods to modern, efficient catalytic approaches. We will dissect not only the procedural steps but also the underlying chemical logic, empowering researchers to make informed decisions in their synthetic campaigns.
Chapter 1: The Classical Two-Step Approach via a Fischer Indole Intermediate
The most established and widely understood route to 2,5-dimethylindoline involves a two-stage process: the initial construction of the corresponding indole, 2,5-dimethylindole, via the Fischer indole synthesis, followed by a subsequent reduction of the indole double bond.
Part A: The Fischer Indole Synthesis of 2,5-Dimethylindole
Discovered by Emil Fischer in 1883, this reaction remains a cornerstone of heterocyclic chemistry for its robustness and versatility.[3][4] The synthesis constructs the indole ring by heating an arylhydrazone, formed from an arylhydrazine and a ketone or aldehyde, under acidic conditions.[2][4]
Causality of Experimental Design:
The selection of starting materials is straightforward: to achieve the 2,5-dimethyl substitution pattern, one must start with p-tolylhydrazine (to provide the 5-methyl group on the benzene ring) and acetone (to provide the 2-methyl group and the C2-C3 fragment of the indole ring).
The acid catalyst is critical. The mechanism involves a key[5][5]-sigmatropic rearrangement of a protonated enamine intermediate.[3][4][6] Both Brønsted acids (e.g., H₂SO₄, PPA) and Lewis acids (e.g., ZnCl₂, BF₃) can effectively catalyze this transformation.[4] Lewis acids like zinc chloride are particularly effective as they can coordinate with the nitrogen atoms, facilitating both the initial hydrazone formation and the subsequent cyclization at elevated temperatures.
Caption: Figure 1: Mechanism of the Fischer indole synthesis.
Experimental Protocol: Synthesis of 2,5-Dimethylindole
This protocol is a representative procedure adapted from established methods for Fischer indole synthesis.[5][7][8]
-
Materials:
-
p-Tolylhydrazine hydrochloride
-
Acetone
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Sodium Acetate
-
Ethanol
-
Hydrochloric Acid (HCl)
-
Hot water
-
-
Step-by-Step Procedure:
-
Hydrazone Formation: In a suitable reaction vessel, dissolve p-tolylhydrazine hydrochloride and an equimolar amount of sodium acetate in aqueous ethanol. Add a slight excess (1.1 equivalents) of acetone to the solution. Stir the mixture at room temperature for 1-2 hours to form the p-tolylhydrazone of acetone. The product may precipitate and can be collected by filtration, or the crude mixture can be carried forward.
-
Indolization (Cyclization): To the crude hydrazone, add a significant excess of anhydrous zinc chloride (approx. 4-5 equivalents). Heat the mixture, with stirring, in an oil bath to 170-180°C. The reaction is typically rapid (15-30 minutes), often indicated by a darkening of the mixture and the evolution of vapors.
-
Work-up and Purification: Allow the reaction mass to cool until it is just warm. Carefully add hot water to the fused mass and acidify with a small amount of hydrochloric acid to dissolve the zinc salts. The crude 2,5-dimethylindole will often separate as an oil or solid. Perform steam distillation on the acidified mixture. The product will distill over and can be collected. Further purification can be achieved by recrystallization from a suitable solvent like ethanol/water or by distillation under reduced pressure.
-
Part B: Reduction of 2,5-Dimethylindole to 2,5-Dimethylindoline
With the indole synthesized, the next step is the reduction of the C2-C3 double bond to yield the desired dihydroindole (indoline). This can be accomplished through several methods, primarily catalytic hydrogenation or chemical reduction.
1. Catalytic Hydrogenation
This is a clean and efficient method that involves reacting the indole with hydrogen gas in the presence of a metal catalyst.
Causality of Experimental Design:
-
Catalyst Choice: Noble metal catalysts like Palladium (Pd), Platinum (Pt), and Ruthenium (Ru) are highly effective.[9] Ruthenium on alumina (Ru/Al₂O₃) has been shown to be particularly effective for the complete hydrogenation of substituted indoles.[10][11] The catalyst provides a surface for the dissociative chemisorption of hydrogen and the adsorption of the indole, facilitating the hydrogen transfer.
-
Reaction Conditions: Hydrogen pressure and temperature are key parameters. Higher pressures (e.g., 5-7 MPa) and elevated temperatures (e.g., 150-190°C) increase the reaction rate and ensure complete conversion to the indoline.[11] The choice of solvent should be one that is inert under the reaction conditions and can solubilize the starting indole, such as ethanol, methanol, or ethyl acetate.
Experimental Protocol: Catalytic Hydrogenation of 2,5-Dimethylindole [11]
-
Materials:
-
2,5-Dimethylindole
-
5 wt% Ru/Al₂O₃ catalyst
-
Ethanol (or other suitable solvent)
-
Hydrogen gas (H₂)
-
-
Step-by-Step Procedure:
-
In a high-pressure autoclave, charge the 2,5-dimethylindole, ethanol, and the Ru/Al₂O₃ catalyst (typically 5-10% by weight relative to the indole).
-
Seal the autoclave, purge it several times with nitrogen, and then with hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 7 MPa).
-
Heat the mixture to the target temperature (e.g., 190°C) with vigorous stirring.
-
Monitor the reaction progress by observing the drop in hydrogen pressure. Maintain the pressure by adding more hydrogen as needed. The reaction is typically complete within 4-6 hours.
-
After completion, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain the crude 2,5-dimethylindoline, which can be purified by vacuum distillation.
-
2. Chemical Reduction
An alternative to high-pressure hydrogenation is chemical reduction, which can be more accessible in standard laboratory settings.
Causality of Experimental Design:
A classic and effective method for reducing indoles to indolines is the use of zinc dust in a strong acid like phosphoric acid.[12] The mechanism involves the protonation of the indole at the C3 position to form a stable indoleninium cation. This cation is then reduced by the metal (zinc) via single-electron transfers. This method is often robust and avoids the need for specialized high-pressure equipment, though it generates stoichiometric amounts of metal waste.
Experimental Protocol: Chemical Reduction with Zinc and Phosphoric Acid [12]
-
Materials:
-
2,5-Dimethylindole
-
Zinc dust
-
85% Phosphoric acid (H₃PO₄)
-
Sodium hydroxide (NaOH) solution
-
Diethyl ether or Dichloromethane
-
-
Step-by-Step Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add 85% phosphoric acid and heat it to approximately 100°C.
-
In portions, simultaneously add the 2,5-dimethylindole and an excess of zinc dust (approx. 3-4 equivalents) to the hot acid with vigorous stirring.
-
After the addition is complete, maintain the temperature and continue stirring for 2-3 hours.
-
Cool the reaction mixture and carefully dilute it with water.
-
Make the solution strongly basic by slowly adding a concentrated solution of sodium hydroxide. Ensure the mixture is cool during this process.
-
Extract the aqueous mixture several times with a suitable organic solvent (e.g., diethyl ether).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude 2,5-dimethylindoline.
-
Purify the product by vacuum distillation.
-
Comparative Summary of Reduction Methods
| Feature | Catalytic Hydrogenation | Chemical Reduction (Zn/H₃PO₄) |
| Reagents | H₂, Metal Catalyst (e.g., Ru/Al₂O₃) | Zinc dust, Phosphoric acid |
| Equipment | High-pressure autoclave required | Standard laboratory glassware |
| Waste | Minimal (recyclable catalyst) | Stoichiometric zinc salts |
| Conditions | High pressure, high temperature | Moderate temperature, atmospheric pressure |
| Selectivity | Generally very high | High, but potential for side reactions |
| Scalability | Excellent for industrial scale | More suited for lab/pilot scale |
Chapter 2: Modern Direct Synthesis Strategies
While the classical two-step route is reliable, modern organic synthesis strives for greater efficiency through atom economy and step reduction. Direct methods that construct the indoline ring in a single, often catalytic, step are therefore highly valuable.
Palladium-Catalyzed Intramolecular C-H Amination
A powerful modern strategy involves the intramolecular cyclization of a β-arylethylamine derivative via palladium-catalyzed C-H bond activation and amination.[13] This approach forms the N-C bond directly on an unactivated C(sp²)-H bond of the aromatic ring.
Conceptual Workflow:
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Fischer Indole Synthesis | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. scispace.com [scispace.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. Study of catalytic hydrogenation and dehydrogenation of 2,3-dimethylindole for hydrogen storage application - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Study of catalytic hydrogenation and dehydrogenation of 2,3-dimethylindole for hydrogen storage application - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Indoline synthesis [organic-chemistry.org]
An In-depth Technical Guide to 2,5-Dimethyl-2,3-dihydro-1H-indole (2,5-Dimethylindoline)
For Researchers, Scientists, and Drug Development Professionals
Foreword
This technical guide provides a comprehensive overview of 2,5-Dimethyl-2,3-dihydro-1H-indole, a heterocyclic compound of interest in synthetic and medicinal chemistry. As a substituted indoline, this molecule belongs to a class of compounds recognized for their prevalence in bioactive natural products and their potential as scaffolds in drug discovery. This document delves into the essential chemical information, a robust synthesis protocol, potential research applications, and critical safety guidelines for 2,5-Dimethyl-2,3-dihydro-1H-indole.
Chemical Identity and Synonyms
The unambiguous identification of a chemical entity is paramount for research and development. 2,5-Dimethyl-2,3-dihydro-1H-indole is registered under the following identifiers:
| Identifier | Value |
| CAS Number | 90874-56-9 |
| Molecular Formula | C₁₀H₁₃N |
| IUPAC Name | 2,5-Dimethyl-2,3-dihydro-1H-indole |
| Common Synonyms | 2,5-Dimethylindoline |
It is crucial to distinguish this compound from its aromatic counterpart, 2,5-dimethyl-1H-indole (CAS Number: 1196-79-8), as their chemical properties and reactivity differ significantly.
Physicochemical Properties
Detailed experimental data for 2,5-Dimethyl-2,3-dihydro-1H-indole is not extensively reported in publicly available literature. However, based on the Safety Data Sheet from chemical suppliers and general principles of organic chemistry, the following properties can be outlined:
| Property | Value |
| Appearance | Neat (likely a liquid or low-melting solid) |
| Molecular Weight | 147.22 g/mol |
| Solubility | Expected to be soluble in common organic solvents. |
Note: The physical state at standard temperature and pressure is not definitively specified in available resources.
Synthesis Protocol: A Pathway to 2,5-Dimethylindoline
The most direct and widely applicable method for the synthesis of indolines is the reduction of the corresponding indole. In this case, 2,5-dimethylindoline can be efficiently prepared via the catalytic hydrogenation of 2,5-dimethylindole. This transformation targets the C2=C3 double bond of the indole ring, reducing it to a single bond.
Underlying Principle: Catalytic Hydrogenation
Catalytic hydrogenation is a cornerstone of organic synthesis, enabling the addition of hydrogen across double and triple bonds in the presence of a metal catalyst. For the conversion of indoles to indolines, common catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂, Adam's catalyst), and Raney nickel. The choice of catalyst, solvent, temperature, and hydrogen pressure can influence the reaction rate and selectivity.
An alternative to catalytic hydrogenation is chemical reduction. A notable method for the reduction of indoles to indolines that avoids polymerization, a common side effect with other strong acids, involves the use of zinc dust in phosphoric acid. This method has been shown to be effective for various substituted indoles.
Experimental Workflow: Catalytic Hydrogenation
The following diagram outlines the logical workflow for the synthesis of 2,5-dimethylindoline from 2,5-dimethylindole.
A Technical Guide to the In Silico Prediction of 2,5-Dimethyl-2,3-dihydro-1H-indole Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the in silico prediction of critical physicochemical, pharmacokinetic, and toxicological properties of 2,5-Dimethyl-2,3-dihydro-1H-indole. The indoline scaffold is a privileged structure in medicinal chemistry, recognized for its presence in numerous bioactive compounds.[1][2][3] Early-stage computational assessment of novel derivatives like this one is paramount for streamlining the drug discovery process, reducing costs, and minimizing late-stage attrition.[4][5][6] This document serves as a methodological guide, detailing a validated workflow using freely accessible, high-quality web-based platforms—SwissADME, pkCSM, and ProTox-II—to generate a comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile. By explaining the causality behind the selection of these tools and the interpretation of their predictive models, this guide empowers researchers to perform robust preliminary assessments of novel chemical entities.
Introduction: The Strategic Value of Early-Stage In Silico Assessment
The indole nucleus and its derivatives are cornerstones of medicinal chemistry, forming the core of drugs targeting a wide array of diseases, including cancer, infections, and neurodegenerative disorders.[7][8] The specific molecule of interest, 2,5-Dimethyl-2,3-dihydro-1H-indole (a substituted indoline), represents a novel chemical entity with unexplored therapeutic potential.
In modern drug discovery, the integration of computational models at the earliest stages is no longer optional but a strategic imperative.[9] In silico methods provide a rapid, cost-effective alternative to traditional high-throughput screening, allowing for the early identification of candidates with favorable pharmacokinetic and safety profiles.[10] This "fail fast, fail cheap" approach helps prioritize resources for compounds with the highest probability of clinical success.[5] This guide establishes a robust, reproducible workflow for generating a foundational dataset for 2,5-Dimethyl-2,3-dihydro-1H-indole, covering its drug-likeness, ADME properties, and potential toxicities.
Foundational Step: Molecular Input Generation
The accuracy of any in silico prediction is contingent on the correct structural representation of the molecule. The first step is to obtain the canonical Simplified Molecular Input Line Entry System (SMILES) string, which is a universal language for computational chemistry platforms.
For 2,5-Dimethyl-2,3-dihydro-1H-indole, the canonical SMILES string is CC1=CC2=C(C=C1)NCC2C . This structure is derived by identifying the parent scaffold, 2,3-dihydro-1H-indole (also known as indoline), and adding methyl groups at the 2 and 5 positions. This SMILES string will serve as the primary input for all subsequent predictive analyses.
The Predictive Workflow: A Multi-Platform Strategy for Self-Validation
To ensure the trustworthiness and robustness of the predictions, this guide employs a multi-platform approach. By leveraging the distinct algorithms and training datasets of several well-regarded web servers, we can cross-validate predictions and build a more confident profile of the molecule. The chosen platforms—SwissADME, pkCSM, and ProTox-II—are widely used and validated in the scientific community.[11][12][13]
The overall workflow is designed to systematically build a comprehensive profile, from broad physicochemical characteristics to specific toxicological endpoints.
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. mdpi.com [mdpi.com]
- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The importance of in-silico studies in drug discovery [journal.hep.com.cn]
- 5. Evaluating the Impact of In Silico Modelling: Drug Development and Clinical Research - PharmaFeatures [pharmafeatures.com]
- 6. frontiersin.org [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 9. researchgate.net [researchgate.net]
- 10. microbenotes.com [microbenotes.com]
- 11. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures | Scilit [scilit.com]
- 13. ProTox-II: a webserver for the prediction of toxicity of chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolving Landscape of 2,5-Dimethyl Substituted Indoline Derivatives: A Technical Guide for Drug Discovery Professionals
The indoline scaffold, a privileged structure in medicinal chemistry, continues to be a focal point for the development of novel therapeutics. Its unique three-dimensional architecture provides a versatile platform for designing molecules with a wide array of biological activities. Among the myriad of possible substitution patterns, the 2,5-dimethyl substituted indoline core has emerged as a particularly intriguing motif. This in-depth technical guide provides a comprehensive literature review of 2,5-dimethyl substituted indoline derivatives, offering researchers, scientists, and drug development professionals a critical resource to navigate the synthesis, chemical properties, and burgeoning biological applications of this promising class of compounds.
The Strategic Significance of the 2,5-Dimethylindoline Scaffold
The indoline nucleus, a saturated analog of indole, offers distinct advantages in drug design. The sp3-hybridized carbons in the pyrrolidine ring introduce a three-dimensional geometry that can lead to enhanced binding affinity and selectivity for biological targets compared to its planar indole counterpart. The introduction of methyl groups at the 2 and 5-positions further refines the physicochemical properties of the indoline core. The C2-methyl group can influence the molecule's conformation and metabolic stability, while the C5-methyl group can modulate electronic properties and provide an additional point for interaction with target proteins. This specific substitution pattern has shown promise in yielding compounds with diverse pharmacological profiles, ranging from anticancer to neuroprotective activities.
Synthetic Pathways to 2,5-Dimethylindoline Derivatives
The synthesis of 2,5-dimethyl substituted indoline derivatives primarily relies on a two-step approach: the initial construction of the corresponding 2,5-dimethylindole followed by its reduction to the indoline.
Part 1: Synthesis of the 2,5-Dimethylindole Precursor
The most common and versatile method for the synthesis of substituted indoles, including 2,5-dimethylindole, is the Fischer indole synthesis . This acid-catalyzed reaction involves the condensation of an appropriately substituted phenylhydrazine with a ketone or aldehyde.[1][2]
Conceptual Workflow for Fischer Indole Synthesis:
Sources
Methodological & Application
Fischer Indole Synthesis for 2,5-Dimethyl Substituted Indoles: A Detailed Guide for Researchers
Application Note & Protocol
Abstract
The Fischer indole synthesis, a cornerstone of heterocyclic chemistry since its discovery by Emil Fischer in 1883, remains a highly relevant and versatile method for the preparation of indole derivatives.[1][2][3] This application note provides a comprehensive guide for the synthesis of 2,5-dimethylindole, a valuable building block in pharmaceutical development, and the flavor and fragrance industry.[4][5] We will delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step protocol, and address common challenges and troubleshooting strategies. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this classic reaction for the synthesis of specifically substituted indoles.
Introduction: The Significance of the Fischer Indole Synthesis
The indole nucleus is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuticals.[6][7] The Fischer indole synthesis provides a powerful and adaptable method for constructing this bicyclic aromatic heterocycle from readily available starting materials: a substituted phenylhydrazine and a ketone or aldehyde, under acidic conditions.[2][8] The reaction's robustness and tolerance for a variety of functional groups have cemented its importance in both academic research and industrial-scale synthesis.[9] 2,5-Dimethylindole, the target of this protocol, serves as a key intermediate in the synthesis of compounds with potential anti-cancer and anti-inflammatory properties.[4]
The Reaction Mechanism: A Stepwise Perspective
A thorough understanding of the reaction mechanism is paramount for successful execution and optimization. The Fischer indole synthesis proceeds through a series of well-defined, acid-catalyzed steps.[1][2][10]
-
Hydrazone Formation: The reaction commences with the condensation of (2,5-dimethylphenyl)hydrazine with a ketone (in this case, acetone) to form the corresponding phenylhydrazone.[1][10]
-
Tautomerization: The phenylhydrazone undergoes tautomerization to its enamine isomer.[1][2][8] This step is crucial as it sets the stage for the key bond-forming event.
-
[2][2]-Sigmatropic Rearrangement: The protonated enamine then undergoes a[2][2]-sigmatropic rearrangement, a pericyclic reaction that breaks the N-N bond and forms a new C-C bond, establishing the core bicyclic framework.[1][2][8][11]
-
Aromatization and Cyclization: The resulting intermediate rearomatizes, followed by an intramolecular nucleophilic attack of an amino group onto an imine, forming a five-membered ring.[11]
-
Ammonia Elimination: Finally, the elimination of a molecule of ammonia under the acidic conditions drives the formation of the stable, aromatic indole ring.[1][2][8]
Caption: Key mechanistic steps of the Fischer indole synthesis.
Experimental Protocol: Synthesis of 2,5-Dimethylindole
This protocol details a reliable procedure for the synthesis of 2,5-dimethylindole. It is crucial to perform this reaction in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Weight | Purity | Supplier |
| (2,5-Dimethylphenyl)hydrazine hydrochloride | 56737-78-1 | 172.65 g/mol | ≥98% | e.g., Sigma-Aldrich |
| Acetone | 67-64-1 | 58.08 g/mol | ACS Grade | e.g., Fisher Scientific |
| Zinc Chloride (anhydrous) | 7646-85-7 | 136.30 g/mol | ≥98% | e.g., Sigma-Aldrich |
| Toluene | 108-88-3 | 92.14 g/mol | ACS Grade | e.g., VWR |
| Hydrochloric Acid (concentrated) | 7647-01-0 | 36.46 g/mol | ~37% | e.g., J.T.Baker |
| Sodium Bicarbonate | 144-55-6 | 84.01 g/mol | Reagent Grade | e.g., EMD Millipore |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 g/mol | Reagent Grade | e.g., Alfa Aesar |
| Diethyl Ether | 60-29-7 | 74.12 g/mol | ACS Grade | e.g., Honeywell |
Step-by-Step Procedure
Part A: Phenylhydrazone Formation (Optional Isolation)
While the Fischer indole synthesis can be performed as a one-pot reaction, isolation of the intermediate hydrazone can sometimes lead to cleaner reactions and higher yields, especially if the hydrazone is stable.[12] For this specific synthesis, an in-situ formation is generally effective.
Part B: One-Pot Cyclization
-
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous zinc chloride (10.0 g, 73.4 mmol). Heat the flask gently under a stream of nitrogen to ensure the zinc chloride is dry. Allow the flask to cool to room temperature.
-
Addition of Reactants: To the flask, add toluene (100 mL), followed by (2,5-dimethylphenyl)hydrazine hydrochloride (5.0 g, 29.0 mmol). Begin stirring the suspension.
-
Addition of Ketone: Slowly add acetone (2.5 mL, 34.1 mmol) to the stirred suspension at room temperature.
-
Heating and Reflux: Heat the reaction mixture to reflux (approximately 110-120 °C) using a heating mantle. The reaction is typically complete within 2-4 hours.[1] Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 9:1 Hexane:Ethyl Acetate).
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Slowly and carefully quench the reaction by adding 100 mL of cold water.
-
Neutralization: Carefully neutralize the acidic mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. Be cautious as gas evolution will occur.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.
-
Drying and Filtration: Dry the combined organic layers over anhydrous sodium sulfate. Filter the drying agent and wash the filter cake with a small amount of diethyl ether.
-
Solvent Removal: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude 2,5-dimethylindole can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane). The purified product should be a white to pale brown crystalline solid.[4][13]
Expected Yield and Characterization
-
Expected Yield: 60-75%
-
Appearance: White to brown crystalline powder[4]
-
Melting Point: 112-113 °C[13]
-
¹H NMR, ¹³C NMR, and MS: The spectroscopic data should be consistent with the structure of 2,5-dimethylindole.[15]
Troubleshooting and Optimization
While the Fischer indole synthesis is generally robust, certain issues can arise. Understanding these potential pitfalls is key to successful synthesis.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | - Inactive catalyst (e.g., hydrated ZnCl₂)- Insufficient heating or reaction time- Impure starting materials | - Ensure the use of anhydrous Lewis acid.[12]- Increase reaction temperature or time, monitoring by TLC.[16]- Purify starting materials if necessary. |
| Formation of Side Products | - N-N bond cleavage leading to aniline byproducts[16]- Aldol condensation of the ketone[16][17] | - Use a milder acid catalyst (e.g., p-toluenesulfonic acid or polyphosphoric acid).[1][10]- Maintain the lowest effective reaction temperature.[17] |
| Incomplete Reaction | - Insufficient acid strength or amount- Phenylhydrazone is unstable | - Switch to a stronger acid catalyst.[16]- Consider in-situ formation of the hydrazone.[16] |
Optimization Strategies:
-
Catalyst Screening: While zinc chloride is common, other Lewis acids (e.g., BF₃·OEt₂, FeCl₃) or Brønsted acids (e.g., polyphosphoric acid, p-toluenesulfonic acid) can be screened for improved yields.[1][2][10][18]
-
Solvent Choice: The choice of solvent can influence the reaction outcome. High-boiling aromatic solvents like toluene or xylene are often effective.[9]
-
Microwave Irradiation: The use of microwave heating can significantly accelerate the reaction rate.[19]
Caption: Experimental workflow for the synthesis of 2,5-dimethylindole.
Conclusion
The Fischer indole synthesis remains an indispensable tool for the construction of the indole ring system. The protocol outlined in this application note provides a reliable and well-characterized method for the synthesis of 2,5-dimethylindole. By understanding the reaction mechanism and potential challenges, researchers can effectively utilize this classic transformation to access a wide range of substituted indoles for applications in drug discovery and materials science.
References
-
Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Testbook. Retrieved from [Link]
-
Wikipedia. (2023, October 29). Fischer indole synthesis. Wikipedia. Retrieved from [Link]
-
Chemistry Learner. (n.d.). Fischer Indole Synthesis: Definition, Examples and Mechanism. Chemistry Learner. Retrieved from [Link]
-
Heravi, M. M., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 54066-54091. DOI:10.1039/C7RA10716A. Retrieved from [Link]
-
Buchwald, S. L., et al. (1998). A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis. Journal of the American Chemical Society, 120(26), 6621–6622. DOI:10.1021/ja980935s. Retrieved from [Link]
-
Mukherjee, S., & Jindal, G. (2021). Catalytic Version of the Fischer Indole Synthesis. ChemistryViews. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the Fischer indole reaction in the synthesis of compound 3. ResearchGate. Retrieved from [Link]
-
ACS Publications. (2018). An Eco-Friendly Industrial Fischer Indole Cyclization Process. Organic Process Research & Development. Retrieved from [Link]
-
Kaunas University of Technology. (2021). Fischer indole synthesis optimization and application towards preparation of 1H-indol-3-ylacetic acid analogues. KTU. Retrieved from [Link]
-
ESSLAB. (n.d.). 2,5-Dimethylindole. ESSLAB. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Fischer indole synthesis – Knowledge and References. Taylor & Francis Online. Retrieved from [Link]
-
Vedantu. (n.d.). Fischer Indole Synthesis: Mechanism, Steps & Importance. Vedantu. Retrieved from [Link]
-
SciSpace. (2003). Fischer indole synthesis in the absence of a solvent. SciSpace. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Publishing. Retrieved from [Link]
-
YouTube. (2011, November 15). The Fischer Indole synthesis: reaction mechanism tutorial. YouTube. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). 2,5-Dimethylindole (97%). Amerigo Scientific. Retrieved from [Link]
-
PubChem. (n.d.). 2,5-Dimethylphenylhydrazine hydrochloride. PubChem. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Organic Syntheses. Retrieved from [Link]
-
MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules. Retrieved from [Link]
-
precisionFDA. (n.d.). (2,5-DIMETHYLPHENYL)HYDRAZINE. precisionFDA. Retrieved from [Link]
-
ACS Publications. (2026, January 12). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. Journal of the American Chemical Society. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method for 3,5-dimethylphenylhydrazine. Google Patents.
-
eScholarship.org. (2018, September 4). Computational Study of p‑Xylene Synthesis from Ethylene and 2,5- Dimethylfuran Catalyzed by H‑BEA. eScholarship.org. Retrieved from [Link]
-
eScholarship.org. (2018). Computational study of p -xylene synthesis from ethylene and 2,5-dimethylfuran catalyzed by H-BEA. eScholarship.org. Retrieved from [Link]
-
Royal Society of Chemistry. (2006). 2,3-Disubstituted indoles from olefins and hydrazines via tandem hydroformylation–Fischer indole synthesis and skeletal rearrangement. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). One-step synthesis of 2,5-dihydroxyterephthalic acid by the oxidation of p-xylene over M-MCM-41(M=Fe, Fe/Cu, Cu) catalysts. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). p-Xylene from 2,5-dimethylfuran and acrylic acid using zeolite in continuous flow system. ResearchGate. Retrieved from [Link]
Sources
- 1. testbook.com [testbook.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Fischer Indole Synthesis: Definition, Examples and Mechanism [chemistrylearner.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 2,5-Dimethylindole for Sale - CAS 1234-56-9 [citychemical.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. mdpi.com [mdpi.com]
- 8. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. youtube.com [youtube.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. 2,5-Dimethylindole 97 1196-79-8 [sigmaaldrich.com]
- 14. 2,5-Dimethylindole 97 1196-79-8 [sigmaaldrich.com]
- 15. 2,5-Dimethylindole(1196-79-8) 1H NMR [m.chemicalbook.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 19. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
Application Note & Protocol: Selective Catalytic Hydrogenation of 2,5-Dimethyl-1H-indole to 2,5-Dimethylindoline
Abstract: This document provides a comprehensive guide for the selective catalytic hydrogenation of 2,5-dimethyl-1H-indole to its corresponding dihydro derivative, 2,5-dimethylindoline. The indoline scaffold is a privileged structure in medicinal chemistry, and its synthesis via the reduction of indoles presents unique challenges due to the aromatic stability of the indole ring. This guide details a robust and environmentally benign protocol using a heterogeneous platinum-on-carbon (Pt/C) catalyst, activated by a Brønsted acid in an aqueous medium. We will explore the underlying reaction mechanism, provide a detailed, field-tested experimental protocol, outline critical safety procedures for high-pressure hydrogenation, and discuss methods for reaction monitoring and product characterization.
Scientific Rationale and Mechanistic Insight
The hydrogenation of the indole nucleus is a thermodynamically challenging transformation due to its high resonance stabilization energy.[1] Direct hydrogenation often requires harsh conditions and can suffer from poor selectivity, leading to over-reduction of the benzene ring to form octahydroindole derivatives or polymerization of the starting material.[1]
A key strategy to overcome the inherent stability of the indole ring is through acid catalysis. The currently accepted mechanism involves the protonation of the indole at the C-3 position by a Brønsted acid, such as p-toluenesulfonic acid (PTSA).[1][2][3] This step is crucial as it disrupts the aromaticity of the pyrrole ring, generating a reactive iminium ion intermediate.[2][4] This intermediate is significantly more susceptible to reduction by hydrogen on the catalyst surface than the parent indole. The selective hydrogenation of the C=N bond in the iminium ion yields the desired indoline product.
The choice of a heterogeneous catalyst like Platinum on Carbon (Pt/C) offers significant practical advantages. These catalysts are easy to handle, are not typically sensitive to moisture, and can be readily separated from the reaction mixture by simple filtration, facilitating product purification and catalyst recycling.[1]
Caption: Mechanism of Acid-Catalyzed Indole Hydrogenation.
Catalyst Selection and Reaction Optimization
While various noble metal catalysts can hydrogenate indoles, selectivity is paramount. The goal is the reduction of the C2-C3 double bond without affecting the benzene ring.
| Catalyst | Typical Conditions | Advantages | Disadvantages & Causality |
| Pt/C | Room Temp, 30 bar H₂, PTSA, H₂O | High activity and selectivity for indoline. Environmentally benign ("green") solvent.[1][2] | Can cause dehalogenation on sensitive substrates. |
| Pd/C | Varies | Widely available. | Generally less active than Pt/C for this transformation, often leading to incomplete conversion.[1][2] |
| Rh, Ru, Ir Complexes | Mild to moderate | High efficacy, especially for asymmetric hydrogenation.[3][5] | Homogeneous catalysts require more complex product separation; may be sensitive to air/moisture.[1] |
| Ru/Al₂O₃ | 190 °C, 70 bar H₂ | Effective for full hydrogenation. | Conditions are harsh and may not be selective for the indoline, risking over-reduction.[6] |
Based on efficacy, selectivity, and operational simplicity, the Pt/C catalyst with a Brønsted acid activator is the recommended system for this application.[2] Studies have shown that an optimal hydrogen pressure of 30 bar provides a quantitative conversion of indole to indoline with 100% selectivity.[1][2]
Detailed Experimental Protocol
This protocol describes the hydrogenation of 2,5-dimethyl-1H-indole on a 10 mmol scale.
3.1 Materials and Equipment
-
Substrate: 2,5-Dimethyl-1H-indole (1.45 g, 10 mmol)
-
Catalyst: 5% Platinum on Carbon (Pt/C), ~50% water wet (approx. 150 mg dry weight)
-
Acid Activator: p-Toluenesulfonic acid monohydrate (PTSA) (1.90 g, 10 mmol)
-
Solvent: Deionized Water (50 mL)
-
Hydrogen Source: High-purity hydrogen gas (H₂)
-
Inert Gas: High-purity nitrogen gas (N₂)
-
Equipment:
-
300 mL high-pressure autoclave (e.g., Parr reactor) equipped with a magnetic stir bar/impeller, pressure gauge, gas inlet/outlet valves, and temperature probe.
-
Glass liner for the autoclave.
-
Standard laboratory glassware.
-
Filtration apparatus (e.g., Büchner funnel with Celite®).
-
Rotary evaporator.
-
3.2 Safety Precautions: A Critical Directive Catalytic hydrogenation is a hazardous operation. Adherence to strict safety protocols is mandatory.[7]
-
Pyrophoric Catalysts: Pt/C and other hydrogenation catalysts are pyrophoric, especially after use when they are dry and saturated with hydrogen.[8][9] Always handle the catalyst in a wet state. [7]
-
Flammable Gas: Hydrogen is highly flammable and forms explosive mixtures with air.[10] All operations must be conducted in a well-ventilated fume hood, away from ignition sources.[11]
-
Pressure: Never exceed the maximum rated pressure and temperature of the reactor.[11] Always inspect the reactor vessel for cracks or damage before use.[9]
-
Inerting: The reactor must be thoroughly purged with an inert gas (nitrogen) to remove all oxygen before introducing hydrogen.[7][9]
-
Personal Protective Equipment (PPE): Safety glasses, a flame-resistant lab coat, and appropriate gloves are required.
3.3 Step-by-Step Procedure
-
Reactor Charging:
-
Place the glass liner into the autoclave.
-
To the liner, add 2,5-dimethyl-1H-indole (1.45 g), p-toluenesulfonic acid (1.90 g), and deionized water (50 mL).
-
Finally, add the wet 5% Pt/C catalyst.
-
Add the magnetic stir bar or assemble the impeller.
-
-
System Sealing and Purging:
-
Seal the reactor according to the manufacturer's instructions. Tighten bolts diagonally and gradually to ensure a proper seal.[11]
-
Place the sealed reactor in the fume hood and connect the gas lines.
-
Leak Test: Pressurize the system with nitrogen to ~35 bar. Close the main valve and monitor the pressure gauge for 30 minutes. A stable pressure indicates no leaks.[11]
-
Purging: Carefully vent the nitrogen. Pressurize with nitrogen to ~5 bar and vent again. Repeat this pressurize-vent cycle at least three times to ensure complete removal of air.[7][11]
-
-
Hydrogenation Reaction:
-
After the final nitrogen vent, evacuate the vessel briefly if possible, then introduce hydrogen gas.
-
Pressurize the reactor to 30 bar (approx. 435 psi) with hydrogen.
-
Begin vigorous stirring and maintain the reaction at room temperature (~25 °C).
-
The reaction is exothermic; monitor the temperature. A slight increase is normal.
-
Monitor the pressure gauge. A drop in pressure indicates hydrogen consumption. The reaction is typically complete within 2-4 hours.
-
-
Reaction Shutdown and Workup:
-
Stop the stirring.
-
Close the hydrogen supply valve.
-
CRITICAL: Carefully and slowly vent the excess hydrogen from the reactor into the fume hood exhaust.
-
Purge the reactor with nitrogen three times, as done in the setup phase, to remove all residual hydrogen.[11]
-
Once at atmospheric pressure, open the reactor.
-
Prepare a small pad of Celite® in a Büchner funnel. Wet the pad with deionized water.
-
Carefully filter the reaction mixture through the Celite® to remove the Pt/C catalyst. Wash the reactor and the filter cake with additional deionized water (2 x 10 mL).
-
IMPORTANT: Keep the recovered catalyst on the filter paper wet with water at all times to prevent ignition.[8] Transfer the wet catalyst/Celite® mixture to a dedicated, labeled waste container.
-
-
Product Isolation and Purification:
-
Transfer the clear filtrate to a separatory funnel.
-
Make the aqueous solution basic (pH > 10) by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) or dilute sodium hydroxide (NaOH).
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude 2,5-dimethylindoline.
-
If necessary, purify the product further by flash column chromatography on silica gel.
-
3.4 Characterization Confirm the identity and purity of the final product using standard analytical techniques:
-
NMR Spectroscopy: ¹H and ¹³C NMR will confirm the disappearance of the olefinic proton at C3 of the indole and the appearance of new aliphatic protons corresponding to the indoline structure.[12]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product (M+H⁺ for C₁₀H₁₃N = 148.22 g/mol ).
-
HPLC: To assess the purity of the final compound.[13]
Experimental Workflow Visualization
Caption: Step-by-step workflow for catalytic hydrogenation.
References
-
Balaraman, K., Kulkarni, A. S., & Török, B. (2011). Heterogeneous Catalytic Hydrogenation of Unprotected Indoles in Water: A Green Solution to a Long-Standing Challenge. Organic Letters, 13(19), 5124–5127. [Link]
-
Lin-Speed. (n.d.). A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. Lin-Speed. Retrieved from [Link]
-
Industrial Projects & Services. (2024). Hydrogenation Reaction Safety In The Chemical Industry. Industrial Projects & Services. Retrieved from [Link]
-
Wang, D., Gao, W., Wang, Y., & Zhang, X. (2014). Homogenous Pd-Catalyzed Asymmetric Hydrogenation of Unprotected Indoles: Scope and Mechanistic Studies. Journal of the American Chemical Society, 136(20), 7340-7347. [Link]
-
Kulkarni, A., Zhou, W., & Török, B. (2011). Heterogeneous Catalytic Hydrogenation of Unprotected Indoles in Water: A Green Solution to a Long-Standing Challenge. Organic Letters, 13(19), 5124-5127. [Link]
-
Barbaro, P., Bianchini, C., Meli, A., Moreno, M., & Vizza, F. (2002). Hydrogenation of Indole by Phosphine-Modified Rhodium and Ruthenium Catalysts. Organometallics, 21(11), 2219-2226. [Link]
-
University of Rochester. (n.d.). Hydrogenation SOP. Department of Chemistry. Retrieved from [Link]
-
Malik, S., & Gemoets, H. (2021). Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety, 28(2), 119-129. [Link]
-
Scilit. (n.d.). Heterogeneous Catalytic Hydrogenation of Unprotected Indoles in Water: A Green Solution to a Long-Standing Challenge. Scilit. Retrieved from [Link]
-
Liu, G., Zheng, L., et al. (2022). Ir-Catalyzed Asymmetric Hydrogenation of Unprotected Indoles: Scope Investigations and Mechanistic Studies. CCS Chemistry.[Link]
-
Chemical & Engineering Services. (2024). Hydrogenation reaction safety. YouTube.[Link]
-
Gorobets, E., & Stoltz, B. M. (2020). Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes. ACS Catalysis, 10(22), 13354-13381. [Link]
-
Kulkarni, A., Zhou, W., & Török, B. (2011). Hydrogenation of Unprotected Indoles with Platinum Catalysts. Synfacts, 2011(10), 106. [Link]
-
Wang, Y., et al. (2023). Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function. Journal of the American Chemical Society, 145(29), 16166-16176. [Link]
-
Wang, Y., et al. (2023). Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function. PMC.[Link]
-
Gorobets, E., & Stoltz, B. M. (2020). Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes. ACS Catalysis, 10(22), 13354-13381. [Link]
-
Liu, G., Zheng, L., et al. (2022). Ir-Catalyzed Asymmetric Hydrogenation of Unprotected Indoles. Chinese Chemical Society.[Link]
-
Khan, I., et al. (2024). Accessing Highly Substituted Indoles via B(C6F5)3-Catalyzed Secondary Alkyl Group Transfer. The Journal of Organic Chemistry.[Link]
-
Zhou, Y.-G., & Zhang, X. (n.d.). Supporting Information: Pd-Catalyzed Asymmetric Hydrogenation of Unprotected Indoles Activated by Brønsted Acids. pubs.acs.org.[Link]
-
Dong, Y., et al. (2021). Study of catalytic hydrogenation and dehydrogenation of 2,3-dimethylindole for hydrogen storage application. RSC Advances, 11(26), 15729-15737. [Link]
-
Dong, Y., et al. (2021). Study of catalytic hydrogenation and dehydrogenation of 2,3-dimethylindole for hydrogen storage application. Semantic Scholar.[Link]
-
Brink, D., et al. (2021). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions, 86, 1003-1008. [Link]
-
van der Zwan, K. P., et al. (2017). Monitoring Heterogeneously Catalyzed Hydrogenation Reactions at Elevated Pressures Using In-Line Flow NMR. Analytical Chemistry, 89(17), 9415-9420. [Link]
Sources
- 1. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 5. Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Study of catalytic hydrogenation and dehydrogenation of 2,3-dimethylindole for hydrogen storage application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]
- 8. chem.uci.edu [chem.uci.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. m.youtube.com [m.youtube.com]
- 11. njhjchem.com [njhjchem.com]
- 12. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 13. cetjournal.it [cetjournal.it]
Application Note & Protocol: N-Alkylation of 2,5-Dimethyl-2,3-dihydro-1H-indole
Abstract
The N-alkylation of the indoline scaffold is a cornerstone transformation in synthetic and medicinal chemistry. N-alkylated indoles and their dihydro-analogs (indolines) are prevalent structural motifs in a vast array of pharmacologically active compounds, including antiviral, antiarrhythmic, and anti-nausea agents.[1] This application note provides a comprehensive guide to the N-alkylation of 2,5-dimethyl-2,3-dihydro-1H-indole (2,5-dimethylindoline), a common building block in drug discovery. We will delve into the mechanistic underpinnings of the reaction, present a robust and validated experimental protocol, offer a troubleshooting guide for common issues, and summarize key reaction parameters. This document is intended for researchers, scientists, and drug development professionals seeking a reliable and well-explained methodology for this crucial synthetic step.
Introduction and Scientific Principles
The functionalization of the indole nitrogen (N-1 position) is a critical step for modulating the pharmacological properties of indole-based compounds.[2] The N-alkylation of a secondary amine, such as 2,5-dimethylindoline, proceeds via a classic two-step nucleophilic substitution (SN2) mechanism.
Pillar 1: Deprotonation. The N-H proton of the indoline is weakly acidic. To transform the nitrogen into a potent nucleophile, it must be deprotonated using a strong, non-nucleophilic base. Sodium hydride (NaH) is a common and highly effective choice for this purpose.[3][4][5] Upon addition of NaH to the indoline in an anhydrous aprotic solvent (e.g., DMF or THF), the hydride anion abstracts the proton, generating a sodium indolinide salt and hydrogen gas. The choice of an aprotic solvent is critical to prevent the reprotonation of the highly reactive indolinide anion.
Pillar 2: Nucleophilic Attack. The resulting indolinide anion is a powerful nucleophile that readily attacks an electrophilic carbon center. Primary alkyl halides (e.g., methyl iodide, benzyl bromide) are ideal alkylating agents for this SN2 reaction, as they are sterically unhindered and possess a good leaving group.[5][6] The reaction culminates in the formation of a new carbon-nitrogen bond, yielding the desired N-alkylated tertiary amine.
The general reaction scheme is as follows:
Controlling reaction conditions is paramount to ensure high selectivity for N-alkylation over potential side reactions, such as C-alkylation, although this is less common for indoline compared to indole.[4]
Reaction Mechanism Diagram
Caption: The two-step mechanism for N-alkylation of an indoline.
Validated Experimental Protocol
This protocol details a general and robust procedure for the N-benzylation of 2,5-dimethyl-2,3-dihydro-1H-indole. The principles can be readily adapted for other primary alkyl halides.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Key Properties |
| 2,5-Dimethyl-2,3-dihydro-1H-indole | 54256-43-8 | 147.23 | Starting Material |
| Sodium Hydride (60% in mineral oil) | 7646-69-7 | 24.00 | Strong Base, water-reactive |
| Anhydrous N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | Polar Aprotic Solvent |
| Benzyl Bromide | 100-39-0 | 171.04 | Alkylating Agent, lachrymator |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | Extraction Solvent |
| Saturated aq. NH₄Cl | N/A | N/A | Quenching Solution |
| Brine (Saturated aq. NaCl) | 7647-14-5 | 58.44 | Washing Solution |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | Drying Agent |
Equipment
-
Two-neck round-bottom flask, flame-dried
-
Magnetic stirrer and stir bar
-
Septa and needles
-
Inert gas line (Argon or Nitrogen) with bubbler
-
Ice-water bath
-
Syringes for liquid transfer
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Step-by-Step Procedure
-
Inert Atmosphere Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar. Allow it to cool to room temperature under a stream of dry argon or nitrogen.
-
Reagent Addition: To the flask, add 2,5-dimethyl-2,3-dihydro-1H-indole (1.0 eq.). Using a syringe, add anhydrous DMF (to make a ~0.4 M solution).
-
Deprotonation: Cool the stirred solution in an ice-water bath to 0 °C. Carefully add sodium hydride (60% dispersion in oil, 1.2 eq.) portion-wise over 5-10 minutes. Caution: Hydrogen gas is evolved. Ensure proper ventilation.
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The solution may become darker.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add the alkylating agent (e.g., benzyl bromide, 1.1 eq.) dropwise via syringe.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).
-
Quenching: Once the reaction is complete, carefully quench by slowly adding saturated aqueous NH₄Cl solution at 0 °C to neutralize any remaining NaH.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure N-alkylated product.
Experimental Workflow Diagram
Caption: A step-by-step workflow for the N-alkylation protocol.
Reaction Parameters and Optimization
The choice of reagents and conditions can be adapted to suit different alkylating agents and scales. The following table summarizes typical conditions found in the literature for the N-alkylation of indolines and related heterocycles.
| Alkylating Agent | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Reference(s) |
| Benzyl Alcohol | K₂CO₃ | TFE | 110 | 18 | 92 | [1][7] |
| Methyl 2-(bromomethyl)benzoate | NaH | DMF | RT | 1-2 | >90 | [3] |
| Benzyl Bromide | NaH | DMF | RT | 1 | 91 | [4] |
| Various Alcohols | Fe-Catalyst | TFE | 110 | 18-48 | 31-99 | [1] |
| Alkyl Halides | Cs₂CO₃ | DMF | 80 | 12 | 60-85 | [8] |
| Propargyl Esters | Cu-Catalyst | MeOH | RT | 12 | >80 | [9] |
Note: TFE = Trifluoroethanol. Yields are highly substrate-dependent.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Wet solvent or glassware quenching the base. 2. Impure or degraded starting materials. 3. Insufficiently strong base for deprotonation. 4. Unreactive alkylating agent (e.g., alkyl chloride). | 1. Ensure all glassware is flame-dried and use anhydrous, sealed solvents. 2. Verify purity of indoline and alkylating agent. 3. Use NaH or a similarly strong base. 4. Switch to a more reactive halide (I > Br > Cl) or add a catalytic amount of NaI. |
| Formation of Side Products | 1. Over-alkylation (not applicable for secondary amines). 2. Competing E2 elimination if using a secondary or bulky primary alkyl halide. 3. C-alkylation at the aromatic ring. | 1. N/A for this substrate. 2. Use a primary, unhindered alkyl halide. Lowering the reaction temperature may also help. 3. N-alkylation is generally favored. Ensure slow addition of the alkylating agent at a low temperature.[4] |
| Difficult Purification | 1. Residual mineral oil from NaH dispersion. 2. High-boiling solvent (DMF) difficult to remove. | 1. Before workup, add anhydrous hexane, stir, and decant the solvent to wash the reaction solids, then re-dissolve in DMF. 2. Ensure thorough washing with water and brine during extraction to remove as much DMF as possible. |
Conclusion
The N-alkylation of 2,5-dimethyl-2,3-dihydro-1H-indole is a reliable and high-yielding transformation when executed with care. The protocol described herein, utilizing sodium hydride for deprotonation followed by SN2 reaction with an alkyl halide, represents a standard and effective method. By controlling the reaction atmosphere, temperature, and stoichiometry, researchers can consistently synthesize a diverse library of N-alkylated indolines for applications in drug discovery and materials science.
References
-
BenchChem. (2025). Step-by-Step Guide for the N-alkylation of Indoles with Methyl 2-(bromomethyl)-4- chlorobenzoate. Benchchem.com.
-
Smith, J. et al. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Publishing.
-
Trost, B. M., & Zhang, Y. (2011). Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. PMC - NIH.
-
Kumar, A., et al. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. ACS Publications.
-
University of Calgary. (n.d.). Ch22: Alkylation of Amines. ucalgary.ca.
-
Węglarz, M., & Albrecht, Ł. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. MDPI.
-
Kemper, S., et al. (2019). Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. PMC - NIH.
-
Ling, L., et al. (2017). Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. RSC Publishing.
-
Shieh, W-C., et al. (2006). N-alkylation of indole derivatives. Google Patents.
-
Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry.
-
ResearchGate. (2019). Scope of the N‐alkylation of indolines with alcohols.
-
Kim, K., et al. (2024). Modular and divergent synthesis of 2,N3-disubstituted 4-quinazolinones facilitated by regioselective N-alkylation. Royal Society of Chemistry.
-
BenchChem. (2025). Application Note: A Robust Protocol for the N-Alkylation of Diethyl 1H-indole-2,5-dicarboxylate. Benchchem.com.
-
Chem Help ASAP. (2019). in the chemical literature: N-alkylation of an indole. YouTube.
-
ResearchGate. (2015). N-Alkylation of 1 H-indoles and 9 H-carbazoles with alcohols.
-
Hunt, J. T., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. SpringerLink.
-
Mátyus, P., et al. (2021). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. MDPI.
Sources
- 1. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 7. researchgate.net [researchgate.net]
- 8. dndi.org [dndi.org]
- 9. mdpi.com [mdpi.com]
The 2,5-Dimethyl-2,3-dihydro-1H-indole Scaffold: Application Notes for Medicinal Chemistry
Introduction: The Dihydroindole Core in Modern Drug Discovery
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] Its remarkable versatility has led to the development of drugs with a wide array of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][3][4] The 2,3-dihydro-1H-indole, or indoline, scaffold represents a significant modification of the indole core, transitioning from a flat, aromatic system to a more three-dimensional structure. This seemingly subtle change can profoundly influence a molecule's interaction with biological targets, often enhancing binding affinity and modulating pharmacological properties.[5]
While extensive research exists for a multitude of substituted indoles, the specific 2,5-Dimethyl-2,3-dihydro-1H-indole derivative remains a less explored entity in publicly available literature. However, the inherent structural features of this scaffold—a defined stereochemistry at the C2 and C3 positions, coupled with the electronic influence of the methyl groups on the benzene ring—make it a compelling starting point for novel drug design. These application notes will, therefore, provide a comprehensive guide for researchers on the synthesis, potential applications, and biological evaluation of derivatives based on the 2,5-Dimethyl-2,3-dihydro-1H-indole core, drawing upon established principles and protocols for related structures.
Synthesis of the 2,5-Dimethyl-2,3-dihydro-1H-indole Scaffold
The synthesis of the target scaffold can be efficiently achieved through a two-step process: the well-established Fischer indole synthesis to create the aromatic precursor, 2,5-dimethylindole, followed by its reduction to the desired dihydroindole.
Protocol 1: Synthesis of 2,5-Dimethylindole via Fischer Indole Synthesis
The Fischer indole synthesis is a classic and reliable method for constructing the indole ring from a phenylhydrazine and an aldehyde or ketone. In this protocol, p-tolylhydrazine hydrochloride and acetone are used to generate the 2,5-dimethylindole.
Workflow for Fischer Indole Synthesis
Caption: Workflow for the synthesis of 2,5-dimethylindole.
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine p-tolylhydrazine hydrochloride (1 equivalent) and acetone (1.5 equivalents) in absolute ethanol.
-
Catalyst Addition: Slowly add concentrated sulfuric acid (0.5 equivalents) to the stirring mixture. An exothermic reaction may be observed.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature and carefully neutralize it with a saturated solution of sodium bicarbonate or a dilute sodium hydroxide solution until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic extract under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 2,5-dimethylindole.
Protocol 2: Reduction of 2,5-Dimethylindole to 2,5-Dimethyl-2,3-dihydro-1H-indole
The reduction of the indole to the indoline can be achieved using various reducing agents. A common and effective method involves the use of sodium cyanoborohydride in acetic acid. This method is generally chemoselective for the C2=C3 double bond of the indole ring.
Step-by-Step Procedure:
-
Dissolution: Dissolve 2,5-dimethylindole (1 equivalent) in glacial acetic acid in a round-bottom flask.
-
Reducing Agent Addition: Cool the solution in an ice bath and slowly add sodium cyanoborohydride (NaBH₃CN) (2-3 equivalents) portion-wise, maintaining the temperature below 10 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Quenching and Basification: Carefully pour the reaction mixture into a beaker of crushed ice and basify with a 6M sodium hydroxide solution until the pH is greater than 10.
-
Extraction: Extract the product with dichloromethane or ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 2,5-Dimethyl-2,3-dihydro-1H-indole can be further purified by column chromatography.
Medicinal Chemistry Applications: A Scaffold for Innovation
The 2,5-Dimethyl-2,3-dihydro-1H-indole scaffold is a versatile starting point for the synthesis of a diverse library of compounds with potential therapeutic applications. The presence of the secondary amine at the 1-position and the potential for substitution on the benzene ring allows for extensive chemical modification to explore structure-activity relationships (SAR).
Potential Therapeutic Targets
Based on the known biological activities of indole and indoline derivatives, the 2,5-dimethyl-dihydroindole core could be a valuable scaffold for developing modulators of several important drug targets.[6][7]
-
Kinase Inhibitors: The indole nucleus is a common feature in many approved kinase inhibitors.[6] Derivatives of 2,5-Dimethyl-2,3-dihydro-1H-indole could be designed to target various kinases implicated in cancer and inflammatory diseases.
-
Antimicrobial Agents: Indole derivatives have shown significant antimicrobial activity.[3][8] The increased lipophilicity from the dimethyl substitution may enhance membrane disruption in microorganisms.[8]
-
Central Nervous System (CNS) Agents: The indoline structure is present in compounds with activity on CNS targets. Further derivatization could lead to novel antidepressant or neuroprotective agents.[5]
Hypothetical Derivative Library and Potential Targets
| Derivative Structure | R1 (Position 1) | R2 (Position 6) | Potential Target Class | Therapeutic Area |
| Scaffold | H | H | - | - |
| D-1 | -CO-Ar | H | Kinases (e.g., VEGFR, PDGFR) | Oncology |
| D-2 | -(CH₂)₂-NR'R'' | H | GPCRs (e.g., Serotonin Receptors) | CNS Disorders |
| D-3 | H | -SO₂NH₂ | Carbonic Anhydrase | Oncology, Glaucoma |
| D-4 | -CS-NH-Ar | H | Microbial Enzymes | Infectious Diseases |
Protocols for Biological Evaluation
To assess the therapeutic potential of novel 2,5-Dimethyl-2,3-dihydro-1H-indole derivatives, a series of in vitro and in vivo assays are necessary. The following is a standard protocol for an initial in vitro cytotoxicity screening against a cancer cell line.
Protocol 3: In Vitro Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of potential anticancer drugs.
MTT Assay Workflow
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Procedure:
-
Cell Seeding: Seed a human cancer cell line (e.g., A549, K562) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[6]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Add the diluted compounds to the respective wells and include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plate for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion and Future Directions
The 2,5-Dimethyl-2,3-dihydro-1H-indole scaffold, while not extensively documented, presents a promising starting point for the development of novel therapeutic agents. The synthetic protocols outlined provide a clear path to accessing this core structure, and the proposed medicinal chemistry strategies and biological evaluation methods offer a framework for its exploration. Further research into the derivatization of this scaffold and the systematic evaluation of its biological activities is warranted and could lead to the discovery of new drug candidates with unique pharmacological profiles.
References
- A Comparative Analysis of the Predicted Biological Activity of 5-(2,5-dimethyl-1H-pyrrol-1 - Benchchem.
- One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles - PMC - NIH.
- Synthesis of Medicinally Important Indole Derivatives: A Review.
- Recent advancements on biological activity of indole and their derivatives: A review - Chula Digital Collections.
- Synthesis of indole derivatives as prevalent moieties present in selected alkaloids.
- Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells - PMC - NIH.
- A brief review of the biological potential of indole derivatives - ResearchGate.
- A brief review of the biological potential of indole derivatives - OUCI.
- Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity - PMC - PubMed Central.
- Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives - PubMed.
- Design, Synthesis, and Pharmacological Evaluation of 2-(2,5-Dimethyl-5,6,7,8-tetrahydroquinolin-8-yl)-N-aryl Propanamides as Novel Smoothened (Smo) Antagonists - PubMed.
- Synthesis of 2,3-Dihydroindoles, Indoles, and Anilines by Transition Metal-Free Amination of Aryl Chlorides | The Journal of Organic Chemistry - ACS Publications.
- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - MDPI.
- Pharmacological Potential of Indole Derivatives: A Detailed Review.
Sources
- 1. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 2. ajchem-b.com [ajchem-b.com]
- 3. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Screening 2,5-Dimethyl-2,3-dihydro-1H-indole Against Cancer Cell Lines
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with significant therapeutic potential.[1][2][3] Indole derivatives have demonstrated a broad spectrum of biological activities, including potent anticancer effects.[1][2][4][5] Mechanistically, these compounds have been shown to induce apoptosis, trigger cell cycle arrest, and modulate key signaling pathways often dysregulated in cancer, such as the PI3K/Akt/mTOR and tyrosine kinase pathways.[4][6][7] This diverse range of activities makes indole-based compounds promising candidates for novel anticancer drug development.[1][2][4]
This document provides a comprehensive guide for the initial in vitro screening of a novel indole derivative, 2,5-Dimethyl-2,3-dihydro-1H-indole, for its potential anticancer activity. We present a structured workflow, from initial cytotoxicity screening to more detailed mechanistic studies, designed to provide a robust preliminary assessment of the compound's efficacy and mode of action. The protocols detailed herein are intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of new therapeutic agents.
Experimental Rationale and Workflow
The primary objective of this screening cascade is to efficiently and systematically evaluate the anticancer potential of 2,5-Dimethyl-2,3-dihydro-1H-indole. Our approach begins with a broad assessment of cytotoxicity across a panel of representative cancer cell lines to determine the compound's potency and selectivity. Promising results from this initial screen will then trigger a series of more in-depth assays to elucidate the underlying mechanisms of cell death and growth inhibition. This tiered approach ensures a cost-effective and scientifically rigorous evaluation.
Figure 1: A tiered experimental workflow for screening 2,5-Dimethyl-2,3-dihydro-1H-indole.
Part 1: Initial Cytotoxicity Screening
The initial phase of the screening process is designed to determine the cytotoxic effects of 2,5-Dimethyl-2,3-dihydro-1H-indole on a panel of human cancer cell lines. The Sulforhodamine B (SRB) assay is recommended for this purpose due to its reliability, sensitivity, and cost-effectiveness.[8] The SRB assay measures cell density by quantifying the total protein content of adherent cells, providing a robust measure of cell viability.[8][9][10]
Cell Line Selection
A representative panel of cancer cell lines should be selected to assess the breadth of the compound's activity. The choice of cell lines should ideally represent different cancer types. For this initial screen, we propose the following cell lines:
-
MCF-7: Estrogen receptor-positive human breast adenocarcinoma cell line.
-
MDA-MB-231: Triple-negative human breast adenocarcinoma cell line.
-
A549: Human lung carcinoma cell line.
-
HepG2: Human hepatocellular carcinoma cell line.
-
HEK293: Human embryonic kidney cells (as a non-cancerous control to assess selectivity).[11]
Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay[8][9][10][12][13]
This protocol is optimized for a 96-well plate format.
Materials:
-
Selected cancer cell lines and a non-cancerous control cell line
-
Complete cell culture medium (specific to each cell line)
-
Trypsin-EDTA solution
-
Phosphate-buffered saline (PBS), sterile
-
2,5-Dimethyl-2,3-dihydro-1H-indole
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Trichloroacetic acid (TCA), 10% (w/v) in deionized water
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% (v/v) acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase using trypsin-EDTA.[12]
-
Perform a cell count and determine cell viability.
-
Dilute the cell suspension to the optimal seeding density (typically 5,000-20,000 cells/well in 100 µL of complete medium).[13][14]
-
Seed the cells into a 96-well plate and incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of 2,5-Dimethyl-2,3-dihydro-1H-indole in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.
-
After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Cell Fixation:
-
After the incubation period, gently add 50 µL of cold 10% TCA to each well without removing the culture medium.
-
Incubate the plate at 4°C for 1 hour to fix the cells.
-
-
Staining:
-
Carefully remove the supernatant and wash the wells five times with slow-running tap water.
-
Allow the plates to air dry completely.
-
Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
-
Washing and Solubilization:
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Place the plate on a shaker for 10 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 565 nm using a microplate reader.
-
Data Analysis and Interpretation
The percentage of cell viability is calculated using the following formula:
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, should be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
| Cell Line | Putative IC50 of 2,5-Dimethyl-2,3-dihydro-1H-indole (µM) |
| MCF-7 | 15.2 |
| MDA-MB-231 | 8.9 |
| A549 | 22.5 |
| HepG2 | 12.7 |
| HEK293 | > 100 |
| Table 1: Hypothetical IC50 values for 2,5-Dimethyl-2,3-dihydro-1H-indole against a panel of cancer and non-cancerous cell lines. |
Part 2: Mechanistic Elucidation
If 2,5-Dimethyl-2,3-dihydro-1H-indole demonstrates potent and selective cytotoxicity in the initial screening, the next phase involves investigating the underlying mechanism of action. Key cellular processes to examine are the induction of apoptosis and the effect on cell cycle progression.
Apoptosis Assay: Annexin V-FITC/PI Staining
Apoptosis, or programmed cell death, is a common mechanism by which anticancer drugs exert their effects.[15][16][17] The Annexin V-FITC/PI apoptosis detection assay is a widely used method to identify and quantify apoptotic cells.[18][19] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231, based on potent IC50)
-
2,5-Dimethyl-2,3-dihydro-1H-indole
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding buffer (provided with the kit)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with 2,5-Dimethyl-2,3-dihydro-1H-indole at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include an untreated control.
-
-
Cell Harvesting and Staining:
-
Harvest the cells (including any floating cells in the medium) by trypsinization.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
FITC signal (Annexin V) is detected in the FL1 channel and PI signal is detected in the FL2 channel.
-
Collect data for at least 10,000 events per sample.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
Figure 2: Workflow for the Annexin V-FITC/PI apoptosis assay.
Cell Cycle Analysis: Propidium Iodide Staining
Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent cell death.[6][7] Flow cytometry with propidium iodide (PI) staining is a standard technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[20][21][22][23]
Materials:
-
Cancer cell line of interest
-
2,5-Dimethyl-2,3-dihydro-1H-indole
-
Cold 70% ethanol
-
PBS
-
RNase A (100 µg/mL)
-
Propidium iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Seed and treat cells as described for the apoptosis assay.
-
Harvest the cells and wash them with cold PBS.
-
-
Cell Fixation:
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
Use a linear scale for the PI signal (DNA content).
-
Gate out doublets and debris.
-
Analyze the cell cycle distribution using appropriate software (e.g., FlowJo, ModFit LT).
-
Data Interpretation:
Analyze the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests that the compound induces cell cycle arrest at that checkpoint.
| Treatment | % G0/G1 | % S | % G2/M |
| Control (DMSO) | 55.3 | 28.1 | 16.6 |
| 2,5-Dimethyl-2,3-dihydro-1H-indole (IC50) | 68.2 | 15.4 | 16.4 |
| 2,5-Dimethyl-2,3-dihydro-1H-indole (2x IC50) | 75.1 | 8.7 | 16.2 |
| Table 2: Hypothetical cell cycle distribution data for MDA-MB-231 cells treated with 2,5-Dimethyl-2,3-dihydro-1H-indole for 24 hours. |
Western Blot Analysis of Apoptotic Markers
To further confirm the induction of apoptosis and to gain insights into the specific apoptotic pathway involved, Western blotting can be used to detect the expression levels of key apoptosis-related proteins.[24][25][26][27][28]
Key Markers to Investigate:
-
Caspase-3: A key executioner caspase in apoptosis. Detection of its cleaved (active) form is a hallmark of apoptosis.[24][27]
-
PARP (Poly (ADP-ribose) polymerase): A substrate of activated caspase-3. Cleavage of PARP is another indicator of apoptosis.[24][28]
-
Bcl-2 Family Proteins: These proteins are critical regulators of the intrinsic apoptotic pathway. The ratio of pro-apoptotic (e.g., Bax, Bak) to anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins can determine the cell's fate.[24][27]
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (against Caspase-3, cleaved Caspase-3, PARP, cleaved PARP, Bcl-2, Bax, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification:
-
Lyse the treated and untreated cells and collect the protein extracts.
-
Determine the protein concentration of each lysate.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Interpretation:
An increase in the levels of cleaved Caspase-3 and cleaved PARP in treated cells compared to control cells would confirm the induction of apoptosis. Changes in the expression levels of Bcl-2 family proteins can provide insights into the involvement of the intrinsic apoptotic pathway.
Conclusion and Future Directions
This comprehensive application note provides a systematic and robust framework for the initial in vitro screening of 2,5-Dimethyl-2,3-dihydro-1H-indole for its potential anticancer activity. The outlined protocols for cytotoxicity assessment, apoptosis induction, and cell cycle analysis will enable a thorough preliminary evaluation of the compound's efficacy and mechanism of action.
Positive results from this screening cascade, such as potent and selective cytotoxicity, induction of apoptosis, and cell cycle arrest, would warrant further investigation. Future studies could include:
-
Screening against a broader panel of cancer cell lines to establish a more comprehensive activity profile.
-
Investigating the involvement of specific signaling pathways (e.g., PI3K/Akt, MAPK) through further molecular analyses.
-
In vivo studies using animal models to evaluate the compound's efficacy and safety in a more complex biological system.[29]
The successful execution of these protocols will provide valuable data to guide the further development of 2,5-Dimethyl-2,3-dihydro-1H-indole as a potential novel anticancer therapeutic agent.
References
-
Kaur, B., Venugopal, S., Verma, A., Sahu, S. K., Wadhwa, P., Kumar, D., & Sharma, A. (2023). Recent Developments in the Synthesis and Anticancer Activity of Indole and Its Derivatives. Current Organic Synthesis, 20(4), 376-394. [Link]
-
Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Retrieved from [Link]
-
Kaur, B., et al. (2023). Recent Developments in the Synthesis and Anticancer Activity of Indole and Its Derivatives. Current Organic Synthesis, 20(4), 376-394. [Link]
-
Devi, N., Kaur, K., Biharee, A., & Jaitak, V. (2021). Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. Anti-Cancer Agents in Medicinal Chemistry, 21(14), 1802-1824. [Link]
-
Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 111, 28.6.1–28.6.11. [Link]
-
Devi, N., et al. (2021). Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. Anti-Cancer Agents in Medicinal Chemistry, 21(14). [Link]
-
Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Cell Cytotoxicity Assay. Retrieved from [Link]
-
Kumar, L., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018-2021). European Journal of Medicinal Chemistry, 227, 113913. [Link]
-
Wang, Y., et al. (2019). Design, Synthesis, and Anticancer Evaluation of Novel Indole Derivatives of Ursolic Acid as Potential Topoisomerase II Inhibitors. Molecules, 24(19), 3563. [Link]
-
ResearchGate. (n.d.). Different mechanisms of indole derivatives as anticancer agents. Retrieved from [Link]
-
Eastman, A. (2017). Cell-based apoptosis assays in oncology drug discovery. Expert opinion on drug discovery, 12(1), 69–79. [Link]
-
Brunelle, J. K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products. Drug resistance updates : reviews and commentaries in antimicrobial and anticancer chemotherapy, 13(6), 172–179. [Link]
-
Kumar, L., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). European Journal of Medicinal Chemistry, 227, 113913. [Link]
-
Gornowicz, A., et al. (2022). Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin. Molecules, 27(21), 7561. [Link]
-
Khan, I., et al. (2022). Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. ACS Omega, 7(46), 42205-42217. [Link]
-
Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature protocols, 1(3), 1112–1116. [Link]
-
Bitesize Bio. (2025). Three Steps for Setting up a Drug Screening Assay. Retrieved from [Link]
-
ResearchGate. (2014). What is the best method/assay for the apoptosis mediated by anticancer drugs for routine drug screening application in cell culture?. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. Retrieved from [Link]
-
University of Massachusetts Chan Medical School. (n.d.). Cell Cycle Tutorial Contents. Retrieved from [Link]
-
Roche. (n.d.). MTT Assay Protocol. Retrieved from [Link]
-
G-Biosciences. (n.d.). CytoScan™ SRB Cell Cytotoxicity Assay. Retrieved from [Link]
-
Zhang, Y., et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR protocols, 6(1), 103009. [Link]
-
Bio-Rad. (n.d.). Proliferation & Cell Cycle - Flow Cytometry Guide. Retrieved from [Link]
-
Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry. Retrieved from [Link]
-
Al-Dhaheri, M., et al. (2013). Determination of Caspase Activation by Western Blot. In Ovarian Cancer: Methods and Protocols (pp. 313-324). Humana Press. [Link]
-
ResearchGate. (2025). MTT Proliferation Assay Protocol. Retrieved from [Link]
-
Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Bio-Rad. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]
-
ResearchGate. (2014). Which proteins expression should I check by western blot for confirmation of apoptosis?. Retrieved from [Link]
-
Anilkumar, R., & S, V. (2015). In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences, 5(1), 1-8. [Link]
-
Obianom, O. N., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17398-17407. [Link]
-
de Sá, A., et al. (2009). Biomedical Importance of Indoles. Molecules, 14(2), 755-779. [Link]
-
Li, Y., et al. (2019). Design,Synthesis And Activity Evaluation Of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b] Indoles Derivatives. Chinese Journal of Medicinal Chemistry, 29(5), 337-343. [Link]
-
Chulalongkorn University. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Retrieved from [Link]
-
Al-Hulli, Z. A., et al. (2023). Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors. International Journal of Molecular Sciences, 24(19), 14656. [Link]
-
Acar, Ç., et al. (2021). Synthesis of novel indole-isoxazole hybrids and evaluation of their cytotoxic activities on hepatocellular carcinoma cell lines. Archiv der Pharmazie, 354(12), e2100259. [Link]
-
ResearchGate. (2025). A brief review of the biological potential of indole derivatives. Retrieved from [Link]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. researchgate.net [researchgate.net]
- 8. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. zellx.de [zellx.de]
- 14. bitesizebio.com [bitesizebio.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. unlocking-precision-in-cancer-drug-screening-the-power-of-cell-apoptosis-detection-kits [tsktbiotech.com]
- 18. researchgate.net [researchgate.net]
- 19. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics [qbd.creative-diagnostics.com]
- 20. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 22. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 23. biocompare.com [biocompare.com]
- 24. Apoptosis western blot guide | Abcam [abcam.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 28. researchgate.net [researchgate.net]
- 29. ijpbs.com [ijpbs.com]
Application and Protocol Guide for the Evaluation of Antimicrobial Activity of 2,5-Dimethyl-2,3-dihydro-1H-indole
For: Researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel antimicrobial agents.
Introduction: The Imperative for Novel Antimicrobial Agents and the Promise of Indole Derivatives
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent activity against multidrug-resistant pathogens.[1] Indole, a privileged heterocyclic scaffold, has emerged as a cornerstone in medicinal chemistry due to its presence in numerous biologically active compounds.[2] Derivatives of the indole nucleus have demonstrated a broad spectrum of pharmacological activities, including significant antimicrobial properties against a range of clinically relevant bacteria and fungi.[1][3][4][5][6] The structural versatility of the indole core allows for modifications that can enhance its interaction with microbial targets, offering a promising avenue for the development of next-generation antimicrobial drugs.[5]
This guide provides a comprehensive framework for the systematic evaluation of the antimicrobial activity of a novel indole derivative, 2,5-Dimethyl-2,3-dihydro-1H-indole . As this is a compound with limited publicly available antimicrobial data, these protocols are designed to establish a foundational understanding of its potential efficacy, from initial screening to a more detailed characterization of its antimicrobial kinetics. The methodologies described herein are grounded in internationally recognized standards, primarily those from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), to ensure data integrity, reproducibility, and comparability across different laboratory settings.[7][8][9][10]
The following sections will detail the necessary steps to prepare the test compound, perform qualitative and quantitative antimicrobial susceptibility assays, and interpret the resulting data. The causality behind each procedural step is explained to provide a deeper understanding of the experimental design and to ensure the generation of trustworthy and authoritative results.
Part 1: Preliminary Characterization and Preparation of 2,5-Dimethyl-2,3-dihydro-1H-indole
A critical first step when working with a novel compound is to determine its basic physicochemical properties, as these will directly impact the accuracy and reproducibility of the antimicrobial assays.
Solubility Assessment
The solubility of the test compound dictates how stock solutions are prepared and the final concentrations that can be achieved in aqueous assay media. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving non-polar compounds for antimicrobial testing due to its miscibility with water and ability to dissolve a wide range of organic molecules.[11][12][13]
Protocol: Solubility Testing
-
Initial Solvent Screening: Attempt to dissolve a small, known amount of 2,5-Dimethyl-2,3-dihydro-1H-indole (e.g., 10 mg) in 1 mL of 100% DMSO. Vortex thoroughly and visually inspect for complete dissolution.
-
Aqueous Compatibility: If soluble in DMSO, perform a serial dilution of the DMSO stock solution into the intended bacteriological broth (e.g., Cation-Adjusted Mueller-Hinton Broth) to determine the highest concentration of the compound that remains in solution without precipitation. It is crucial to also run a vehicle control (DMSO in broth) to ensure that the final concentration of DMSO used in the assays (typically ≤1% v/v) does not inhibit microbial growth.
-
Documentation: Record the maximum soluble concentration in the chosen solvent system. This will be your stock solution concentration for subsequent experiments.
Preparation of Stock Solution
Based on the solubility assessment, a high-concentration stock solution of 2,5-Dimethyl-2,3-dihydro-1H-indole should be prepared in an appropriate solvent (e.g., 100% DMSO).
Protocol: Stock Solution Preparation
-
Accurately weigh a precise amount of 2,5-Dimethyl-2,3-dihydro-1H-indole.
-
Dissolve the compound in the predetermined volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Ensure complete dissolution by vortexing. If necessary, gentle warming or sonication can be applied, but care must be taken to avoid compound degradation.
-
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter compatible with organic solvents.
-
Aliquot the sterile stock solution into smaller volumes and store at -20°C or -80°C to maintain stability and prevent repeated freeze-thaw cycles.
Part 2: Quantitative Antimicrobial Susceptibility Testing: Broth Microdilution for MIC Determination
The primary quantitative measure of a compound's antimicrobial activity is the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9] The broth microdilution method is a standardized technique for determining MIC values and is detailed in CLSI document M07.[7][8][9][10]
Principle
A standardized suspension of the test microorganism is exposed to serial twofold dilutions of 2,5-Dimethyl-2,3-dihydro-1H-indole in a 96-well microtiter plate. Following incubation, the wells are visually inspected for turbidity, and the MIC is determined.
Experimental Workflow for MIC Determination
Caption: Workflow for MIC determination by broth microdilution.
Detailed Protocol: Broth Microdilution
Materials:
-
Sterile 96-well, U-bottom microtiter plates
-
2,5-Dimethyl-2,3-dihydro-1H-indole stock solution
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Sterile saline (0.85%) or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer (optional, for inoculum standardization)
-
Multichannel pipette
Procedure:
-
Plate Preparation: Add 50 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.
-
Compound Dilution: Add 100 µL of the 2,5-Dimethyl-2,3-dihydro-1H-indole working solution (prepared from the stock to be twice the highest desired final concentration) to well 1. Perform a twofold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard the final 50 µL from well 10. This leaves wells 11 (growth control) and 12 (sterility control) without the compound.
-
Inoculum Preparation: From a fresh (18-24 hour) culture plate, select several colonies of the test bacterium and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This can be done visually or with a spectrophotometer.
-
Final Inoculum Dilution: Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells. A common dilution is 1:100 (e.g., 0.1 mL of 0.5 McFarland suspension into 9.9 mL of CAMHB).
-
Inoculation: Add 50 µL of the final diluted inoculum to wells 1 through 11. Do not add bacteria to well 12 (sterility control). The final volume in each test well is now 100 µL.
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
Result Interpretation: Following incubation, visually inspect the plate from the bottom using a reading mirror. The MIC is the lowest concentration of 2,5-Dimethyl-2,3-dihydro-1H-indole at which there is no visible growth (i.e., the first clear well). The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.
Part 3: Qualitative Antimicrobial Susceptibility Screening: Disk Diffusion Assay
The disk diffusion method, standardized by EUCAST, is a valuable qualitative or semi-quantitative screening tool to assess the susceptibility of a bacterium to a substance.[14][15][16] It is particularly useful for initial screening of a compound against a panel of different microorganisms.
Principle
A paper disk impregnated with a known amount of 2,5-Dimethyl-2,3-dihydro-1H-indole is placed on an agar plate that has been uniformly inoculated with a test bacterium. The compound diffuses from the disk into the agar, creating a concentration gradient. If the bacterium is susceptible, a zone of growth inhibition will appear around the disk. The diameter of this zone is proportional to the susceptibility of the organism and the diffusion characteristics of the compound.
Detailed Protocol: Disk Diffusion
Materials:
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)
-
Sterile paper disks (6 mm diameter)
-
2,5-Dimethyl-2,3-dihydro-1H-indole stock solution
-
Bacterial strains
-
Sterile cotton swabs
-
0.5 McFarland turbidity standard
-
Calipers or a ruler for measuring zone diameters
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the adjusted inoculum. Remove excess fluid by pressing the swab against the inside of the tube. Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.
-
Disk Preparation and Application: Aseptically apply a known volume of the 2,5-Dimethyl-2,3-dihydro-1H-indole solution onto a sterile paper disk to achieve a specific loading mass (e.g., 30 µ g/disk ). The solvent should be allowed to evaporate completely in a sterile environment. Place the impregnated disk firmly onto the center of the inoculated agar plate. Application of disks should occur within 15 minutes of plate inoculation.[14][15]
-
Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours. Plates should be incubated within 15 minutes of disk application to prevent pre-diffusion at room temperature.[15]
-
Result Interpretation: Measure the diameter of the zone of complete growth inhibition in millimeters (mm), including the diameter of the disk. The presence of a zone of inhibition indicates antimicrobial activity.
Part 4: Characterizing Antimicrobial Kinetics: The Time-Kill Assay
While the MIC provides information on the concentration required to inhibit growth, it does not distinguish between bacteriostatic (inhibiting growth) and bactericidal (killing) activity. The time-kill assay provides this crucial information by measuring the rate of bacterial killing over time when exposed to a specific concentration of the antimicrobial agent.[17][18][19]
Principle
A standardized bacterial inoculum is introduced into a liquid medium containing the test compound at a specific concentration (often multiples of the MIC). At various time points, aliquots are removed, serially diluted, and plated to enumerate the surviving viable bacteria (CFU/mL). A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[17][18]
Experimental Workflow for Time-Kill Assay
Caption: Workflow for the time-kill kinetics assay.
Detailed Protocol: Time-Kill Assay
Materials:
-
Flasks or tubes with sterile CAMHB
-
2,5-Dimethyl-2,3-dihydro-1H-indole stock solution
-
Log-phase bacterial culture
-
Sterile dilution tubes (e.g., with 900 µL sterile saline)
-
Agar plates for colony counting
-
Shaking incubator
Procedure:
-
Inoculum Preparation: Prepare a starting inoculum of the test organism in CAMHB at a concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
Test Setup: Prepare flasks containing CAMHB with the desired concentrations of 2,5-Dimethyl-2,3-dihydro-1H-indole (e.g., 1x, 2x, and 4x the predetermined MIC). Also, prepare a growth control flask with no compound.
-
Initiation of Assay: Inoculate each flask with the prepared bacterial suspension. Immediately withdraw a sample from each flask (T=0).
-
Time-Point Sampling: Incubate the flasks at 35°C with agitation. At subsequent time points (e.g., 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.
-
Enumeration of Viable Cells: For each sample, perform a tenfold serial dilution in sterile saline. Plate 100 µL of appropriate dilutions onto agar plates.
-
Incubation and Counting: Incubate the plates for 18-24 hours, then count the number of colonies on plates that have between 30 and 300 colonies.
-
Data Analysis: Calculate the CFU/mL for each time point and convert the values to log₁₀ CFU/mL. Plot the mean log₁₀ CFU/mL versus time for each concentration and the growth control.[20]
Part 5: Data Presentation and Interpretation
Clear and concise presentation of data is essential for accurate interpretation.
MIC and Disk Diffusion Data
Results from initial screening assays should be summarized in a table.
| Microorganism | Strain ID | MIC (µg/mL) | Disk Diffusion Zone Diameter (mm) [30 µ g/disk ] |
| Staphylococcus aureus | ATCC 29213 | 8 | 18 |
| Enterococcus faecalis | ATCC 29212 | 16 | 14 |
| Escherichia coli | ATCC 25922 | 32 | 10 |
| Pseudomonas aeruginosa | ATCC 27853 | >64 | 6 (no zone) |
| Candida albicans | ATCC 90028 | >64 | 6 (no zone) |
| (Note: Data are hypothetical and for illustrative purposes only.) |
Time-Kill Curve Interpretation
The plot of log₁₀ CFU/mL versus time will reveal the kinetics of the antimicrobial action.
-
Bactericidal Activity: A reduction of ≥3-log₁₀ in CFU/mL (99.9% kill) compared to the initial inoculum.[17][18]
-
Bacteriostatic Activity: Growth is inhibited (little to no change in CFU/mL), but the bacterial count does not decrease by ≥3-log₁₀. The curve will typically run parallel to the x-axis or show a slight decrease.
-
No Effect: The growth curve of the compound-treated sample mimics the growth control curve.
Conclusion
This guide provides a robust and structured approach for the initial antimicrobial characterization of the novel compound 2,5-Dimethyl-2,3-dihydro-1H-indole. By adhering to standardized protocols from authoritative bodies such as CLSI and EUCAST, researchers can generate reliable and reproducible data. The systematic progression from determining the MIC, to qualitative screening via disk diffusion, and finally to characterizing the bactericidal or bacteriostatic nature through time-kill assays, will provide a comprehensive preliminary profile of the compound's antimicrobial potential. This foundational data is critical for making informed decisions regarding the future development of this and other novel indole derivatives as potential therapeutic agents.
References
-
National Institute for Communicable Diseases. (2019). Antimicrobial susceptibility testing EUCAST disk diffusion method. [Link]
-
CGSpace. (2022). EUCAST Disk Diffusion Method (Part 1). [Link]
-
EUCAST. (2015). EUCAST Disk Diffusion Method for Antimicrobial Susceptibility Testing - Version 5.0. [Link]
-
ResearchGate. (2012). Time kill curves data analysis. [Link]
-
EUCAST. Disk Diffusion and Quality Control. [Link]
-
Burnham, C. D., et al. (2018). CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Journal of Clinical Microbiology, 56(4), e01934-17. [Link]
-
Chaudhari, A., et al. (2014). Synthesis and Antimicrobial Activity of Some Derivatives of 5-Substituted Indole Dihydropyrimidines. ResearchGate. [Link]
-
Unemo, M., et al. (2016). Time-kill curve analysis and pharmacodynamic modelling for in vitro evaluation of antimicrobials against Neisseria gonorrhoeae. BMC Microbiology, 16, 197. [Link]
-
CLSI. (2018). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 11th Edition. [Link]
-
Nelson Labs. Time-Kill Evaluations. [Link]
-
Emery Pharma. Time-Kill Kinetics Assay. [Link]
-
PubChem. 2,5-Dimethyl-1H-indole. [Link]
-
Fodor, E., et al. (2023). Enhanced Antibacterial Activity of Substituted Derivatives of NCR169C Peptide. International Journal of Molecular Sciences, 24(3), 2728. [Link]
-
CLSI. (2009). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eighth Edition. [Link]
-
Pacific BioLabs. Time Kill Testing. [Link]
-
Chandal, N., et al. (2024). Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria. Communications Biology, 7(1), 1-15. [Link]
-
Salman, A. S., et al. (2015). Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. International Journal of Organic Chemistry, 5(2), 81-99. [Link]
-
Salman, A. S., et al. (2015). Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. ResearchGate. [Link]
-
ResearchGate. (2021). Solubilities of compounds 1 and 2 at 10−3 M in water−DMSO solvents. [Link]
-
CLSI. M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]
-
Shirinzadeh, H., et al. (2018). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Turkish Journal of Pharmaceutical Sciences, 15(3), 291-297. [Link]
-
ANSI Webstore. Package contains : CLSI M07-Ed11: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - 11th Edition and CLSI M100-Ed31. [Link]
-
NIST. 1H-Indole, 2,5-dimethyl-. [Link]
-
PDF Standards Club. (2018). CLSI M07-Ed11 and M100-Ed28 Package. [Link]
-
Sahu, S., et al. A manifold implications of indole and its derivatives: A brief Review. [Link]
-
PubChem. 1H-Inden-1-one, 2,3-dihydro-2,5-dimethyl-. [Link]
-
Clark, T. B., et al. (2019). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Omega, 4(2), 4208-4213. [Link]
-
Cheméo. Chemical Properties of 1H-Indole, 2,3-dimethyl- (CAS 91-55-4). [Link]
-
Kassab, A. E., et al. (2021). Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates. Molecules, 26(8), 2246. [Link]
-
ResearchGate. (2022). Evaluation of New Antimicrobial Agents Based on tris(1H-Indol-3-yl)methylium Salts: Activity, Toxicity, Suppression of Experimental Sepsis in Mice. [Link]methylium_Salts_Activity_Toxicity_Suppression_of_Experimental_Sepsis_in_Mice)
-
Quora. (2024). How can dimethyl sulfoxide enhance solubility in lab applications?. [Link]
-
ResearchGate. Drug Solubility in Water and Dimethylsulfoxide. [Link]
-
Shirinzadeh, H., et al. (2018). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. ResearchGate. [Link]
-
ResearchGate. 446 questions with answers in DIMETHYL SULFOXIDE. [Link]
Sources
- 1. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rjptonline.org [rjptonline.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 8. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]
- 9. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 10. webstore.ansi.org [webstore.ansi.org]
- 11. quora.com [quora.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. cgspace.cgiar.org [cgspace.cgiar.org]
- 15. infectioncontrol.org.ua [infectioncontrol.org.ua]
- 16. EUCAST: Disk Diffusion and Quality Control [eucast.org]
- 17. nelsonlabs.com [nelsonlabs.com]
- 18. emerypharma.com [emerypharma.com]
- 19. pacificbiolabs.com [pacificbiolabs.com]
- 20. researchgate.net [researchgate.net]
Application Note: Evaluating 2,5-Dimethyl-2,3-dihydro-1H-indole as a Potential Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, kinase inhibitors have become a major focus of drug discovery. The indole and its derivatives are recognized as "privileged scaffolds" due to their ability to mimic peptide structures and bind to a variety of protein targets, including kinases.[1][2] This application note presents a comprehensive guide to evaluating the potential of 2,5-Dimethyl-2,3-dihydro-1H-indole, a dihydroindole derivative, as a novel kinase inhibitor. We provide the scientific rationale for investigating this scaffold, detailed protocols for its synthesis and biological evaluation, and a framework for interpreting the resulting data.
Introduction: The Rationale for Investigating Dihydroindole Scaffolds
The indole nucleus is a recurring motif in a multitude of natural products and FDA-approved drugs.[1] In the realm of oncology, numerous indole derivatives have been developed as potent inhibitors of various kinases, including cyclin-dependent kinases (CDKs), tyrosine kinases (TKs), and phosphoinositide 3-kinases (PI3Ks).[3][4][5] The planarity and hydrogen bonding capabilities of the indole ring allow it to effectively interact with the ATP-binding pocket of kinases.
The 2,3-dihydroindole (indoline) scaffold, a reduced form of indole, offers distinct advantages. The introduction of a sp³-hybridized carbon at position 3 breaks the planarity of the bicyclic system, providing a three-dimensional architecture. This structural feature can lead to improved selectivity and novel interactions within the kinase active site, potentially overcoming resistance mechanisms associated with existing planar inhibitors. The exploration of such scaffolds is a key strategy in the design of next-generation kinase inhibitors with novel intellectual property.[6]
This document outlines a systematic approach to characterize the kinase inhibitory potential of 2,5-Dimethyl-2,3-dihydro-1H-indole, a previously underexplored member of this chemical class.
Synthesis of the Core Scaffold
A general and robust method for the synthesis of substituted 2,3-dihydroindoles is crucial for generating analogs for structure-activity relationship (SAR) studies. While numerous synthetic routes to indoles and their derivatives exist, a common approach for dihydroindoles involves the reduction of a corresponding indole or the cyclization of a suitable aniline precursor.[7][8]
Protocol 2.1: General Synthesis of a Substituted 2,3-Dihydroindole
This protocol describes a representative synthesis of a 2,3-dihydroindole derivative, which can be adapted for 2,5-Dimethyl-2,3-dihydro-1H-indole.
Step 1: N-Alkylation of a Substituted Aniline
-
To a solution of 4-methylaniline in a suitable solvent such as acetonitrile, add a base like potassium carbonate.
-
Add a 2-halo-2-methylpropane derivative (e.g., 2-chloro-2-methylpropane) dropwise at room temperature.
-
Stir the reaction mixture at an elevated temperature (e.g., 60-80 °C) for several hours until the starting material is consumed (monitored by TLC).
-
After cooling, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the N-alkylated aniline.
Step 2: Intramolecular Cyclization
-
The N-alkylated aniline can be subjected to intramolecular cyclization conditions. For instance, a transition metal-catalyzed C-H activation/amination reaction can be employed.
-
Alternatively, for specific precursors, an acid-catalyzed ring closure can be effective.[9]
-
The reaction progress should be monitored by an appropriate analytical technique (e.g., LC-MS).
-
Upon completion, the reaction is worked up by quenching, extraction with an organic solvent, and drying.
-
The final 2,5-Dimethyl-2,3-dihydro-1H-indole product is purified by column chromatography.
In Vitro Kinase Inhibition Assays: Primary Screening
The initial step in evaluating a novel compound is to screen it against a panel of kinases to identify potential targets. A widely used and robust method for this is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.
Protocol 3.1: ADP-Glo™ Kinase Assay
Principle: This assay quantifies kinase activity by measuring the amount of ADP produced. The kinase reaction is stopped, and the remaining ATP is depleted. Subsequently, ADP is converted to ATP, which is then used to generate a luminescent signal via a luciferase reaction. The light output is directly proportional to the ADP concentration and, therefore, to the kinase activity.
Materials:
-
Kinase of interest (e.g., VEGFR2, Src, CDK2)
-
Substrate for the kinase (e.g., a specific peptide)
-
ATP
-
2,5-Dimethyl-2,3-dihydro-1H-indole (test compound)
-
Staurosporine (positive control inhibitor)
-
DMSO (vehicle control)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96- or 384-well plates
Procedure:
-
Compound Preparation: Prepare a stock solution of 2,5-Dimethyl-2,3-dihydro-1H-indole in 100% DMSO. Create a serial dilution series of the compound in kinase buffer.
-
Kinase Reaction Setup:
-
Add kinase buffer to all wells.
-
Add the test compound dilutions, positive control (staurosporine), and vehicle control (DMSO) to the appropriate wells.
-
Add the kinase to all wells except the "no kinase" control.
-
Initiate the reaction by adding a mixture of ATP and the kinase-specific substrate.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), allowing the kinase reaction to proceed.
-
ATP Depletion: Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to all wells. This reagent converts ADP to ATP and contains luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).
Hypothetical Data Presentation
| Compound | Target Kinase | IC₅₀ (nM) |
| 2,5-Dimethyl-2,3-dihydro-1H-indole | VEGFR2 | 150 |
| 2,5-Dimethyl-2,3-dihydro-1H-indole | Src | >10,000 |
| 2,5-Dimethyl-2,3-dihydro-1H-indole | CDK2 | 850 |
| Staurosporine (Control) | VEGFR2 | 15 |
Cell-Based Assays: Assessing Cellular Potency and Toxicity
Positive hits from in vitro screens must be validated in a cellular context to assess their ability to cross the cell membrane, engage the target kinase, and elicit a biological response.
Protocol 4.1: Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed a human cancer cell line known to be dependent on the target kinase (e.g., HUVEC for VEGFR2) in a 96-well plate and allow the cells to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of 2,5-Dimethyl-2,3-dihydro-1H-indole for a specified period (e.g., 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate spectrophotometer.
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percent viability against the logarithm of the compound concentration to determine the GI₅₀ value (the concentration required to inhibit cell growth by 50%).
Target Validation and Mechanism of Action
If 2,5-Dimethyl-2,3-dihydro-1H-indole shows potent inhibition in both biochemical and cellular assays, further experiments are needed to confirm that its cellular effects are due to the inhibition of the intended kinase target.
Illustrative Signaling Pathway: VEGFR2
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, the formation of new blood vessels. Its signaling is crucial for tumor growth and metastasis.
Caption: Hypothesized inhibition of the VEGFR2 signaling pathway.
Protocol 5.1: Western Blotting for Phospho-Kinase Levels
Principle: This technique is used to detect the phosphorylation status of the target kinase and its downstream substrates. A successful inhibitor should reduce the levels of the phosphorylated (active) form of the target kinase.
Procedure:
-
Treat cells with 2,5-Dimethyl-2,3-dihydro-1H-indole for a short period (e.g., 1-2 hours).
-
Stimulate the cells with the appropriate growth factor (e.g., VEGF for VEGFR2) to activate the signaling pathway.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the proteins to a membrane (e.g., PVDF).
-
Probe the membrane with primary antibodies specific for the phosphorylated form of the target kinase (e.g., anti-phospho-VEGFR2) and the total form of the kinase.
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate and an imaging system.
Expected Outcome: Treatment with an effective inhibitor will show a dose-dependent decrease in the phosphorylated kinase signal, while the total kinase level remains unchanged.
Conclusion and Future Directions
This application note provides a foundational workflow for the initial evaluation of 2,5-Dimethyl-2,3-dihydro-1H-indole as a potential kinase inhibitor. The dihydroindole scaffold represents a promising, non-planar alternative to traditional flat aromatic kinase inhibitors.[10][11] A positive outcome from the described assays would warrant further investigation, including:
-
Kinome-wide selectivity profiling: To assess the inhibitor's specificity.
-
Structure-Activity Relationship (SAR) studies: Synthesizing and testing analogs to improve potency and selectivity.
-
In vivo efficacy studies: Evaluating the compound's anti-tumor activity in animal models.
The systematic application of these protocols will enable a thorough assessment of 2,5-Dimethyl-2,3-dihydro-1H-indole and pave the way for the potential development of a novel class of kinase inhibitors.
References
-
Bajusz, D., Ferenczy, G. & Keserű, G.M. (2016). Exploring the Scaffold Universe of Kinase Inhibitors. Journal of Medicinal Chemistry, 59(24), 11135-11148. [Link]
-
Zheng, Z., et al. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv. [Link]
-
Hu, Y., et al. (2017). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. Frontiers in Chemistry, 5, 24. [Link]
-
Zheng, Z., et al. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. PubMed Central. [Link]
-
Yang, B., et al. (2022). A deep learning based scaffold hopping strategy for the design of kinase inhibitors. ChemRxiv. [Link]
-
Kaushik, N.K., et al. (2013). Biomedical Importance of Indoles. Molecules, 18(6), 6620-6662. [Link]
-
Asati, V., et al. (2023). Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. Anti-Cancer Agents in Medicinal Chemistry, 23(4), 404-416. [Link]
-
DeBoc, G.L., et al. (2012). One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. Molecules, 17(11), 12832-12841. [Link]
-
Chauhan, D. & Kumar, R. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chulalongkorn University Digital Collections. [Link]
-
Al-Ostoot, F.H., et al. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Molecules, 26(20), 6231. [Link]
-
Asati, V., et al. (2023). Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. PubMed. [Link]
-
Asati, V., et al. (2023). Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. Anti-Cancer Agents in Medicinal Chemistry. [Link]
-
Wan, Y., et al. (2023). Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. European Journal of Medicinal Chemistry, 258, 115621. [Link]
-
Sun, L., et al. (2003). Discovery of 5-[5-fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. Journal of Medicinal Chemistry, 46(7), 1116-1119. [Link]
-
Zaitseva, K.V., et al. (2022). Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. Molecules, 27(21), 7480. [Link]
-
Beller, M., et al. (2001). Synthesis of 2,3-Dihydroindoles, Indoles, and Anilines by Transition Metal-Free Amination of Aryl Chlorides. The Journal of Organic Chemistry, 66(4), 1403-1412. [Link]
Sources
- 1. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 3. researchgate.net [researchgate.net]
- 4. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer | Bentham Science [benthamscience.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases - PMC [pmc.ncbi.nlm.nih.gov]
A Robust Reversed-Phase HPLC Method for the Preparative Purification of 2,5-Dimethyl-2,3-dihydro-1H-indole
An Application Note and Protocol for the HPLC Purification of 2,5-Dimethyl-2,3-dihydro-1H-indole
Abstract
This application note presents a detailed, robust, and scalable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of 2,5-Dimethyl-2,3-dihydro-1H-indole. This compound, a substituted indoline, is a valuable building block in medicinal chemistry and materials science. Achieving high purity is critical for subsequent synthetic steps and biological assays. The described protocol employs a C18 stationary phase with a methanol/water mobile phase system, ensuring efficient separation from common synthetic impurities. This guide provides a comprehensive walkthrough, from the underlying chromatographic principles to a step-by-step preparative protocol and troubleshooting advice, designed for researchers, chemists, and drug development professionals.
Introduction and Scientific Rationale
2,5-Dimethyl-2,3-dihydro-1H-indole, also known as 2,5-dimethylindoline, belongs to the indoline class of heterocyclic compounds. The indole scaffold is a privileged structure found in numerous natural products and pharmaceuticals.[1][2] Synthetic routes to such derivatives, like the Fischer indole synthesis, often yield crude products containing starting materials, by-products, and isomers that must be removed.[3][4] High-purity compounds are essential for obtaining reliable data in downstream applications, including pharmacological screening, structural analysis, and further chemical transformations.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of small organic molecules.[5] This application note details a method specifically developed for 2,5-dimethylindoline, focusing on a reversed-phase approach, which is ideally suited for separating compounds of moderate polarity like indole derivatives.[6][7]
Principles of the Separation Method
The successful purification of 2,5-Dimethyl-2,3-dihydro-1H-indole is predicated on a logical selection of chromatographic parameters. The causality behind each choice is explained below.
Mode of Chromatography: Reversed-Phase (RP)
Reversed-phase HPLC is the chosen mode due to the chemical nature of the target molecule. 2,5-dimethylindoline is a predominantly non-polar molecule owing to its bicyclic aromatic-aliphatic structure. In RP-HPLC, the stationary phase (e.g., C18-silica) is non-polar, while the mobile phase is polar (e.g., water/methanol). The separation is driven by hydrophobic interactions; non-polar analytes like our target compound are retained longer on the column, allowing for effective separation from more polar impurities which elute earlier.
Stationary Phase: C18 (Octadecylsilane)
A C18 column is the gold standard for reversed-phase separations and is highly effective for indole derivatives.[8] The long alkyl chains provide a strong hydrophobic environment, promoting the retention necessary for high-resolution separation of structurally similar molecules. The use of a column with a larger particle size (e.g., 5-10 µm) is recommended for preparative work to allow for higher loading capacity without generating excessive backpressure.
Mobile Phase Composition
The mobile phase consists of a polar aqueous component and a less polar organic modifier.
-
Organic Modifier (Methanol): Methanol is chosen for its excellent solubilizing properties for indole-type compounds and its lower cost compared to acetonitrile. The percentage of methanol in the mobile phase is the primary lever for controlling the retention time of the analyte. A higher methanol concentration reduces retention, while a lower concentration increases it. A gradient elution, starting with a lower methanol concentration and gradually increasing it, is employed to first elute highly polar impurities and then sharpen the peak of the target compound, ensuring good resolution and recovery.
-
Aqueous Component (Water with Formic Acid): Deionized water serves as the weak solvent in the mobile phase. The addition of a small amount of an acidifier, such as 0.1% formic acid, is critical. The 2,3-dihydro-1H-indole structure contains a secondary amine, which can be protonated. At a neutral pH, the amine can exist in both ionized and non-ionized forms, leading to poor peak shape (tailing). By adding an acid, we ensure the consistent protonation of the amine, resulting in a single species that chromatographs with a sharp, symmetrical peak. Formic acid is also volatile, making it ideal for preparative work as it can be easily removed from the collected fractions during solvent evaporation.[9]
Detection
The indole chromophore provides strong UV absorbance, making UV-Vis detection a straightforward and sensitive choice.[10] Indole alkaloids typically exhibit two main absorption maxima: one around 270-290 nm and a stronger one near 220 nm.[11][12] For this method, a primary detection wavelength of 280 nm is selected for high specificity with minimal interference from the mobile phase, while a secondary wavelength of 220 nm can be monitored for higher sensitivity if needed.
Preparative Purification Workflow
The overall process, from crude material to a purified, solvent-free compound, is outlined below.
Caption: Workflow for the HPLC purification of 2,5-Dimethyl-2,3-dihydro-1H-indole.
Detailed Experimental Protocol
Materials and Instrumentation
-
Instrumentation: Preparative HPLC system with a gradient pump, autosampler (or manual injector), column oven, and a UV-Vis detector. A fraction collector is highly recommended.
-
Column: Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm particle size). An analytical C18 column (e.g., 150 x 4.6 mm, 5 µm) is needed for purity analysis.
-
Solvents: HPLC-grade methanol and deionized water.
-
Reagents: Formic acid (≥98% purity).
-
Sample: Crude 2,5-Dimethyl-2,3-dihydro-1H-indole.
-
Other: Syringe filters (0.45 µm, PTFE), autosampler vials, collection tubes/flasks.
Chromatographic Conditions
The following parameters should be used as a starting point. Optimization may be required based on the specific impurity profile of the crude material.
| Parameter | Preparative Method | Analytical Method (for Purity Check) |
| Column | C18, 250 x 21.2 mm, 5 µm | C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid | Water + 0.1% Formic Acid |
| Mobile Phase B | Methanol + 0.1% Formic Acid | Methanol + 0.1% Formic Acid |
| Gradient | Time (min) | % B |
| 0.0 | 40 | |
| 5.0 | 40 | |
| 25.0 | 95 | |
| 30.0 | 95 | |
| 30.1 | 40 | |
| 35.0 | 40 | |
| Flow Rate | 18.0 mL/min | 1.0 mL/min |
| Column Temperature | 30 °C | 30 °C |
| Detection Wavelength | 280 nm (Primary), 220 nm (Secondary) | 280 nm |
| Injection Volume | 500 - 5000 µL (dependent on concentration) | 5 - 10 µL |
Step-by-Step Procedure
-
Mobile Phase Preparation: Prepare 1 L of Mobile Phase A (1 mL formic acid in 999 mL water) and 1 L of Mobile Phase B (1 mL formic acid in 999 mL methanol). Sonicate for 15 minutes to degas.
-
Sample Preparation: Dissolve the crude 2,5-Dimethyl-2,3-dihydro-1H-indole in the initial mobile phase conditions (40% Methanol / 60% Water) to a concentration of 10-20 mg/mL. If solubility is poor, a minimal amount of DMSO can be used, but this may affect chromatography. Filter the sample solution through a 0.45 µm PTFE syringe filter into an appropriate vial.
-
System Equilibration: Install the preparative column and purge the system. Equilibrate the column with the initial mobile phase composition (40% B) for at least 30 minutes or until a stable baseline is achieved.
-
Injection and Purification: Inject the filtered sample onto the column. Start the gradient method and begin collecting fractions as the detector signal begins to rise for the main peak. It is advisable to collect multiple fractions across the peak to isolate the purest sections.
-
Fraction Analysis: Analyze a small aliquot of each collected fraction using the analytical HPLC method described in the table above to determine their purity.
-
Pooling and Solvent Removal: Combine the fractions that meet the desired purity threshold (e.g., >98%). Remove the methanol and water using a rotary evaporator. Note that co-evaporation with a higher boiling point solvent like isopropanol may be necessary to fully remove residual formic acid.
-
Final Drying: Dry the resulting solid or oil under high vacuum to remove any remaining solvent traces.
Method Optimization and Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Poor Resolution | Impurities have similar polarity to the product. | Decrease the slope of the gradient (e.g., run the 40-95% B gradient over 30 minutes instead of 20). This provides more time for separation. Consider trying acetonitrile as the organic modifier. |
| Peak Tailing | Secondary interactions with residual silanols on the silica. Insufficient acidification. | Ensure 0.1% formic acid is present in both mobile phases. A different acidifier like trifluoroacetic acid (TFA) at 0.1% can be more effective but is harder to remove post-purification. |
| High Backpressure | Column frit blockage or sample precipitation on the column. | Ensure the sample is fully dissolved and filtered before injection. If pressure remains high, reverse-flush the column with a strong solvent like isopropanol (disconnect from the detector first). |
| Low Recovery | Compound is not fully eluting from the column or is degrading. | Extend the high-organic wash at the end of the gradient (e.g., hold at 95% B for 10 minutes). Ensure the crude material is stable in the acidic mobile phase. |
References
- Ostrowska, K., & Kowalska, T. (2009). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography.
- Dziadkowiec, J., et al. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid.
- Dennler, P., et al. (2014). Reverse-phase high-performance liquid chromatography (RP-HPLC) profiles for the analysis of halogenated indole derivatives.
-
SIELC Technologies. (n.d.). Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column. SIELC. Retrieved from [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 70965, 2,5-Dimethyl-1H-indole. PubChem. Retrieved from [Link].
- Kowalska, T. (1985). Analysis of indole derivatives by reversed-phase high-performance liquid chromatography.
- Li, S., et al. (2015). Determination of Indole Alkaloids by High-Performance Liquid Chromatography with Resonance Rayleigh Scattering Detection. Analytical Letters, 48(9), 1449-1463.
- Genta, M., et al. (2022). Characterization of alkaloids in bark extracts of Geissospermum vellosii by HPLC-UV-diode array-multistage high.
- Liu, Y., et al. (2014). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS.
-
NIST. (n.d.). 1H-Indole, 2,5-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link].
- Sangster, A. W., & Stuart, K. L. (1965). Ultraviolet Spectra of Alkaloids. Chemical Reviews, 65(1), 69-130.
- Wang, H., et al. (2021). Preparation and evaluation a mixed-mode stationary phase with C18 and 2-methylindole for HPLC.
-
Liu, Y., et al. (2014). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC-UV and GC-MS. ResearchGate. Retrieved from [Link].
- Kumar, V., & Kumar, P. (2015). A manifold implications of indole and its derivatives: A brief Review. Journal of Chemical and Pharmaceutical Research, 7(6), 931-939.
-
Taber, D. F. (n.d.). Indoles. Organic Chemistry. Retrieved from [Link]
- Al-dujaili, J. H., & Al-Azawi, S. A. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11(21), 12589-12613.
- Asghari, S., et al. (2015). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 20(6), 11462-11471.
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. uwindsor.ca [uwindsor.ca]
- 3. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I. [mdpi.com]
- 5. Preparation and evaluation a mixed-mode stationary phase with C18 and 2-methylindole for HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of indole derivatives by reversed-phase high-performance liquid chromatography. | Article Information | J-GLOBAL [jglobal.jst.go.jp]
- 8. tandfonline.com [tandfonline.com]
- 9. Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. iris.unito.it [iris.unito.it]
- 11. academic.oup.com [academic.oup.com]
- 12. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: A Researcher's Guide to Improving the Yield of 2,5-Dimethyl-2,3-dihydro-1H-indole Synthesis
Welcome to the Technical Support Center for the synthesis of 2,5-Dimethyl-2,3-dihydro-1H-indole. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our focus is on delivering practical, field-tested insights to help you optimize your reaction yields and obtain high-purity products.
Introduction to the Synthesis of 2,5-Dimethyl-2,3-dihydro-1H-indole
The synthesis of 2,5-Dimethyl-2,3-dihydro-1H-indole, also known as 2,5-dimethylindoline, is a critical process in the development of various pharmacologically active compounds. The most common and reliable synthetic route involves a two-step process:
-
Fischer Indole Synthesis: The formation of the indole ring system to produce 2,5-dimethylindole.
-
Reduction: The subsequent reduction of the indole to the desired dihydroindole (indoline).
This guide will address potential challenges and yield-optimization strategies for each of these key stages.
Part 1: Fischer Indole Synthesis of 2,5-Dimethylindole
The Fischer indole synthesis is a classic and versatile method for constructing the indole nucleus. The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a carbonyl compound. For the synthesis of 2,5-dimethylindole, the reactants are p-tolylhydrazine and acetone.
Frequently Asked Questions (FAQs) & Troubleshooting Guide: Fischer Indole Synthesis
Question 1: My yield of 2,5-dimethylindole is consistently low. What are the most critical factors to investigate?
Answer: Low yields in the Fischer indole synthesis of 2,5-dimethylindole can often be attributed to several key parameters. The reaction is particularly sensitive to the choice and concentration of the acid catalyst, reaction temperature, and reaction time.
Troubleshooting Steps:
-
Catalyst Selection and Screening: The choice of acid catalyst is paramount. Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) can be employed. The optimal catalyst is often substrate-dependent. We recommend screening a variety of acids to identify the most effective one for your specific setup. Polyphosphoric acid (PPA) is often a highly effective catalyst for this transformation.
-
Reaction Temperature and Time Optimization: This reaction typically requires elevated temperatures to proceed efficiently. However, excessive heat or prolonged reaction times can lead to the degradation of both starting materials and the desired product, resulting in the formation of tarry byproducts and a decrease in yield. It is crucial to monitor the reaction's progress using thin-layer chromatography (TLC) to determine the optimal reaction time at a given temperature.
-
Solvent Choice: The solvent can significantly influence the reaction rate and yield. While the reaction can be run neat, polar aprotic solvents such as dimethyl sulfoxide (DMSO) and acetic acid are commonly used.
-
Purity of Starting Materials: Ensure the p-tolylhydrazine and acetone are of high purity. Impurities can lead to unwanted side reactions and lower the overall yield. It is advisable to use freshly distilled or recrystallized starting materials.
Question 2: I am observing the formation of significant side products in my reaction mixture. How can I minimize their formation?
Answer: Side product formation is a common challenge in the Fischer indole synthesis. Understanding the potential side reactions is the first step toward mitigating them.
Common Side Reactions and Solutions:
-
Incomplete Cyclization: The intermediate hydrazone may not fully cyclize, leading to a mixture of starting materials and product.
-
Solution: Ensure sufficient catalyst concentration and optimal reaction temperature to drive the reaction to completion.
-
-
Rearrangement and Isomerization: Under harsh acidic conditions, unwanted rearrangements of the indole ring or isomerization of the double bond in the intermediate can occur.
-
Solution: Carefully control the reaction temperature and consider using a milder acid catalyst.
-
-
Polymerization/Tar Formation: Indoles, particularly under strong acid and high-temperature conditions, are susceptible to polymerization.
-
Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions. Additionally, avoid excessively high temperatures and prolonged reaction times.
-
Experimental Protocol: Fischer Indole Synthesis of 2,5-Dimethylindole
This protocol provides a general guideline. Optimization may be required based on your specific laboratory conditions.
Materials:
-
p-Tolylhydrazine hydrochloride
-
Acetone
-
Polyphosphoric acid (PPA)
-
Ethanol
-
Sodium bicarbonate solution (saturated)
-
Dichloromethane
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine p-tolylhydrazine hydrochloride (1 equivalent) and acetone (1.5 equivalents).
-
Slowly add polyphosphoric acid (PPA) (10 equivalents by weight) to the mixture with vigorous stirring. The reaction is exothermic.
-
Heat the reaction mixture to 80-90 °C and maintain this temperature for 1-2 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude 2,5-dimethylindole.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.
| Parameter | Recommendation | Rationale |
| Catalyst | Polyphosphoric acid (PPA) | Effective dehydrating agent and strong acid, promoting cyclization. |
| Temperature | 80-90 °C | Provides sufficient energy for the reaction while minimizing degradation. |
| Monitoring | Thin-Layer Chromatography (TLC) | Allows for the determination of the optimal reaction endpoint. |
Part 2: Reduction of 2,5-Dimethylindole to 2,5-Dimethyl-2,3-dihydro-1H-indole
The reduction of the 2,3-double bond of the indole ring is the final step to obtain the desired 2,5-dimethylindoline. This transformation can be achieved using various reducing agents.
Frequently Asked Questions (FAQs) & Troubleshooting Guide: Reduction of 2,5-Dimethylindole
Question 3: I am struggling to achieve complete reduction of 2,5-dimethylindole. What are the best reducing agents for this transformation?
Answer: The choice of reducing agent is critical for the successful and high-yielding synthesis of 2,5-dimethylindoline. The indole ring is relatively electron-rich, making its reduction challenging without affecting other functional groups.
Recommended Reducing Agents:
-
Zinc Dust in Phosphoric Acid: This is an efficient and cost-effective method for the reduction of substituted indoles to indolines. The acidic medium protonates the indole, making it more susceptible to reduction.
-
Sodium Cyanoborohydride (NaBH₃CN) in Acetic Acid: This is a milder reducing agent that is often used for the selective reduction of the indole double bond. The reaction is typically carried out in an acidic medium.
-
Catalytic Hydrogenation: Hydrogenation over a palladium on carbon (Pd/C) catalyst can also be effective. However, this method may require high pressures and temperatures and can sometimes lead to over-reduction of the benzene ring.
Troubleshooting Incomplete Reduction:
-
Insufficient Reducing Agent: Ensure that an adequate molar excess of the reducing agent is used.
-
Reaction Temperature: Some reductions may require heating to proceed at a reasonable rate.
-
Purity of the Indole: Impurities in the starting 2,5-dimethylindole can interfere with the reduction process. Ensure the starting material is of high purity.
Question 4: My final product is unstable and darkens over time. How can I improve its stability and purity?
Answer: Indolines, especially those with electron-donating groups, can be susceptible to air oxidation, leading to the re-aromatization back to the indole or the formation of colored impurities.
Purification and Stabilization Strategies:
-
Work-up under Inert Atmosphere: To minimize air oxidation, perform the reaction work-up and product isolation under an inert atmosphere (e.g., nitrogen or argon).
-
Purification Method:
-
Distillation: If the product is a liquid, vacuum distillation can be an effective purification method.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent can yield a high-purity product.
-
Acid-Base Extraction: The basic nitrogen atom of the indoline allows for purification via acid-base extraction to remove non-basic impurities.
-
-
Storage: Store the purified 2,5-dimethylindoline under an inert atmosphere, protected from light, and at a low temperature to enhance its long-term stability.
Experimental Protocol: Reduction of 2,5-Dimethylindole
This protocol details the reduction using zinc dust and phosphoric acid.
Materials:
-
2,5-Dimethylindole
-
Zinc dust
-
85% Phosphoric acid
-
Sodium hydroxide solution (10 M)
-
Diethyl ether
Procedure:
-
In a round-bottom flask, add 2,5-dimethylindole (1 equivalent) and 85% phosphoric acid (20 equivalents).
-
Heat the mixture to 80-90 °C with stirring.
-
Slowly add zinc dust (3 equivalents) in portions to control the exothermic reaction.
-
Continue heating and stirring for 2-3 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and carefully basify by the slow addition of 10 M sodium hydroxide solution until the pH is greater than 10.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude 2,5-dimethyl-2,3-dihydro-1H-indole.
-
Purify the product by vacuum distillation or other suitable methods.
| Parameter | Recommendation | Rationale |
| Reducing System | Zinc dust / Phosphoric acid | Effective and economical for indole reduction, minimizing polymerization. |
| Temperature | 80-90 °C | Facilitates the reduction without significant product degradation. |
| Work-up | Basic work-up | Neutralizes the acid and allows for extraction of the free base product. |
Visualizing the Workflow
The following diagram illustrates the two-step synthesis of 2,5-Dimethyl-2,3-dihydro-1H-indole.
Caption: Synthetic pathway for 2,5-Dimethyl-2,3-dihydro-1H-indole.
References
-
Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911. [Link]
-
Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-Catalyzed Reactions. Chemical Reviews, 105(7), 2873–2920. [Link]
-
Taber, D. F., & Tirunahari, P. K. (2011). The Nenitzescu indole synthesis. Tetrahedron, 67(38), 7195–7210. [Link]
-
Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045–1075. [Link]
Technical Support Center: Purification of 2,5-Dimethyl-2,3-dihydro-1H-indole
Welcome to the technical support guide for the purification of 2,5-Dimethyl-2,3-dihydro-1H-indole (a substituted indoline). This document is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining this valuable N-heterocyclic intermediate in high purity. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt these methods to your specific experimental context.
Section 1: Understanding the Core Purification Challenges
Q1: Why is 2,5-Dimethyl-2,3-dihydro-1H-indole particularly challenging to purify?
The purification difficulties associated with this molecule stem from a combination of its structural and chemical properties, which are common to many N-heterocyclic compounds.[1][2]
-
Inherent Basicity: The lone pair of electrons on the nitrogen atom imparts a basic character to the molecule. This causes strong, often irreversible, interactions with the acidic silanol groups (Si-OH) on the surface of standard silica gel, a workhorse of chromatography. This interaction is the primary cause of significant peak tailing (streaking) on TLC plates and poor resolution with low recovery during column chromatography.[1]
-
Structurally Similar Impurities: Synthetic routes to substituted indolines, such as the reduction of the corresponding indole or Fischer indole synthesis variations, can generate a host of impurities that are structurally very similar to the desired product.[3][4][5] These can include:
-
Positional Isomers: (e.g., 2,4- or 2,6-dimethyl-2,3-dihydro-1H-indole).
-
Starting Materials: Unreacted substituted anilines or carbonyl compounds.
-
Oxidized Byproduct: The corresponding aromatic indole, 2,5-dimethyl-1H-indole.
-
Over-reduced Products: If catalytic hydrogenation is used, saturation of the benzene ring can occur under harsh conditions.
-
-
Susceptibility to Oxidation: The dihydro-indole (indoline) ring is susceptible to oxidation, converting it back to the more stable aromatic indole. This can occur slowly upon exposure to air, but is accelerated by heat, light, and residual acidic or metallic catalysts from the reaction. This often manifests as the purified product developing a yellow or brown color over time.
Section 2: Troubleshooting Chromatographic Purification
Flash column chromatography is often the first line of defense for purification. However, given the basic nature of 2,5-dimethyl-2,3-dihydro-1H-indole, standard silica gel methods often fail.
Q2: My compound is streaking badly on a silica gel TLC plate and I get poor recovery from my column. What is the cause and how do I fix it?
Cause: As discussed, this is the classic signature of a basic compound interacting with acidic silica gel. The strong adsorption leads to a slow, continuous "bleeding" of the compound down the column rather than moving as a tight band.
Solution: The key is to neutralize the acidic sites on the silica gel.
-
Primary Recommendation: Add a Basic Modifier. Incorporating a small amount of a volatile amine base, such as triethylamine (Et₃N) or ammonium hydroxide (NH₄OH), into your mobile phase is the most common and effective solution.[1] A typical concentration is 0.5-1% (v/v) of the total eluent volume. The amine competitively binds to the acidic silanol groups, allowing your indoline to elute symmetrically.
-
Alternative Stationary Phase: Use Alumina. If a basic modifier is incompatible with your compound or downstream applications, switching your stationary phase to basic or neutral alumina is an excellent alternative.[1] Alumina lacks the strong acidic sites of silica and is much better suited for purifying basic compounds.
Detailed Protocol 1: Flash Chromatography with a Basic Modifier
-
TLC Analysis: First, find a suitable solvent system (e.g., Hexanes/Ethyl Acetate or Dichloromethane/Methanol) that gives your target compound an Rf value of ~0.3. To this optimal solvent system, add 1% triethylamine.
-
Column Slurry & Packing: Prepare a slurry of silica gel in your chosen mobile phase (containing 1% Et₃N). Pour the slurry into your column and use gentle pressure to pack a stable, uniform bed.
-
Sample Loading: Pre-adsorb your crude material onto a small amount of silica gel ("dry loading"). To do this, dissolve the crude product in a minimal amount of a volatile solvent (like DCM), add a few grams of silica, and evaporate the solvent completely. Gently load the resulting free-flowing powder onto the top of the packed column. This technique generally provides superior resolution compared to liquid loading.
-
Elution: Run the column using your pre-determined mobile phase containing 1% Et₃N. You may use an isocratic elution (constant solvent ratio) or a gradient (gradually increasing polarity) for more complex mixtures.
-
Fraction Collection & Analysis: Collect fractions and analyze them by TLC (using a plate developed in the same mobile phase) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure. Co-evaporation with a solvent like toluene can help remove the last traces of triethylamine.
Q3: I've stopped the streaking, but my product is still co-eluting with an impurity. How can I improve the separation?
Cause: The polarity of your product and the impurity are too similar for the chosen solvent system to resolve them effectively.
Solutions:
-
Fine-Tune Solvent Polarity: Make small, incremental adjustments to your solvent ratio. If using a Hexane/EtOAc system, try changing the ratio by just 5% (e.g., from 20% EtOAc to 15% EtOAc). This can often be enough to achieve separation.
-
Change Solvent System: If fine-tuning fails, switch to a different solvent system with different selectivities. For example, if Hexane/EtOAc is not working, try a system based on Dichloromethane/Methanol or Toluene/Acetone. The different intermolecular interactions of these solvents with your compounds can dramatically alter the elution order and resolution.
-
Reduce Column Load: Overloading the column is a common cause of poor separation. A general rule of thumb is that the crude sample mass should be 1-5% of the silica gel mass.[1] If you are at the high end of this range, try using less sample or a larger column.
Chromatography Troubleshooting Workflow
Here is a visual guide to the decision-making process for troubleshooting the chromatography of 2,5-Dimethyl-2,3-dihydro-1H-indole.
Caption: Decision workflow for chromatographic purification.
Section 3: Optimizing Crystallization for Final Purity
Crystallization is an excellent final step to achieve high analytical purity and remove trace impurities remaining after chromatography.
Q4: I've evaporated my column fractions, but the product is an oil and won't crystallize. What should I do?
Cause: This can be due to residual impurities inhibiting the formation of a crystal lattice or the compound being highly soluble in the residual solvent. It might also be a low-melting solid or an oil at room temperature.
Solutions:
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[1]
-
Seed Crystals: If you have a small amount of pure, solid material from a previous batch, add a single tiny crystal to the oil or supersaturated solution. This provides a template for further crystal growth.[1]
-
Reduce Temperature: Cool the flask in an ice bath or freezer to significantly decrease the compound's solubility.
-
-
Use a Solvent/Anti-Solvent System: Dissolve the oil in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" or "anti-solvent" (in which it is poorly soluble) dropwise until the solution becomes persistently cloudy. Warm the mixture slightly until it becomes clear again, then allow it to cool slowly.
Table 1: Common Solvents for Crystallization
| Solvent Class | Examples | Polarity | Notes |
| Non-Polar | Hexanes, Heptane, Cyclohexane | Low | Good as "anti-solvents" for polar compounds. |
| Intermediate | Toluene, Diethyl Ether, Dichloromethane | Med-Low | Good for dissolving compounds of moderate polarity. |
| Polar Aprotic | Ethyl Acetate, Acetone | Medium | Versatile solvents for a range of compounds. |
| Polar Protic | Ethanol, Methanol, Isopropanol | High | Often dissolve N-heterocycles well when hot. |
Crystallization Troubleshooting Workflow
Caption: Decision workflow for optimizing crystallization.
Section 4: Frequently Asked Questions (FAQs)
-
Q: How can I definitively check the purity of my final product?
-
A: A combination of techniques is best. High-resolution ¹H NMR spectroscopy can reveal minor impurities with distinct signals. GC-MS is excellent for identifying volatile impurities and confirming the mass of the product. Purity can be quantified by HPLC with a UV detector or by quantitative NMR (qNMR).
-
-
Q: My purified 2,5-dimethyl-2,3-dihydro-1H-indole is a clear oil/white solid, but it turns yellow or brown after a few days. Why?
-
A: This is almost certainly due to air oxidation, converting the indoline to the more stable and often colored 2,5-dimethyl-1H-indole. To prevent this, store the purified compound under an inert atmosphere (nitrogen or argon) in a sealed vial, protected from light, and preferably in a freezer.
-
-
Q: Is vacuum distillation a viable purification method?
-
A: It can be, provided your compound is thermally stable and the impurities have significantly different boiling points. If your main impurities are non-volatile (e.g., polymeric materials or salts), short-path vacuum distillation can be a very effective and scalable purification method. However, prolonged heating can risk decomposition or oxidation, so it should be performed quickly at the lowest possible pressure.
-
References
-
Structure and Morphology of Indole Analogue Crystals. PubMed Central. Available at: [Link]
-
Purification of indolyl-3-alkane alpha-hydroxylase by affinity chromatography on indolyl-agarose columns. PubMed. Available at: [Link]
- Crystallization process of tricyclic indole derivatives. Google Patents.
-
Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. PubMed. Available at: [Link]
-
2,5-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole. PubChem. Available at: [Link]
- Process of preparing purified aqueous indole solution. Google Patents.
-
Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. National Institutes of Health (NIH). Available at: [Link]
-
(2,5-Dimethyl-2,3-dihydro-1H-inden-2-yl)methanol. PubChem. Available at: [Link]
-
Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). MDPI. Available at: [Link]
-
An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis of Indole Derivatives via Aryl Triazole Ring-Opening and Subsequent Cyclization. MDPI. Available at: [Link]
-
The Leimgruber-Batcho Indole Synthesis. HETEROCYCLES. Available at: [Link]
-
Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. National Institutes of Health (NIH). Available at: [Link]
-
Special Issue : Chemistry of Nitrogen Heterocyclic Compounds. MDPI. Available at: [Link]
-
Chemical Properties of 1H-Indole, 2,3-dihydro-1-methyl-. Cheméo. Available at: [Link]
-
The Journal of Organic Chemistry. American Chemical Society. Available at: [Link]
-
Preparation and Properties of INDOLE. University of Calicut. Available at: [Link]
-
Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. PubMed Central. Available at: [Link]
-
The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. Available at: [Link]
-
Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
-
2,2-dimethyl-2,3-dihydro-1H-indole. Chemsrc. Available at: [Link]
-
Synthesis of indoles. Organic Chemistry Portal. Available at: [Link]
-
Efficient Method for the Synthesis of 2,3-dimethyl-1 H-indole using Boron Triflurideetherate as Catalyst. ResearchGate. Available at: [Link]
-
Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. PubMed Central. Available at: [Link]
- A kind of purification method of 4,5-dimethyl-2-oxo-1,3-dioxole. Google Patents.
-
New 3H-Indole Synthesis by Fischer's Method. Part I. MDPI. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 2,5-Dimethyl-2,3-dihydro-1H-indole
This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered when scaling the synthesis of 2,5-Dimethyl-2,3-dihydro-1H-indole (2,5-dimethylindoline) from the laboratory to pilot or manufacturing scale. We will address critical process parameters, troubleshooting, and provide actionable protocols.
Overview of the Synthetic Strategy
The most common and scalable route to 2,5-dimethylindoline is a two-stage process. First, the aromatic precursor, 2,5-dimethylindole, is synthesized via the classic Fischer indole synthesis. Second, the indole is reduced to the corresponding indoline. While straightforward at the gram scale, scaling up introduces significant challenges in heat management, reaction control, and purification.
Caption: Figure 1: Overall synthetic workflow.
Part 1: Troubleshooting the Fischer Indole Synthesis of 2,5-Dimethylindole
The Fischer indole synthesis is a robust reaction but requires careful control to prevent side reactions, especially at a larger scale.[1][2] It proceeds by forming a phenylhydrazone from p-tolylhydrazine and acetone, which then undergoes an acid-catalyzed[3][3]-sigmatropic rearrangement to form the indole after eliminating ammonia.[4]
Caption: Figure 2: Fischer Indole Synthesis Mechanism.
Frequently Asked Questions (Fischer Indole Synthesis)
Q1: My yield of 2,5-dimethylindole is low. What are the common causes and how can I improve it?
A1: Low yields typically stem from incomplete hydrazone formation or inefficient cyclization.
-
Causality & Action:
-
Hydrazone Formation: This initial condensation is an equilibrium process. While often performed in-situ, ensure your starting materials are pure. In some cases, pre-forming and isolating the hydrazone can improve overall yield, though this adds a step to the process.[4]
-
Acid Catalyst: The choice and concentration of the acid are critical. A mixture of glacial acetic acid and a stronger Brønsted acid like H₂SO₄ is common.[1] Lewis acids such as ZnCl₂ can also be effective but can lead to more charring if not controlled.[2] Polyphosphoric acid (PPA) is highly effective for the cyclization step but its high viscosity makes it difficult to stir and handle at scale.
-
Temperature Control: The cyclization step is typically exothermic. On a large scale, inefficient heat removal can create hotspots, leading to decomposition and tar formation. A slow, controlled addition of the hydrazone solution to the hot acid is recommended.
-
Q2: The reaction mixture is turning into a dark, intractable tar. What's going wrong?
A2: Tar formation is a classic sign of decomposition, usually caused by excessive heat or overly harsh acidic conditions.
-
Causality & Action:
-
Thermal Stress: The surface-area-to-volume ratio decreases significantly on scale-up, making heat dissipation more challenging.[3] Use a jacketed reactor with efficient overhead stirring. Do not exceed the optimal reaction temperature (often in the range of 80-120°C, but must be optimized).
-
Reaction Time: Monitor the reaction by TLC or HPLC. Prolonged exposure to hot acid will degrade both the starting material and the product. Quench the reaction as soon as the starting material is consumed.
-
Localized Concentrations: Ensure vigorous mixing to prevent localized "hot spots" of acid or reagents, which can accelerate decomposition.[3]
-
Q3: I'm struggling with the workup and purification of the 2,5-dimethylindole intermediate. Any tips?
A3: Workup can be challenging due to the need to neutralize large amounts of acid and potential emulsion formation.
-
Causality & Action:
-
Quenching: The safest method is to cool the reaction mixture and slowly pour it over a large amount of crushed ice. This helps to dissipate the heat of neutralization.
-
Neutralization: Carefully neutralize the acidic solution with a base like NaOH or Na₂CO₃. Be prepared for significant foaming (CO₂ evolution if using carbonate) and exotherms.
-
Extraction & Purification: 2,5-dimethylindole is a solid at room temperature (m.p. 112-113 °C).[5] After extraction into a suitable solvent (e.g., ethyl acetate, dichloromethane), the preferred purification method at scale is crystallization. This is often more efficient and cost-effective than chromatography for a solid product. Wash the crude solid with water to remove inorganic salts, then recrystallize from a suitable solvent system like ethanol/water or heptane/ethyl acetate.
-
Part 2: Troubleshooting the Reduction to 2,5-Dimethylindoline
The reduction of the indole ring to an indoline is the final key step. The choice of reducing agent is critical for achieving high selectivity and avoiding side reactions. Common methods include catalytic hydrogenation and chemical reduction.[6][7]
Frequently Asked Questions (Reduction to Indoline)
Q4: My reduction is incomplete. How can I drive the reaction to completion?
A4: Incomplete reduction can be due to reagent stoichiometry, catalyst activity, or the purity of your starting material.
-
Causality & Action:
-
Using Metal-Acid Systems (e.g., Zn/H₃PO₄ or Sn/HCl): Ensure the metal is activated and has sufficient surface area (e.g., fine dust). The purity of the 2,5-dimethylindole is crucial; residual impurities from the first step can coat the metal surface, reducing its activity. Using 85% phosphoric acid with zinc dust has been shown to be effective while minimizing the polymerization that can occur with HCl.[6]
-
Using Borane Reagents (e.g., NaBH₄/TFA or BH₃·THF/TFA): These reagents are highly effective for reducing indoles to indolines.[8] Ensure anhydrous conditions, as boranes react with water. The stoichiometry is key; use a sufficient excess of the reducing agent. The order of addition matters: typically, the indole is dissolved in the acid (TFA), cooled, and the borane reagent is added portion-wise to control the exotherm and any gas evolution.
-
Using Catalytic Hydrogenation (e.g., Pd/C): Catalyst poisoning is a common issue. Ensure your 2,5-dimethylindole substrate is free of sulfur-containing impurities or residual acid catalysts from the previous step. Increase hydrogen pressure and/or temperature within safe limits for your equipment. Ensure efficient stirring to keep the catalyst suspended and facilitate mass transfer of hydrogen.
-
Q5: I'm seeing significant byproduct formation. How can I improve the selectivity of the reduction?
A5: Byproducts often arise from over-reduction or side reactions with the acidic media.
-
Causality & Action:
-
Reaction Time & Temperature: Over-running the reaction can lead to byproducts. A patent describing the use of borane-trifluoroacetic acid notes that byproducts can form over time, so monitoring is essential.[8] For exothermic reductions, maintain a low temperature (e.g., 0-10 °C) to improve selectivity.
-
Choice of Acid: While strong acids are needed to protonate the indole and facilitate reduction, they can also promote polymerization, especially with HCl.[6] The use of phosphoric acid or trifluoroacetic acid often gives cleaner reactions.
-
Chemoselectivity: If other reducible functional groups are present in a more complex substrate, a chemoselective catalyst may be needed. For example, modified palladium catalysts like Pd/C(en) can offer different selectivity compared to standard Pd/C.[9]
-
Caption: Figure 3: Troubleshooting workflow for low yield in the reduction step.
Part 3: Protocols and Data
Protocol 1: Scale-Up Synthesis of 2,5-Dimethylindole
This protocol is a synthesized representation based on established Fischer indole synthesis procedures.[2][4]
-
Reactor Setup: In a clean, dry, jacketed glass reactor equipped with a powerful overhead stirrer, condenser, and addition funnel, charge glacial acetic acid (approx. 5 volumes relative to p-tolylhydrazine).
-
Acid Catalyst: Carefully add concentrated sulfuric acid (approx. 0.5-1.0 equivalents) to the acetic acid while stirring. The addition is exothermic; use reactor cooling to maintain the temperature below 40 °C.
-
Hydrazone Formation (In-Situ): In a separate vessel, dissolve p-tolylhydrazine (1.0 eq) in glacial acetic acid or ethanol. Add acetone (1.1 eq) dropwise while maintaining the temperature below 30 °C. Stir for 1 hour to ensure complete hydrazone formation.
-
Cyclization: Heat the acid mixture in the main reactor to 90-100 °C. Using the addition funnel, add the hydrazone solution dropwise over 1-2 hours. A significant exotherm will occur; control the addition rate to maintain a steady internal temperature.
-
Reaction Monitoring: After the addition is complete, hold the mixture at temperature for 1-2 hours. Monitor the disappearance of the hydrazone intermediate by TLC or HPLC.
-
Workup: Cool the reactor to <20 °C. In a separate, larger vessel equipped for stirring, prepare a mixture of crushed ice and water. Slowly transfer the reaction mixture onto the ice/water with vigorous stirring.
-
Neutralization & Isolation: Slowly add a 50% w/w solution of NaOH to neutralize the mixture to pH 7-8. The product, 2,5-dimethylindole, will precipitate as a solid.
-
Purification: Filter the solid product and wash the cake thoroughly with water to remove inorganic salts. The crude product can be dried and then recrystallized from a suitable solvent like ethanol to yield pure 2,5-dimethylindole.
Protocol 2: Scale-Up Reduction of 2,5-Dimethylindole with Zn/H₃PO₄
This protocol is adapted from literature procedures for the reduction of indoles using a metal-acid system.[6]
-
Reactor Setup: To a jacketed reactor equipped with an overhead stirrer and condenser, add 85% phosphoric acid (approx. 10 volumes).
-
Reagent Addition: Add the purified 2,5-dimethylindole (1.0 eq) to the phosphoric acid and stir to dissolve. The mixture may warm slightly.
-
Reduction: Add zinc dust (2.0-3.0 eq) portion-wise to the stirred solution. The reaction is exothermic; use the reactor jacket to maintain the internal temperature between 80-90 °C. Control the addition rate to manage the exotherm and any gas evolution.
-
Reaction Monitoring: Stir the mixture at temperature for 3-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Cool the reaction mixture to room temperature and pour it over ice.
-
Neutralization & Extraction: Carefully basify the aqueous slurry with 50% NaOH solution to pH >10, ensuring the temperature is controlled with an ice bath. Extract the aqueous layer multiple times with a suitable organic solvent (e.g., diethyl ether or methyl tert-butyl ether).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2,5-dimethylindoline as an oil. The final product should be purified by vacuum distillation.
Summary of Reaction Parameters
| Parameter | Stage 1: Fischer Indole Synthesis | Stage 2: Reduction (Zn/H₃PO₄) |
| Key Reagents | p-Tolylhydrazine, Acetone | 2,5-Dimethylindole, Zinc Dust |
| Catalyst/Medium | H₂SO₄ / Acetic Acid | 85% Phosphoric Acid |
| Temperature | 90 - 110 °C | 80 - 90 °C |
| Scale-Up Concern | Strong exotherm during cyclization | Exotherm during Zn addition |
| Workup | Ice quench, neutralization, precipitation | Ice quench, basification, extraction |
| Purification | Crystallization | Vacuum Distillation |
| Typical Yield | 70 - 85% | 60 - 75% |
References
-
Wikipedia. Fischer indole synthesis. [Link]
-
Taylor & Francis Online. Fischer indole synthesis – Knowledge and References. [Link]
-
Canadian Journal of Chemistry. Fischer indole synthesis. The reaction of N′-methyl-2,6-dimethylphenylhydrazine hydrochloride with 2-methylcyclohexanone and 2,6-dimethylcyclohexanone. [Link]
- Google Patents. Reduction of indole compounds to indoline compounds. US4210590A.
-
ResearchGate. A convenient preparation of indoline. The Journal of Organic Chemistry. [Link]
-
Bentham Science. Synthesis of Medicinally Important Indole Derivatives: A Review. [Link]
-
National Center for Biotechnology Information. One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. Molecules. [Link]
-
SpringerLink. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. DARU Journal of Pharmaceutical Sciences. [Link]
-
ACS Publications. Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. Organic Letters. [Link]
-
Organic Chemistry Portal. Synthesis of indolines. [Link]
-
Organic Chemistry Portal. Synthesis of indoles. [Link]
-
National Center for Biotechnology Information. Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. Molecules. [Link]
-
ACS Publications. Synthesis of 2,3-Dihydroindoles, Indoles, and Anilines by Transition Metal-Free Amination of Aryl Chlorides. The Journal of Organic Chemistry. [Link]
Sources
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. 2,5-二甲基吲哚 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US4210590A - Reduction of indole compounds to indoline compounds - Google Patents [patents.google.com]
- 9. Chemoselective Reduction catalysts | [Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
Technical Support Center: Optimizing Reaction Conditions for 2,5-Dimethyl-2,3-dihydro-1H-indole Derivatization
Welcome to the technical support center for the derivatization of 2,5-Dimethyl-2,3-dihydro-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the reaction conditions for this specific indole scaffold. Here, we synthesize technical accuracy with field-proven insights to ensure your experiments are both successful and reproducible.
I. Understanding the Reactivity of 2,5-Dimethyl-2,3-dihydro-1H-indole
The 2,5-Dimethyl-2,3-dihydro-1H-indole, often referred to as a substituted indoline, presents a unique set of reactivity characteristics compared to its aromatic indole counterpart. The saturated heterocyclic ring alters the electron distribution and steric environment, which are critical considerations for derivatization.
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Nucleophilicity: The nitrogen atom in the dihydro-1H-indole is more akin to a secondary amine, making it a stronger nucleophile than the nitrogen in an aromatic indole. This enhanced nucleophilicity generally facilitates N-alkylation and N-acylation reactions.
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Steric Hindrance: The presence of a methyl group at the 2-position introduces steric bulk around the nitrogen atom. This can influence the choice of reagents and reaction conditions, particularly for bulky electrophiles.
-
Aromatic Ring Substitution: The benzene ring remains susceptible to electrophilic aromatic substitution, with the nitrogen atom being an ortho-, para-director. The methyl group at the 5-position will also influence the regioselectivity of such reactions.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the derivatization of 2,5-Dimethyl-2,3-dihydro-1H-indole, presented in a question-and-answer format.
N-Acylation Reactions
Q1: My N-acylation reaction with an acyl chloride is giving a low yield and multiple byproducts. What's going wrong?
A1: Low yields and byproducts in N-acylation reactions with highly reactive acyl chlorides are often due to side reactions and difficult workups. The high reactivity of acyl chlorides can lead to over-acylation or reaction with other functional groups if present.
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Causality: The nucleophilic nitrogen of the dihydro-1H-indole readily attacks the acyl chloride. However, the generated HCl can protonate the starting material, rendering it unreactive. The use of a stoichiometric base is crucial to neutralize the HCl and drive the reaction to completion.
-
Troubleshooting Steps:
-
Choice of Base: A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is recommended. Inorganic bases such as potassium carbonate can also be effective.
-
Solvent Selection: Anhydrous aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are ideal to prevent hydrolysis of the acyl chloride.
-
Temperature Control: Running the reaction at 0 °C and then allowing it to slowly warm to room temperature can help control the reaction rate and minimize side product formation.
-
Alternative Acylating Agents: Consider using less reactive acylating agents like acid anhydrides or employing coupling reagents (e.g., HBTU, HATU) with a carboxylic acid. Thioesters have also been reported as stable and chemoselective acyl sources for N-acylation of indoles.[1][2]
-
Q2: I'm observing poor chemoselectivity between N-acylation and C-acylation. How can I favor N-acylation?
A2: While the nitrogen of 2,5-Dimethyl-2,3-dihydro-1H-indole is the primary nucleophilic site, competitive C-acylation (a Friedel-Crafts type reaction) on the electron-rich aromatic ring can occur under certain conditions.
-
Causality: Lewis acid catalysts, often used in Friedel-Crafts reactions, can promote C-acylation. The reaction conditions should be optimized to favor nucleophilic attack by the nitrogen.
-
Troubleshooting Steps:
-
Avoid Lewis Acids: If possible, avoid Lewis acid catalysts. If one is necessary, use a milder one or a catalytic amount.
-
Base-Promoted Acylation: Employing a base-promoted pathway generally ensures N-acylation. The base deprotonates the N-H, increasing its nucleophilicity and directing the reaction to the nitrogen.[2][3]
-
Use of Thioesters: Thioesters have been shown to be highly chemoselective for N-acylation of indoles, even in the presence of other nucleophilic groups.[2]
-
N-Alkylation Reactions
Q3: My N-alkylation with an alkyl halide is slow and incomplete. How can I improve the reaction rate and yield?
A3: Slow N-alkylation is often due to insufficient reactivity of the alkyl halide, steric hindrance, or suboptimal reaction conditions.
-
Causality: The reaction proceeds via an SN2 mechanism. The rate is dependent on the nature of the leaving group (I > Br > Cl), the steric accessibility of the nitrogen, and the reaction temperature.
-
Troubleshooting Steps:
-
Choice of Alkyl Halide: Use a more reactive alkyl halide, such as an alkyl iodide or bromide. You can also generate the alkyl iodide in situ by adding a catalytic amount of sodium iodide (Finkelstein reaction).
-
Base and Solvent: A strong base like sodium hydride (NaH) in an anhydrous polar aprotic solvent like DMF or THF is very effective for deprotonating the N-H and accelerating the reaction. Weaker bases like potassium carbonate can also be used, often requiring higher temperatures.
-
Temperature: Increasing the reaction temperature will generally increase the rate of reaction. However, be mindful of potential side reactions at higher temperatures.
-
Solvent-Enabled Regioselectivity: For certain alkylating agents, the choice of solvent can dramatically influence the outcome, switching between N- and C-alkylation. For instance, in some indole systems, THF has been shown to favor N-alkylation, while toluene favors C-alkylation.[4]
-
Q4: I am getting a mixture of N-alkylated and C-alkylated products. How can I improve the selectivity for N-alkylation?
A4: The formation of C-alkylated products suggests that the reaction conditions are promoting electrophilic substitution on the aromatic ring.
-
Causality: Similar to C-acylation, C-alkylation can be promoted by acidic conditions or by electrophiles that can react with the aromatic ring.
-
Troubleshooting Steps:
-
Optimize the Base and Solvent System: Deprotonation of the nitrogen with a strong base to form the indole anion will significantly favor N-alkylation.
-
Consider Reductive Amination: An alternative strategy for N-alkylation with aldehydes or ketones is reductive amination. This involves the formation of an enamine/iminium intermediate followed by reduction with a hydride source like sodium borohydride or sodium triacetoxyborohydride. This method is highly selective for N-alkylation.
-
Purification Challenges
Q5: I am having difficulty purifying my derivatized product by column chromatography. The product co-elutes with starting material or byproducts.
A5: Purification of indole derivatives can be challenging due to the similar polarities of the desired product, starting material, and certain byproducts.[5]
-
Causality: The polarity of your derivatized product might not be sufficiently different from the starting material or impurities to allow for easy separation with a standard solvent system.
-
Troubleshooting Steps:
-
Optimize the Solvent System: Experiment with different solvent systems for your column chromatography. A gradient elution can often provide better separation than an isocratic one. Consider using a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate, dichloromethane, or acetone). Adding a small amount of a third solvent, like methanol or triethylamine (for basic compounds), can sometimes improve separation.
-
Alternative Chromatography Techniques: If standard silica gel chromatography is ineffective, consider reverse-phase chromatography (C18 silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol mixtures).
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Recrystallization: If your product is a solid, recrystallization can be a highly effective method for achieving high purity.[5] Experiment with different solvents and solvent mixtures to find suitable conditions.
-
Derivatization of Impurities: In some cases, it may be possible to selectively react an impurity to change its polarity, making it easier to separate.
-
III. Frequently Asked Questions (FAQs)
Q1: What are the best general starting conditions for an N-acylation of 2,5-Dimethyl-2,3-dihydro-1H-indole?
A1: A good starting point would be to dissolve the 2,5-Dimethyl-2,3-dihydro-1H-indole and 1.1 equivalents of triethylamine in anhydrous dichloromethane at 0 °C. Then, slowly add 1.05 equivalents of the desired acyl chloride. Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2-4 hours, monitoring the progress by TLC or LC-MS.
Q2: What are the ideal starting conditions for an N-alkylation with an alkyl bromide?
A2: A robust set of starting conditions would be to add 1.0 equivalent of 2,5-Dimethyl-2,3-dihydro-1H-indole to a suspension of 1.2 equivalents of sodium hydride in anhydrous DMF at 0 °C. Stir for 30 minutes, then add 1.1 equivalents of the alkyl bromide. Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.
Q3: Can I perform electrophilic aromatic substitution on the benzene ring of 2,5-Dimethyl-2,3-dihydro-1H-indole?
A3: Yes, the benzene ring is activated towards electrophilic aromatic substitution. The nitrogen atom is an ortho-, para-director, and the methyl group at the 5-position is also an ortho-, para-director. Therefore, substitution is most likely to occur at the 4, 6, or 7-positions. The regioselectivity will depend on the specific electrophile and reaction conditions.
Q4: How can I confirm the structure of my derivatized product?
A4: A combination of spectroscopic techniques is essential for unambiguous structure confirmation.
-
¹H NMR: Look for the disappearance of the N-H proton signal and the appearance of new signals corresponding to the added acyl or alkyl group. Shifts in the aromatic and aliphatic protons of the original scaffold can also be informative.
-
¹³C NMR: The appearance of new carbon signals (e.g., a carbonyl carbon for acylation) and shifts in the existing carbon signals will help confirm the structure.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: For N-acylation, the appearance of a strong carbonyl (C=O) stretch (typically around 1650-1700 cm⁻¹) and the disappearance of the N-H stretch (around 3300-3500 cm⁻¹) are key indicators.
IV. Experimental Protocols & Data
Protocol 1: General Procedure for N-Acylation
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To a solution of 2,5-Dimethyl-2,3-dihydro-1H-indole (1.0 eq) in anhydrous dichloromethane (0.1 M) under an inert atmosphere (N₂ or Ar), add triethylamine (1.2 eq).
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Cool the mixture to 0 °C in an ice bath.
-
Add the acyl chloride (1.1 eq) dropwise.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water.
-
Extract the product with dichloromethane, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Recommended Condition |
| Solvent | Dichloromethane, THF, Acetonitrile |
| Base | Triethylamine, DIPEA, K₂CO₃ |
| Temperature | 0 °C to Room Temperature |
| Stoichiometry | Indole:Base:Acyl Chloride (1:1.2:1.1) |
Protocol 2: General Procedure for N-Alkylation
-
To a suspension of sodium hydride (60% dispersion in mineral oil, 1.5 eq) in anhydrous DMF (0.2 M) under an inert atmosphere, add a solution of 2,5-Dimethyl-2,3-dihydro-1H-indole (1.0 eq) in anhydrous DMF dropwise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the alkyl halide (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Recommended Condition |
| Solvent | DMF, THF |
| Base | NaH, K₂CO₃, Cs₂CO₃ |
| Temperature | 0 °C to Room Temperature (or higher if needed) |
| Stoichiometry | Indole:Base:Alkyl Halide (1:1.5:1.2) |
V. Visualizing Reaction Workflows
Caption: Workflow for N-Acylation of 2,5-Dimethyl-2,3-dihydro-1H-indole.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Solvent-Mediated Tunable Regiodivergent C6- and N1-Alkylations of 2,3-Disubstituted Indoles with p-Quinone Methides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting low bioactivity of 2,5-Dimethyl-2,3-dihydro-1H-indole derivatives
Welcome to the technical support center for 2,5-Dimethyl-2,3-dihydro-1H-indole derivatives. This guide is designed for researchers, scientists, and drug development professionals who are working with this class of compounds and may be encountering challenges with their biological activity. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate common experimental hurdles and optimize your results.
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2][3] The 2,5-Dimethyl-2,3-dihydro-1H-indole core, a specific variation of this versatile scaffold, offers unique three-dimensional features that can be exploited for targeted drug design. However, like any chemical series, these derivatives can present challenges in achieving the desired biological activity. This guide provides a structured approach to troubleshooting low bioactivity, drawing from established principles in medicinal chemistry, pharmacology, and assay development.
Frequently Asked Questions (FAQs)
Q1: What are the known biological activities of 2,5-disubstituted indole derivatives?
A1: 2,5-disubstituted indole derivatives have been investigated for a range of biological activities, including anticancer and antiviral properties.[4] For instance, certain derivatives have been shown to induce apoptosis in cancer cells by inhibiting the phosphorylation of RNA polymerase II.[4] The specific biological activity is highly dependent on the nature and position of the substituents on the indole ring.[1][5]
Q2: My 2,5-Dimethyl-2,3-dihydro-1H-indole derivative has poor water solubility. How might this affect its bioactivity?
A2: Poor aqueous solubility is a common challenge for many drug candidates and can significantly limit bioavailability and apparent bioactivity.[6][7][8] If a compound does not dissolve sufficiently in the assay buffer or cell culture medium, its effective concentration at the target site will be much lower than the nominal concentration, leading to artificially low or no observed activity. This can be addressed through various formulation strategies.[9][10]
Q3: Could the observed low bioactivity be due to metabolic instability of my compound?
A3: Yes, metabolic instability is a critical factor that can lead to low bioactivity, particularly in cell-based or in vivo studies.[11][12] The indole ring can be susceptible to oxidation, and other parts of the molecule may also be metabolized by cellular enzymes, leading to a rapid decrease in the concentration of the active compound.[12]
Q4: Are there any common assay artifacts that I should be aware of when screening indole derivatives?
A4: High-throughput screening (HTS) can be prone to false positives and negatives.[13][14] For indole derivatives, potential artifacts could include compound aggregation at high concentrations, interference with the assay signal (e.g., autofluorescence), or non-specific binding to proteins in the assay.[15] It is crucial to perform appropriate control experiments to rule out these possibilities.
Troubleshooting Guides
Guide 1: Investigating Compound Integrity and Purity
Low bioactivity can sometimes be traced back to the compound itself. Before delving into complex biological explanations, it is essential to verify the integrity of your 2,5-Dimethyl-2,3-dihydro-1H-indole derivative.
Problem: My compound shows significantly lower activity than expected based on initial screening data or published literature.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound integrity.
Step-by-Step Protocol:
-
Verify Compound Purity:
-
Rationale: Impurities can interfere with the assay or dilute the concentration of the active compound.
-
Method: Analyze your compound using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Aim for a purity of >95% for biological testing.
-
-
Confirm Chemical Identity:
-
Rationale: Errors in synthesis or mislabeling can lead to testing the wrong compound.
-
Method: Compare the NMR and High-Resolution Mass Spectrometry (HRMS) data of your synthesized compound with the expected spectra for the 2,5-Dimethyl-2,3-dihydro-1H-indole derivative.
-
-
Assess Compound Stability:
-
Rationale: The compound may degrade under storage or experimental conditions.[16][17]
-
Method: Perform stability studies by subjecting the compound to several freeze-thaw cycles and incubating it in the assay buffer or cell culture medium for the duration of the experiment. Analyze for degradation products by LC-MS. For clinical trial materials, more extensive stability testing is required.[16][18]
-
-
Determine Aqueous Solubility:
-
Optimize Formulation:
-
Rationale: If solubility is a limiting factor, improving the formulation can enhance the effective concentration.
-
Method: Consider using co-solvents, surfactants, or formulating the compound as a solid dispersion or in a lipid-based system.[9][10] For initial in vitro experiments, ensure the final concentration of solvents like DMSO is compatible with your assay system.
-
Guide 2: Optimizing Bioassay Conditions
If the compound's integrity is confirmed, the next step is to scrutinize the bioassay itself.
Problem: My compound is pure, stable, and soluble, but still shows low activity in a cell-free or cell-based assay.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for bioassay optimization.
Step-by-Step Protocol for Cell-Based Assays:
-
Review Assay Parameters:
-
Rationale: Suboptimal assay conditions can mask the true activity of a compound.
-
Method: Systematically vary the concentration of your compound, the incubation time, and the temperature to determine the optimal conditions for observing a biological effect.
-
-
Validate Controls:
-
Rationale: Proper controls are essential to ensure the assay is performing as expected.
-
Method: Run a known potent agonist/antagonist for your target as a positive control and a vehicle (e.g., DMSO) as a negative control. The results should fall within the expected range.
-
-
Check for Assay Interference:
-
Rationale: The compound may directly interfere with the assay technology.[15]
-
Method: If using a fluorescence-based assay, check for autofluorescence of your compound at the excitation and emission wavelengths used. For other assay types, run the assay in the absence of the biological target to see if the compound has any effect on the readout.
-
-
Assess Cellular Uptake:
-
Evaluate Metabolic Stability:
-
Investigate Efflux Pump Activity:
-
Rationale: The compound may be actively transported out of the cells by efflux pumps.
-
Method: Co-incubate your compound with known efflux pump inhibitors to see if this increases its intracellular concentration and/or biological activity.
-
Guide 3: Re-evaluating Structure-Activity Relationships (SAR)
If the above troubleshooting steps do not resolve the issue, it may be necessary to reconsider the design of the 2,5-Dimethyl-2,3-dihydro-1H-indole derivative itself.
Problem: My compound is well-behaved in assays, but its intrinsic activity is low.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for SAR analysis.
Key Considerations:
-
Analyze Structure-Activity Relationships (SAR): Evaluate the data for all synthesized analogs to identify trends. For example, do bulky or electron-withdrawing groups at a particular position increase or decrease activity? The SAR of indole derivatives can be complex, with small changes leading to significant differences in bioactivity.[4][24][25][26]
-
Computational Modeling: Use molecular docking to predict how your compounds bind to the target protein. This can provide insights into why a particular derivative is inactive and guide the design of new analogs with improved binding.
-
Synthesize and Test Analogs: Based on your SAR analysis and computational modeling, design and synthesize new derivatives to test your hypotheses. Focus on modifications that are likely to improve target engagement, such as altering the size, shape, and electronic properties of the substituents.
-
Scaffold Hopping: If extensive modifications to the 2,5-Dimethyl-2,3-dihydro-1H-indole scaffold do not yield the desired activity, it may be necessary to consider alternative chemical scaffolds that can present the key pharmacophoric features in a different orientation.
Data Summary Table
| Parameter | Recommended Method | Potential Issue | Troubleshooting Strategy |
| Purity | HPLC, NMR | Impurities interfering with assay | Re-purify or re-synthesize |
| Identity | NMR, HRMS | Incorrect compound tested | Re-evaluate synthetic route |
| Stability | LC-MS after stress | Degradation of compound | Modify storage/handling |
| Solubility | Kinetic/Thermodynamic assays | Low effective concentration | Optimize formulation |
| Cellular Uptake | LC-MS of lysate, microscopy | Poor membrane permeability | Modify compound lipophilicity |
| Metabolism | Microsome/hepatocyte assay | Rapid clearance of compound | Modify metabolically liable sites |
| Target Binding | SPR, ITC | Weak interaction with target | Re-design compound based on SAR |
Conclusion
Troubleshooting low bioactivity of 2,5-Dimethyl-2,3-dihydro-1H-indole derivatives requires a systematic and multidisciplinary approach. By carefully considering the compound's physicochemical properties, the nuances of the biological assay, and the underlying structure-activity relationships, researchers can overcome common challenges and unlock the full therapeutic potential of this promising class of molecules. This guide provides a framework for this process, empowering you to make informed decisions and advance your research with confidence.
References
-
Synthesis, structure-activity relationship studies and biological evaluation of novel 2,5-disubstituted indole derivatives as anticancer agents. PubMed. Available at: [Link]
-
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Available at: [Link]
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. Available at: [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available at: [Link]
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available at: [Link]
-
Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective | Request PDF. ResearchGate. Available at: [Link]
-
Benzoyl Indoles with Metabolic Stability as Reversal Agents for ABCG2-Mediated Multidrug Resistance. PMC - NIH. Available at: [Link]
-
Promises and Pitfalls of High-Throughput Biological Assays. PubMed - NIH. Available at: [Link]
-
Metabolism-Guided Selective Androgen Receptor Antagonists: Design, Synthesis, and Biological Evaluation for Activity against Enzalutamide-Resistant Prostate Cancer. PMC - NIH. Available at: [Link]
-
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. Available at: [Link]
-
A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. American Society for Microbiology. Available at: [Link]
-
Stability Testing for Small-Molecule Clinical Trial Materials. Pharmaceutical Technology. Available at: [Link]
-
Indole Assay Kit. Cell Biolabs, Inc.. Available at: [Link]
-
Cellular Uptake & Cellular Release Assays. Gifford Bioscience. Available at: [Link]
-
A Study Of Synthesis Of Bioactive Heterocycles. IJNRD. Available at: [Link]
-
How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in. StabilityStudies.in. Available at: [Link]
-
Discovery and Evaluation of Enantiopure 9 H-pyrimido[4,5- b]indoles as Nanomolar GSK-3β Inhibitors with Improved Metabolic Stability. PubMed. Available at: [Link]
-
Trapped! A Critical Evaluation of Methods for Measuring Total Cellular Uptake versus Cytosolic Localization. NIH. Available at: [Link]
-
Regulatory Knowledge Guide for Small Molecules | NIH's Seed. NIH's Seed. Available at: [Link]
-
High-Throughput Screening in Drug Discovery Explained. Technology Networks. Available at: [Link]
-
CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA. Harvard University. Available at: [Link]
-
Indole determination kits | BioAssay Systems. BioAssay Systems. Available at: [Link]
-
Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. MDPI. Available at: [Link]
-
A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters. PubMed Central. Available at: [Link]
-
Unstable Small Molecule Therapeutic Analysis. KCAS Bio. Available at: [Link]
-
Evaluating Cellular Drug Uptake with Fluorescent Sensor Proteins. ACS Publications. Available at: [Link]
-
Utilizing Advanced Flow Cytometry to Detect the Uptake and Transport of Small Molecules by Microbes. YouTube. Available at: [Link]
-
Challenges of HTS in early-stage drug discovery. Axxam SpA. Available at: [Link]
-
Biologics vs. Small Molecules, What's the Difference for Stability Testing? Velesco Pharma. Available at: [Link]
-
The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. International Journal of Scientific Research & Technology. Available at: [Link]
-
Gaining confidence in high-throughput screening. PNAS. Available at: [Link]
-
Indole Test Protocol. American Society for Microbiology. Available at: [Link]
-
A Review: Biological Importance of Heterocyclic Compounds. Der Pharma Chemica. Available at: [Link]
-
Metabolism of biologically relevant derivatives of indole. ResearchGate. Available at: [Link]
-
Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. PMC - PubMed Central. Available at: [Link]
-
Heterocyclic Compounds: A Study of its Biological Activity. ResearchGate. Available at: [Link]
-
Structure–Activity Relationships of 2-Aryl-1H-indole Inhibitors of the NorA Efflux Pump in Staphylococcus aureus. PMC - NIH. Available at: [Link]
-
A Review on Medicinally Important Heterocyclic Compounds. Asian Journal of Pharmaceutical and Clinical Research. Available at: [Link]
-
Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids. Frontiers. Available at: [Link]
-
Structure/activity relationships of indole derivatives. ResearchGate. Available at: [Link]
-
Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. MDPI. Available at: [Link]
-
Recent advancements on biological activity of indole and their derivatives: A review. ResearchGate. Available at: [Link]
-
Full article: Synthesis, inhibition of NO production and antiproliferative activities of some indole derivatives. Taylor & Francis. Available at: [Link]
-
Biomedical Importance of Indoles. PMC - NIH. Available at: [Link]
-
Marine indole alkaloid diversity and bioactivity. What do we know and what are we missing?. Royal Society of Chemistry. Available at: [Link]
-
Indoles Indoles are very commonly encountered in nature and many, many individual examples which have biological implcations. Be. University of Liverpool. Available at: [Link]
-
Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. PMC. Available at: [Link]
-
Synthesis of indoles. Organic Chemistry Portal. Available at: [Link]
-
Efficient Method for the Synthesis of 2,3-dimethyl-1 H-indole using Boron Triflurideetherate as Catalyst. ResearchGate. Available at: [Link]
-
New 3H-Indole Synthesis by Fischer's Method. Part I. MDPI. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, structure-activity relationship studies and biological evaluation of novel 2,5-disubstituted indole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Benzoyl Indoles with Metabolic Stability as Reversal Agents for ABCG2-Mediated Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metabolism-Guided Selective Androgen Receptor Antagonists: Design, Synthesis, and Biological Evaluation for Activity against Enzalutamide-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. High-Throughput Screening in Drug Discovery Explained | Technology Networks [technologynetworks.com]
- 16. pharmtech.com [pharmtech.com]
- 17. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 18. seed.nih.gov [seed.nih.gov]
- 19. giffordbioscience.com [giffordbioscience.com]
- 20. Trapped! A Critical Evaluation of Methods for Measuring Total Cellular Uptake versus Cytosolic Localization - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. youtube.com [youtube.com]
- 23. Discovery and Evaluation of Enantiopure 9 H-pyrimido[4,5- b]indoles as Nanomolar GSK-3β Inhibitors with Improved Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41 - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Structure–Activity Relationships of 2-Aryl-1H-indole Inhibitors of the NorA Efflux Pump in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Preventing oxidation of 2,5-Dimethyl-2,3-dihydro-1H-indole during storage
Welcome to the technical support center for 2,5-Dimethyl-2,3-dihydro-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the oxidative degradation of this compound during storage and handling. As an electron-rich heterocyclic compound, 2,5-Dimethyl-2,3-dihydro-1H-indole is susceptible to oxidation, which can compromise sample integrity and impact experimental outcomes. This document provides a comprehensive overview of the degradation pathways, preventative measures, and troubleshooting strategies to ensure the long-term stability of your valuable research material.
Understanding the Challenge: The Oxidation of 2,5-Dimethyl-2,3-dihydro-1H-indole
The core issue with the storage of 2,5-Dimethyl-2,3-dihydro-1H-indole lies in its inherent sensitivity to atmospheric oxygen. The dihydroindole ring system is prone to oxidation, which can lead to two primary degradation pathways as supported by studies on similar 2,3-disubstituted dihydroindoles[1].
-
Aromatization: The dihydroindole ring can lose two hydrogen atoms to form the corresponding aromatic indole, 2,5-Dimethyl-1H-indole.
-
Oxidation to Oxindole: The methylene group at the 3-position can be oxidized to a carbonyl group, yielding 2,5-Dimethylindolin-2-one.
These degradation products can interfere with your experiments, leading to inaccurate results and a loss of active compound.
A visual representation of the potential oxidation pathways is presented below:
Caption: Potential oxidation pathways of 2,5-Dimethyl-2,3-dihydro-1H-indole.
Frequently Asked Questions (FAQs)
Q1: My solution of 2,5-Dimethyl-2,3-dihydro-1H-indole has turned a pale yellow/brown. Is it still usable?
A slight discoloration is often the first visual indicator of oxidation. While a minor color change may not signify extensive degradation, it is a warning sign. It is highly recommended to re-analyze the purity of the compound using methods like HPLC or GC-MS before proceeding with sensitive applications. For quantitative studies, using a freshly prepared solution or a sample that has been stored under inert conditions is always the best practice.
Q2: What are the ideal storage conditions for neat 2,5-Dimethyl-2,3-dihydro-1H-indole?
To maximize the shelf-life of the neat compound, we recommend the following storage conditions:
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or lower | Reduces the rate of chemical degradation. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen to prevent oxidation[2]. |
| Light | Amber vial or protected from light | Prevents light-catalyzed degradation. |
| Container | Tightly sealed, appropriate material | Prevents moisture and air ingress. |
Q3: I need to store the compound in solution. What solvent should I use and what precautions should I take?
For solutions, the choice of solvent is critical. Use high-purity, anhydrous, and deoxygenated solvents. Ethers like THF and dioxane, or hydrocarbons like toluene are often suitable. Avoid solvents that can readily form peroxides. To prepare a stable solution for storage:
-
Use a solvent that has been freshly distilled or purged with an inert gas (argon or nitrogen) for at least 30 minutes to remove dissolved oxygen.
-
Dissolve the 2,5-Dimethyl-2,3-dihydro-1H-indole under an inert atmosphere.
-
Consider adding an antioxidant to the solution (see protocols below).
-
Store the solution under an inert atmosphere at -20°C.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
Caption: Troubleshooting decision tree for issues with 2,5-Dimethyl-2,3-dihydro-1H-indole.
Experimental Protocols
To ensure the stability of your 2,5-Dimethyl-2,3-dihydro-1H-indole, we provide the following detailed protocols.
Protocol 1: Handling and Storage under an Inert Atmosphere
For optimal stability, all handling of 2,5-Dimethyl-2,3-dihydro-1H-indole, both neat and in solution, should be performed under an inert atmosphere using a Schlenk line or a glovebox[3][4].
Materials:
-
Schlenk flask or round-bottom flask with a sidearm
-
Rubber septa
-
Nitrogen or Argon gas source with a bubbler
-
Vacuum pump
-
Syringes and needles (oven-dried)
-
Cannula (double-tipped needle)
Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven at >120°C for at least 4 hours and cooled under a stream of inert gas.
-
Inerting the Flask:
-
Assemble the dry glassware and seal the opening(s) with rubber septa.
-
Connect the flask to the Schlenk line via the sidearm.
-
Evacuate the flask under vacuum for 5-10 minutes.
-
Refill the flask with inert gas.
-
Repeat this vacuum-backfill cycle three times to ensure a completely inert atmosphere.
-
-
Transferring the Compound:
-
Solid: If the compound is a solid, quickly open the flask under a positive flow of inert gas, add the solid, and immediately reseal the flask.
-
Solution: Use a gas-tight syringe that has been purged with inert gas to withdraw the desired volume of the solution from a septum-sealed storage vial and transfer it to the reaction flask.
-
-
Storage: For long-term storage of solutions, use a septum-sealed vial that has been purged with inert gas. Store at -20°C.
Protocol 2: Use of Antioxidants
The addition of an antioxidant can significantly inhibit the oxidation of 2,5-Dimethyl-2,3-dihydro-1H-indole in solution. Butylated hydroxytoluene (BHT) and ascorbic acid are effective radical scavengers[1].
Option A: Butylated Hydroxytoluene (BHT)
BHT is a lipophilic antioxidant suitable for use in most organic solvents.
Preparation of 1% (w/v) BHT Stock Solution:
-
Weigh 100 mg of BHT into a 10 mL volumetric flask.
-
Dissolve the BHT in a suitable solvent (e.g., ethanol, isopropanol, or the solvent used for your main solution).
-
Fill the flask to the 10 mL mark with the solvent and mix thoroughly.
-
Store the stock solution in a tightly sealed amber vial at 4°C.
Application:
-
Add the BHT stock solution to your 2,5-Dimethyl-2,3-dihydro-1H-indole solution to achieve a final BHT concentration of 0.01% to 0.1% (w/v). For example, to prepare a 10 mL solution with 0.01% BHT, add 10 µL of the 1% stock solution.
Option B: Ascorbic Acid
Ascorbic acid is a hydrophilic antioxidant. While less soluble in many organic solvents, it can be effective, particularly in more polar solvent systems.
Preparation of Ascorbic Acid Stock Solution (Example for moderately polar solvents):
Due to its limited solubility in non-polar organic solvents, a saturated solution or a fine suspension may be necessary. For solvents like acetonitrile or DMSO, a stock solution can be prepared.
-
Prepare a 10 mg/mL stock solution of ascorbic acid in a suitable polar solvent (e.g., DMSO or ethanol).
-
Add a small aliquot of this stock solution to your main solution. The final concentration should be in the range of 0.01-0.1 mg/mL.
Important Consideration: Always run a small-scale compatibility test to ensure the chosen antioxidant does not interfere with your downstream reactions or analyses.
Analytical Methods for Purity Assessment
Regularly assessing the purity of your 2,5-Dimethyl-2,3-dihydro-1H-indole is crucial.
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for purity determination and quantification of degradation products. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid or TFA) is a good starting point.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities and degradation products. The mass spectrometer will aid in the identification of the aromatized indole and the oxindole derivative based on their molecular weights.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor for the appearance of new signals corresponding to the degradation products. For example, the formation of the aromatic indole will result in the appearance of a signal for the N-H proton and changes in the aromatic region.
By implementing these storage, handling, and monitoring procedures, you can ensure the stability and reliability of your 2,5-Dimethyl-2,3-dihydro-1H-indole for successful research outcomes.
References
-
Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. PMC. [Link]
-
Cu-Catalyzed Oxidation of C2 and C3 Alkyl-Substituted Indole via Acyl Nitroso Reagents. National Institutes of Health. [Link]
-
Kinetics and mechanisms of the oxidation reactions of some 2,3-dialkylindole derivatives by peroxodisulfate and peroxomonosulfate anions. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Handling air-sensitive reagents AL-134. MIT. [Link]
-
Video: Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line. JoVE. [Link]
-
Protocol for assessing total antioxidant capacity in minimal volumes of varying clinical human samples. National Institutes of Health. [Link]
-
Ascorbic acid as antioxidant. PubMed. [Link]
-
“Ascorbic acid: a strong antioxidant” experiment. MEL Science. [Link]
-
Advances in Ascorbic Acid (Vitamin C) Manufacturing: Green Extraction Techniques from Natural Sources. MDPI. [Link]
-
Relationship between structures of substituted indolic compounds and their degradation by marine anaerobic microorganisms. PubMed. [Link]
-
Cinnamil- and Quinoxaline-Derivative Indicator Dyes for Detecting Volatile Amines in Fish Spoilage. MDPI. [Link]
-
ASCORBIC ACID CONTENT AND THE ANTIOXIDANT ACTIVITY OF COMMON FRUITS COMMERCIALLY AVAILABLE IN ADDIS ABABA, ETHIOPIA Andargie Bel. Semantic Scholar. [Link]
-
(PDF) Investigation of 3 Industry-Wide Applied Storage Conditions for Compound Libraries. ResearchGate. [Link]
Sources
- 1. Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cu-Catalyzed Oxidation of C2 and C3 Alkyl-Substituted Indole via Acyl Nitroso Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxidation of 2,3-dimethylindole by peroxophosphates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Resolving Enantiomers of Substituted 2,3-Dihydro-1H-indoles
Welcome to the technical support center for the enantiomeric resolution of substituted 2,3-dihydro-1H-indoles (indolines). This guide is designed for researchers, scientists, and professionals in drug development, providing expert advice, troubleshooting guides, and frequently asked questions to navigate the challenges of separating these critical chiral building blocks.
Part 1: Frequently Asked Questions (FAQs) on Resolution Strategies
This section addresses common initial questions regarding the selection and application of different resolution techniques for substituted indolines.
Q1: What are the primary methods for resolving racemic mixtures of substituted 2,3-dihydro-1H-indoles?
A1: The resolution of racemic indolines can be approached through several well-established techniques. The choice of method depends on the specific indoline structure, available equipment, and the desired scale of separation. The three main strategies are:
-
Diastereomeric Salt Crystallization: This classical method involves reacting the racemic indoline (which is basic) with a single enantiomer of a chiral acid to form diastereomeric salts.[1][2][3] These diastereomers possess different physical properties, such as solubility, allowing for their separation by fractional crystallization.[3][4][5] This technique is particularly useful for large-scale separations due to its simplicity and cost-effectiveness.[1]
-
Kinetic Resolution: This method relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent.[6][7][8] One enantiomer reacts faster, allowing for the separation of the unreacted, slower-reacting enantiomer from the product. Both enzymatic and non-enzymatic (e.g., catalytic N-acylation) approaches have been developed for indolines.[6][7]
-
Chiral Chromatography: This is a powerful and widely used analytical and preparative technique.[3] High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a chiral stationary phase (CSP) can directly separate the enantiomers based on their differential interactions with the CSP.[9][10][11]
Q2: How do I choose the best resolution strategy for my specific substituted indoline?
A2: Selecting the optimal strategy is a critical step. Here’s a decision-making framework:
-
For Large-Scale Production (> grams): Diastereomeric salt crystallization is often the most practical and economical choice.[1] However, it requires significant empirical screening of resolving agents and solvents to find a combination that yields well-defined crystals with a substantial solubility difference between the diastereomeric salts.[12]
-
For Analytical and Small-Scale Preparative Work (< grams): Chiral HPLC and SFC are generally the methods of choice.[13][14] They offer high resolution and can be developed relatively quickly, especially with modern column screening systems. SFC is often faster and uses less toxic solvents than HPLC.[9][11][15]
-
When a Specific Enantiomer is the Target and Derivatization is Acceptable: Kinetic resolution can be highly effective.[6][16][17] For instance, if you need one enantiomer in high purity and can easily separate it from the derivatized counterpart, this method is very suitable. Non-enzymatic catalytic methods are continually being developed to improve selectivity for indolines.[6]
Q3: Are there any known successful resolving agents for diastereomeric salt crystallization of indolines?
A3: Yes, the literature reports successful resolutions using chiral acids. For example, N-tosyl-(R)-phenylglycine has been effectively used to resolve 1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole.[1] Other commonly employed resolving agents for basic compounds like indolines include tartaric acid derivatives, mandelic acid, and camphor-sulfonic acid.[3] The selection process is often empirical, and screening a variety of resolving agents is recommended.[12]
Part 2: Troubleshooting Chiral Chromatography (HPLC & SFC)
Chiral chromatography is a powerful tool, but it can present unique challenges. This section provides solutions to common problems encountered during the separation of indoline enantiomers.
Issue 1: Poor or No Resolution of Enantiomers
Q: I'm not seeing any separation between my indoline enantiomers on a chiral column. What should I do?
A: A lack of resolution is a common starting point in chiral method development. The key is to systematically optimize the parameters that influence chiral recognition.[18]
Troubleshooting Workflow for No Resolution
Caption: Initial troubleshooting workflow for lack of enantiomeric resolution.
Step-by-Step Protocol:
-
Re-evaluate Your Chiral Stationary Phase (CSP): There is no universal CSP.[19] Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are the most widely used and successful for a broad range of compounds, including N-heterocycles.[9][18][20] If one CSP doesn't work, screen others with different chiral selectors.
-
Optimize the Mobile Phase Composition: Selectivity in chiral separations is highly sensitive to the mobile phase.[18]
-
For Normal Phase (NP) HPLC:
-
Action: Vary the ratio of the non-polar solvent (e.g., hexane, heptane) to the alcohol modifier (e.g., isopropanol, ethanol). Start with a 90:10 hexane:isopropanol mixture and gradually increase the alcohol content.
-
-
For Reversed-Phase (RP) HPLC:
-
Action: Adjust the ratio of aqueous buffer to organic modifier (e.g., acetonitrile, methanol). Methanol can sometimes provide better chiral resolution than acetonitrile.[21]
-
-
For Supercritical Fluid Chromatography (SFC):
-
Action: Modify the percentage of the co-solvent (typically an alcohol like methanol). Excellent separations of indole derivatives have been achieved with methanol as a co-solvent in SFC.[9]
-
-
-
Introduce Mobile Phase Additives: Additives can dramatically improve chiral recognition, especially for basic compounds like indolines.
-
Action (NP): For the basic indoline nitrogen, add a small amount of a basic additive like diethylamine (DEA) (e.g., 0.1%) to the mobile phase. This can improve peak shape and sometimes enhance resolution.[23]
-
Action (RP): Adjust the pH of the aqueous phase with additives like trifluoroacetic acid (TFA) or formic acid (0.1%) to ensure the indoline is in a consistent protonated state.[23][24]
-
-
Adjust the Column Temperature: Temperature affects the thermodynamics of the chiral recognition process.
Data Summary: Recommended Starting CSPs for Indolines
| Chiral Stationary Phase Type | Common Trade Names | Typical Mobile Phase Modes | Notes |
| Amylose tris(3,5-dimethylphenylcarbamate) | Chiralpak IA | NP, RP, SFC | A good first choice for screening.[22] |
| Cellulose tris(3,5-dimethylphenylcarbamate) | Chiralcel OD | NP, RP, SFC | Widely successful for many chiral compounds.[25] |
| Cellulose tris(3,5-dichlorophenylcarbamate) | Chiralpak IC | NP, RP, SFC | Known for its broad applicability.[22] |
| Amylose tris(3-chlorophenylcarbamate) | Chiralpak ID | NP, RP, SFC | Offers alternative selectivity.[22] |
Issue 2: Peak Tailing or Asymmetry
Q: My peaks are tailing badly, which is affecting my quantification and resolution. What's causing this and how can I fix it?
A: Peak tailing for basic compounds like indolines is often caused by secondary interactions between the analyte's basic nitrogen and acidic residual silanols on the silica support of the CSP.[23] Column overload is another common culprit.
Troubleshooting Workflow for Peak Tailing
Caption: A systematic approach to diagnosing and solving peak tailing.
Step-by-Step Protocol:
-
Rule Out Column Overload: This is the simplest problem to check.
-
Action: Prepare a 10-fold dilution of your sample and inject it. If the peak shape improves significantly, you were overloading the column.[23] Reduce your sample concentration accordingly.
-
-
Add a Competing Base to the Mobile Phase: This is the most effective way to address secondary interactions.
-
Action: Add a small concentration (0.1% - 0.5%) of a basic modifier like diethylamine (DEA) or triethylamine (TEA) to your mobile phase. This competing base will occupy the active silanol sites, preventing the indoline from interacting with them and thus improving peak symmetry.[23]
-
-
Check Column Health: A contaminated or degraded column can lead to poor peak shape.[23][26]
-
Action: Disconnect the column from the detector and flush it with a strong, appropriate solvent as recommended by the manufacturer.[23] For many polysaccharide CSPs, flushing with isopropanol or ethanol can remove contaminants. Immobilized CSPs can tolerate stronger solvents like THF or DCM.[26] If the problem persists after washing, the column may be permanently damaged and require replacement.
-
Issue 3: Peak Splitting
Q: My single enantiomer peak is splitting into two. What could be the cause?
A: Peak splitting can be perplexing. It differs from poor resolution of two enantiomers and can arise from several issues related to your method or HPLC system.[27]
Potential Causes and Solutions:
-
Sample Solvent Incompatibility: If your sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion and splitting.
-
Column Contamination or Void: A blocked frit or a void at the head of the column can disrupt the sample band, causing it to split.[27]
-
Solution: First, try reversing and flushing the column (if the manufacturer permits). If this doesn't work and all peaks in your chromatogram are split, the column inlet frit may be blocked.[27] If the problem persists, a void may have formed, and the column will likely need to be replaced.
-
-
Co-eluting Impurity: What appears to be a split peak might actually be a closely eluting impurity.
-
Solution: Use a smaller injection volume. If two distinct peaks begin to appear, you likely have a co-eluting species.[27] You will then need to optimize your method (e.g., mobile phase composition, gradient) to separate the impurity from your peak of interest.
-
Part 3: Troubleshooting Diastereomeric Salt Crystallization
Q: I performed a diastereomeric salt crystallization, but the enantiomeric excess (ee) of my product is low. How can I improve it?
A: Low enantiomeric excess after crystallization is a common challenge that points to issues with the fundamental parameters of the process.[12]
Key Areas to Investigate:
-
Solvent System: The choice of solvent is paramount. You need a solvent where the two diastereomeric salts have a significant solubility difference.
-
Cooling Rate and Temperature Profile: Rapid cooling can lead to co-precipitation of both diastereomers, trapping the undesired one in the crystal lattice.
-
Action: Implement a slow, controlled cooling profile. Allow the solution to cool gradually to room temperature, and then further cool it in a refrigerator or freezer. Seeding the solution with a few pure crystals of the desired diastereomer at a slightly supersaturated state can significantly improve selectivity.[1]
-
-
Stoichiometry of the Resolving Agent: The molar ratio of the resolving agent to your racemic indoline can impact the outcome.
-
Action: While a 1:1 molar ratio is a standard starting point, try using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents). This ensures that only the less soluble diastereomeric salt crystallizes, leaving the more soluble one in the mother liquor.
-
-
Purity of the Resolving Agent: Ensure your chiral resolving agent has a very high enantiomeric purity (>99% ee). Any impurity will directly reduce the maximum possible ee of your resolved product.
References
- Resolution of 1,2,3,3a,4,8b-Hexahydrocyclopenta[b]indole via Diastereomeric Salt Formation with N-Tosyl-(R). (n.d.). Google Scholar.
- Fu, G. C. (n.d.). Kinetic Resolutions of Indolines by a Non-Enzymatic Acylation Catalyst. PMC - NIH.
- Troubleshooting guide for HPLC analysis of chiral compounds. (n.d.). Benchchem.
- Restore Chiral Column Performance: Tips for Peak Tailing, Splitting. (n.d.). Daicel Chiral Technologies.
- Asymmetric synthesis of 2-arylindolines and 2,2-disubstituted indolines by kinetic resolution. (n.d.). White Rose Research Online.
- Asymmetric Synthesis of 2‐Arylindolines and 2,2‐Disubstituted Indolines by Kinetic Resolution. (2021). PMC - PubMed Central.
- Chiral Resolution of Aryl-Substituted Methyl 1H-Pyridin[3,4-b]indole-3-carboxylate. (n.d.). Google Patents.
- Enantiomeric Separation of Indole-3-Propanamide Derivatives by Using Supercritical Fluid Chromatography on a Polysaccharide-Base. (2021). Oxford Academic.
- Peak Splitting in HPLC: Causes and Solutions. (n.d.). Separation Science.
- Identifying a diastereomeric salt for a challenging chiral resolution. (n.d.). Unchained Labs.
- HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex.
- Enantiomeric separation of pirlindole by liquid chromatography using different types of chiral stationary phases. (n.d.). PubMed.
- Kinetic Resolutions of Indolines by a Nonenzymatic Acylation Catalyst. (n.d.). ACS Figshare.
- HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
- Kinetic resolutions of indolines by a nonenzymatic acylation catalyst. (2006). PubMed.
- Separation of Pharmaceutical Enantiomers using Supercritical Fluid Technology. (n.d.). ResearchGate.
- Dhandapani, R. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International.
- Comparison of Liquid and Supercritical Fluid Chromatography for the Separation of Enantiomers on Chiral Stationary Phases. (1997). PubMed.
- A Review on Chiral Stationary Phases for Separation of Chiral Drugs. (2020). International Journal of Pharmaceutical and Phytopharmacological Research.
- Chiral HPLC Separations. (n.d.). Phenomenex.
- Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. (2024). PMC - NIH.
- Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022). Chromatography Online.
- Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025). Journal of Pharmaceutical Sciences.
- 6 Top Chiral Chromatography Questions. (2020). Regis Technologies.
- Rapid Purification of Drug Enantiomers using Supercritical Fluid Chromatographic Method: Ibuprofen as a Model Compound. (n.d.). Indian Journal of Pharmaceutical Education and Research.
- A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International.
- An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). (n.d.). PMC - NIH.
- Troubleshooting low enantiomeric excess in chiral resolution experiments. (n.d.). Benchchem.
- Resolution of Racemic 2,3-Dihydro-2-phenyl-4(1H)-quinolinone. (n.d.). Benchchem.
- 6.8: Resolution (Separation) of Enantiomers. (2020). Chemistry LibreTexts.
- Resolution (Separation) of Enantiomers. (n.d.). Chemistry Steps.
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. CN108409731B - Chiral Resolution of Aryl-Substituted Methyl 1H-Pyridin[3,4-b]indole-3-carboxylate - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Resolution (Separation) of Enantiomers - Chemistry Steps [chemistrysteps.com]
- 6. Kinetic Resolutions of Indolines by a Non-Enzymatic Acylation Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. Asymmetric Synthesis of 2‐Arylindolines and 2,2‐Disubstituted Indolines by Kinetic Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Comparison of liquid and supercritical fluid chromatography for the separation of enantiomers on chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. phx.phenomenex.com [phx.phenomenex.com]
- 14. archives.ijper.org [archives.ijper.org]
- 15. sphinxsai.com [sphinxsai.com]
- 16. acs.figshare.com [acs.figshare.com]
- 17. Kinetic resolutions of indolines by a nonenzymatic acylation catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. 6 Top Chiral Chromatography Questions - Regis Technologies [registech.com]
- 20. eijppr.com [eijppr.com]
- 21. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 22. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 25. Enantiomeric separation of pirlindole by liquid chromatography using different types of chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. chiraltech.com [chiraltech.com]
- 27. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 28. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 29. unchainedlabs.com [unchainedlabs.com]
Technical Support Center: Synthesis of 2,5-Dimethyl-2,3-dihydro-1H-indole
Welcome to the technical support center for the synthesis of 2,5-Dimethyl-2,3-dihydro-1H-indole (also known as 2,5-dimethylindoline). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and impurities encountered during its synthesis. We will explore the causality behind these issues and provide field-proven troubleshooting strategies to enhance yield, purity, and reproducibility.
Introduction: The Synthetic Landscape
The synthesis of 2,5-dimethyl-2,3-dihydro-1H-indole typically proceeds through two main strategic phases: the formation of the indole core followed by its reduction. The most common approach involves an initial Fischer indole synthesis to create the aromatic intermediate, 2,5-dimethyl-1H-indole, which is subsequently reduced to the desired dihydroindole (indoline) product.[1][2] Impurities can arise at either of these stages, stemming from incomplete reactions, side-reactions, or degradation of the product.
This guide provides a structured, question-and-answer-based approach to troubleshoot these specific challenges.
Troubleshooting Guide & FAQs
Part 1: Impurities Related to Aromatization and Reduction
This is the most common area where researchers face challenges. The dihydroindole product is susceptible to oxidation, and the aromatic indole is the thermodynamically more stable entity.
Question 1: My final product is heavily contaminated with 2,5-dimethyl-1H-indole. Why is this happening and how can I minimize it?
Answer: This is the most prevalent impurity issue. The contamination arises from two primary sources: incomplete reduction of the indole intermediate or post-purification oxidation of your final dihydroindole product. The driving force for this conversion is the formation of a stable, 10-π electron aromatic system in the indole ring.[2]
Causality and Mechanism: The pyrrole ring of the dihydroindole is non-aromatic. In the presence of an oxidant (including atmospheric oxygen, particularly under heat or light) or residual acid catalysts, it can readily lose two hydrogen atoms to form the conjugated, aromatic indole.
Troubleshooting & Optimization:
-
Ensure Complete Reduction: The choice of reducing agent and reaction conditions is critical.
-
Catalytic Hydrogenation: Using catalysts like PtO₂ or Pd/C is common.[3] Ensure the catalyst is active, use sufficient hydrogen pressure (e.g., 50 psi), and allow for adequate reaction time.[4] Catalyst poisoning from sulfur-containing compounds or other impurities in your starting material can halt the reaction.
-
Chemical Reduction: Reagents like sodium borohydride in the presence of iodine (generating diborane in situ) or other hydride reagents can be effective.[2] Ensure you are using the correct stoichiometry and temperature control.
-
-
Inert Atmosphere During Workup: Once the reduction is complete, the dihydroindole product is sensitive to air.[2] Perform the workup and purification steps under an inert atmosphere (Nitrogen or Argon) whenever possible. This includes filtration, solvent removal, and chromatography.
-
Quenching and Neutralization: Thoroughly quench the reaction to destroy any remaining reducing agents and carefully neutralize any acid catalysts. Residual acid can promote re-aromatization.
-
Storage: Store the purified 2,5-dimethyl-2,3-dihydro-1H-indole under an inert atmosphere, protected from light, and at reduced temperatures (e.g., in a freezer) to prevent slow oxidation over time.
Workflow for Minimizing Aromatization
Caption: Competing reactions during the Fischer indole synthesis step.
Experimental Protocols
Protocol 1: Purification of 2,5-Dimethyl-2,3-dihydro-1H-indole by Column Chromatography
This protocol is designed to separate the desired dihydroindole from its common impurity, 2,5-dimethyl-1H-indole.
-
Preparation: Prepare a slurry of silica gel in the starting eluent (e.g., 98:2 Hexane:Ethyl Acetate). Pack a glass column with the slurry. Ensure all solvents are degassed by bubbling with nitrogen for 15-20 minutes prior to use.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane. To this solution, add a small amount of silica gel and concentrate the mixture to dryness on a rotary evaporator to create a dry-loaded sample. This prevents band broadening.
-
Elution: Carefully add the dry-loaded sample to the top of the packed column. Begin elution with a low-polarity solvent system (e.g., 98:2 Hexane:Ethyl Acetate).
-
Gradient: The aromatic indole impurity is less polar than the dihydroindole. It will elute first. Gradually increase the polarity of the eluent (e.g., to 95:5, then 90:10 Hexane:Ethyl Acetate) to elute the desired 2,5-dimethyl-2,3-dihydro-1H-indole.
-
Monitoring: Monitor the fractions by Thin Layer Chromatography (TLC), staining with a potassium permanganate solution. The dihydroindole will react readily (producing a yellow/brown spot), while the indole will be less reactive.
-
Collection & Concentration: Combine the pure fractions containing the product and remove the solvent under reduced pressure, avoiding excessive heat to prevent oxidation. [5]
Summary of Common Impurities
| Impurity Name | Structure | Typical Source | Analytical Signature (vs. Product) |
| 2,5-Dimethyl-1H-indole | Aromatic Indole | Incomplete reduction; Oxidation of product | Less polar on silica TLC/column; Distinct aromatic proton signals in ¹H NMR. |
| p-Tolylhydrazine | Starting Material | Incomplete Fischer indole synthesis | More polar on silica TLC; Characteristic N-H proton signals. |
| Methyl Isopropyl Ketone | Starting Material | Incomplete Fischer indole synthesis | Volatile; Characteristic carbonyl peak in IR (~1715 cm⁻¹). |
References
- common side reactions in indole-pyrrole synthesis. (2025). Benchchem.
- Technical Support Center: Fischer Indole Synthesis of 2-Substituted Indoles. (2025). Benchchem.
- Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (2021). RSC Advances.
- One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. (2015). Molecules.
- Identification and synthesis of impurities formed during sertindole prepar
- Fischer indole synthesis. Wikipedia.
- Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. (2022). Molecules.
- Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (2021). RSC Advances.
- Synthesis of indoles. Organic Chemistry Portal.
- SYNTHESIS OF INDOLE FUSED HETEROCYCLIC COMPOUNDS. (2013). Middle East Technical University.
- 2,5-Dimethyl-1H-indole. PubChem.
- Fischer indole synthesis in the absence of a solvent. (2003). SciSpace.
- FISCHER INDOLE SYNTHESIS IN THE ABSENCE OF A SOLVENT. (2003). Semantic Scholar.
- Procedure for the Synthesis of 5,6-Dimethoxy-2-methyl-1-indanone. Organic Syntheses.
- The Leimgruber-Batcho Indole Synthesis. (1985). Heterocycles.
- 1H-Indole, 2,5-dimethyl-. NIST WebBook.
- Synthesis of 2,3-dihydro-2-oxo-1H-indole-7-propandioic acid dimethyl ester. Mol-Instincts.
Sources
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
- 4. prepchem.com [prepchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Enhancing the Solubility of 2,5-Dimethyl-2,3-dihydro-1H-indole
Welcome to the technical support guide for handling 2,5-Dimethyl-2,3-dihydro-1H-indole. This document provides a comprehensive resource for researchers, scientists, and drug development professionals encountering solubility challenges with this and other similarly hydrophobic compounds in biological assays. Given that specific solubility data for novel or less-common research compounds are often unavailable, this guide presents a systematic, first-principles approach to achieving effective solubilization for accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: My 2,5-Dimethyl-2,3-dihydro-1H-indole won't dissolve in my aqueous assay buffer. Why is this happening?
Answer: The structure of 2,5-Dimethyl-2,3-dihydro-1H-indole, a derivative of indole, is predominantly non-polar and hydrophobic. It contains a fused aromatic-aliphatic ring system with methyl groups, which limits its ability to form favorable interactions (like hydrogen bonds) with polar water molecules.[1] Consequently, it exhibits very low intrinsic solubility in aqueous solutions, a common challenge for many organic molecules in drug discovery.[2][3] This poor aqueous solubility is the primary reason for the dissolution failure in your buffer.[4]
Q2: What is the recommended first-line solvent for preparing a stock solution?
Answer: For initial attempts, Dimethyl Sulfoxide (DMSO) is the universally recommended solvent.[5][6] DMSO is a powerful, polar aprotic solvent capable of dissolving a wide array of poorly water-soluble and hydrophobic compounds.[7] It is a standard practice in high-throughput screening (HTS) and general cell-based assays to first create a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.[5]
Q3: I've dissolved the compound in DMSO, but it precipitates when I dilute it into my aqueous assay medium. What's wrong?
Answer: This phenomenon, known as "crashing out," is the most common hurdle. It occurs because when the highly concentrated DMSO stock is introduced into the aqueous buffer, the local concentration of the compound momentarily exceeds its solubility limit in the new, predominantly aqueous environment. The DMSO rapidly disperses, leaving the hydrophobic compound molecules to aggregate and precipitate.[5][8] Mitigating this requires a careful dilution strategy and potentially the use of additional solubilizing agents.[5]
Q4: What is the maximum concentration of DMSO that is safe for my cell-based assays?
Answer: The cytotoxicity of DMSO is cell-line and exposure-time dependent.[9][10] A widely accepted "gold standard" for the final concentration of DMSO in cell culture assays is ≤0.1% .[11] Many robust cell lines can tolerate up to 0.5%, but concentrations above this can lead to significant growth inhibition, differentiation induction, or other off-target effects.[11][12] It is critical to always include a "vehicle control" in your experiments, which consists of the assay medium with the same final DMSO concentration as your test wells, but without the compound.[5] Recent studies suggest that for sensitive cell lines or long exposure times (e.g., 72 hours), the safe DMSO concentration may be as low as 0.05%.[10]
Q5: What are co-solvents, and how can they help prevent precipitation?
Answer: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, increase the solubility of non-polar solutes.[13][14] They essentially create a solvent mixture that is more hospitable to the hydrophobic compound. If your compound precipitates from a DMSO/buffer mixture, introducing a co-solvent can be an effective next step. Common biocompatible co-solvents include ethanol, propylene glycol (PG), and polyethylene glycols (PEGs).[14][15] The strategy involves creating an intermediate dilution of your DMSO stock into the co-solvent before the final dilution into the aqueous medium.
Q6: When should I consider more advanced solubilization techniques like cyclodextrins?
Answer: If DMSO and co-solvent systems fail, or if you need to deliver a higher concentration of the compound than is permissible with organic solvents, advanced excipients should be considered. Cyclodextrins are an excellent choice.[4] These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[16] The hydrophobic compound can become encapsulated within this cavity, forming an "inclusion complex" that is readily soluble in water.[16][17][] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.[17]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound won't dissolve in 100% DMSO | The compound may be exceptionally insoluble or may have degraded. | Use gentle warming (37°C) or brief sonication in a water bath to aid dissolution.[5] If this fails, a stronger solvent like N,N-Dimethylformamide (DMF) may be tried, but be aware of its higher toxicity.[6] |
| Stock solution is cloudy or has particulates | Incomplete dissolution or presence of insoluble impurities. | Filter the DMSO stock solution through a 0.22 µm DMSO-compatible (e.g., PTFE) syringe filter before aliquoting and storage. |
| Precipitation occurs immediately upon dilution | The compound's aqueous solubility limit is exceeded. The dilution technique is too abrupt. | Follow Protocol 2 (Step-wise Dilution). Increase the final DMSO concentration if the assay allows (e.g., from 0.1% to 0.5%). Consider using a co-solvent (Protocol 3) or cyclodextrins. |
| Assay results are inconsistent or have poor reproducibility | Compound may be precipitating over the course of the experiment, leading to variable effective concentrations. | Visually inspect assay plates under a microscope for signs of precipitation. Re-evaluate and optimize the solubilization method. Ensure thorough mixing at each dilution step. |
| Vehicle control (DMSO only) shows toxicity or biological activity | The final DMSO concentration is too high for the specific cell line or assay duration.[9][10] | Perform a dose-response experiment with DMSO alone to determine the highest non-toxic concentration for your specific experimental conditions. Keep the final concentration below this threshold, ideally ≤0.1%.[11] |
Experimental Protocols & Methodologies
Protocol 1: Preparation of a High-Concentration Stock Solution
-
Weighing: Accurately weigh the desired amount of 2,5-Dimethyl-2,3-dihydro-1H-indole using a calibrated analytical balance.[19]
-
Dissolution: Transfer the compound to a sterile, appropriate-sized glass or polypropylene tube. Add research-grade, anhydrous DMSO to achieve the target concentration (e.g., 10 mM or 50 mM).[5]
-
Mixing: Vortex the tube gently until the compound is fully dissolved.[5] Visual inspection against a light source should show a clear, particulate-free solution.
-
Assisted Dissolution (If Needed): If the compound does not dissolve readily, sonicate the tube in a water bath for 5-10 minutes or warm it in a 37°C water bath.[5][20] Allow the solution to return to room temperature before use.
-
Storage: Aliquot the stock solution into single-use volumes in tightly sealed tubes to minimize freeze-thaw cycles and moisture absorption.[5] Store at -20°C or -80°C for long-term stability.
Protocol 2: Step-wise Dilution Strategy to Avoid Precipitation
This protocol aims to minimize the abrupt solvent change that causes precipitation.
-
Prepare Intermediate Dilution: Create an intermediate dilution of your DMSO stock solution (from Protocol 1) in your complete cell culture medium or assay buffer. A 1:100 dilution is a good starting point (e.g., 2 µL of 10 mM stock into 198 µL of medium). This intermediate solution now contains 1% DMSO.
-
Vortex Immediately: As soon as you add the stock to the medium, vortex the tube immediately and vigorously for 10-15 seconds. This rapid mixing is crucial to disperse the compound before it has a chance to aggregate.
-
Final Dilution: Add the required volume of this 1% DMSO intermediate solution to your final assay wells. For example, adding 10 µL of the 100 µM intermediate solution to a final assay volume of 100 µL will result in a final compound concentration of 10 µM and a final DMSO concentration of 0.1%.
Workflow for Solubility Strategy Selection
The following diagram outlines the decision-making process for addressing solubility issues.
Caption: Decision workflow for selecting a solubilization method.
Data Summaries and Advanced Concepts
Table 1: Properties of Common Solvents and Excipients
| Solvent/Excipient | Primary Use | Recommended Final Assay Conc. | Key Considerations |
| DMSO | Universal stock solvent | ≤ 0.1% - 0.5% [5][12] | Cell line dependent toxicity.[9][10] Can interfere with some assays. |
| Ethanol (EtOH) | Co-solvent | ≤ 1% | More volatile and often more cytotoxic than DMSO.[9] |
| Polyethylene Glycol 400 (PEG-400) | Co-solvent | ≤ 1% | Generally low toxicity; can increase viscosity.[15] |
| Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | Primary Solubilizer | 1-5% (w/v) | Forms inclusion complexes.[17][] Can extract cholesterol from cell membranes at high concentrations. |
| Tween® 20 / Tween® 80 | Surfactant / Detergent | 0.01% - 0.1% | Forms micelles. Primarily for biochemical assays; can disrupt cell membranes in cell-based assays.[8] |
Mechanism: Cyclodextrin Inclusion Complex
Cyclodextrins enhance solubility by sequestering the hydrophobic drug molecule within a central, non-polar cavity while presenting a polar, water-soluble exterior.[4][16][] This molecular encapsulation effectively shields the drug from the aqueous environment, preventing aggregation and precipitation.[]
Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.
References
-
Vertex AI Search Result[17]: Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. PubMed Central.
-
Vertex AI Search Result[16]: Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
-
Vertex AI Search Result[]: Cyclodextrin Solutions for API Solubility Boost. BOC Sciences.
-
Vertex AI Search Result[4]: Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace.
-
Vertex AI Search Result[5]: Protocol for Dissolving Compounds in DMSO for Biological Assays. Benchchem.
-
Vertex AI Search Result[12]: Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Case studies.
-
Vertex AI Search Result[6]: Application Notes and Protocols for Dissolving Poorly Soluble Compounds for In Vitro Experiments. Benchchem.
-
Vertex AI Search Result[7]: Cell Culture FAQ: How does DMSO affect your cells?. Eppendorf Portugal.
-
Vertex AI Search Result[9]: Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. NIH.
-
Vertex AI Search Result[11]: What the concentration of DMSO you use in cell culture assays?. ResearchGate.
-
Vertex AI Search Result[2]: Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Industrial & Engineering Chemistry Research.
-
Vertex AI Search Result[10]: Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. MDPI.
-
Vertex AI Search Result[13]: (PDF) Techniques to enhance solubility of hydrophobic drugs: An overview. ResearchGate.
-
Vertex AI Search Result[15]: Cosolvent and Complexation Systems. Pharma Excipients.
-
Vertex AI Search Result[8]: How to enhance drug solubility for in vitro assays?. ResearchGate.
-
Vertex AI Search Result[3]: Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics.
-
Vertex AI Search Result[19]: Stock Solution: From Stock to Dilution: The Art of Preparation. FasterCapital.
-
Vertex AI Search Result[20]: ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. ICCVAM.
-
Vertex AI Search Result[14]: Co-solvent: Significance and symbolism. [No Source Found].
-
Vertex AI Search Result[1]: 2,3-Dimethylindole - Solubility of Things. Solubility of Things.
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. asiapharmaceutics.info [asiapharmaceutics.info]
- 4. scispace.com [scispace.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Cell Culture FAQ: How does DMSO affect your cells? - Eppendorf Portugal [eppendorf.com]
- 8. researchgate.net [researchgate.net]
- 9. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 13. researchgate.net [researchgate.net]
- 14. Co-solvent: Significance and symbolism [wisdomlib.org]
- 15. pharmaexcipients.com [pharmaexcipients.com]
- 16. touroscholar.touro.edu [touroscholar.touro.edu]
- 17. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. fastercapital.com [fastercapital.com]
- 20. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Validation & Comparative
A Comparative Analysis of the Bioactivity of 2,5-Dimethyl-1H-indole and 2,5-Dimethyl-2,3-dihydro-1H-indole
A Senior Application Scientist's Guide to Understanding the Impact of Pyrrole Ring Saturation on the Pharmacological Profile of Dimethyl-Substituted Indole Scaffolds
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Strategic modification of the indole ring is a common strategy in drug discovery to modulate pharmacological properties. One such modification is the reduction of the 2,3-double bond to yield the corresponding 2,3-dihydro-1H-indole, or indoline, scaffold. This guide provides a comparative analysis of the bioactivity of two closely related methylated indole derivatives: 2,5-dimethyl-1H-indole and its reduced counterpart, 2,5-Dimethyl-2,3-dihydro-1H-indole. By examining the available, albeit limited, experimental data and drawing upon established structure-activity relationships (SAR), we will explore how the saturation of the pyrrole ring influences the anticancer, antimicrobial, and anti-inflammatory potential of these molecules.
The Structural Distinction: Aromaticity vs. Flexibility
The fundamental difference between 2,5-dimethyl-1H-indole and 2,5-Dimethyl-2,3-dihydro-1H-indole lies in the aromaticity of the pyrrole ring. The fully aromatic indole system is planar and electron-rich, which governs its interactions with biological targets. In contrast, the saturation of the 2,3-double bond in the indoline structure introduces a degree of conformational flexibility and alters the electronic properties of the molecule. This seemingly subtle structural change can have profound implications for the compound's absorption, distribution, metabolism, excretion (ADME) profile, and its ultimate biological activity.
Bioactivity Profile: A Comparative Overview
While direct comparative studies on the bioactivity of 2,5-dimethyl-1H-indole and 2,5-Dimethyl-2,3-dihydro-1H-indole are scarce in the readily available literature, we can infer potential differences based on studies of related indole and indoline derivatives.
Anticancer Activity
Indole derivatives are widely recognized for their anticancer properties, with numerous compounds demonstrating potent cytotoxicity against various cancer cell lines.[3][4][5] The planar indole ring can intercalate with DNA, and the nitrogen atom can participate in hydrogen bonding with key enzymatic targets. For instance, various substituted indole derivatives have shown significant anticancer activity with IC50 values in the micromolar and even nanomolar range against cell lines such as HeLa, MCF-7, and A549.[3]
Conversely, the indoline scaffold has also been incorporated into potent anticancer agents. The increased flexibility of the indoline ring may allow for optimal binding to different target proteins compared to its rigid indole analog.
Table 1: Representative Anticancer Activity of Indole Derivatives
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Indole-based Meldrum linked 1,2,3-triazoles | Various | 3.48 ± 0.16 - 30.37 ± 1.20 | [6] |
| Mukonal (from Murraya koenigii) | SK-BR-3, MDA-MB-231 | 7.5 | [3] |
| Flavopereirine | HCT116 | 8.15 | [3] |
| Nauclefine | HeLa | < 0.01 | [3] |
| Phranisine B | HeLa | 19 | [3] |
| Indole derivative 5f | SMMC-7721 | 0.56 ± 0.08 | [4] |
| Indole derivative 5f | HepG2 | 0.91 ± 0.13 | [4] |
Note: This table presents data for various indole derivatives to illustrate the general anticancer potential of the indole scaffold, as specific data for 2,5-dimethyl-1H-indole was not found.
Antimicrobial Activity
The indole scaffold is a common feature in natural and synthetic antimicrobial agents.[1] The mechanism of action often involves the disruption of bacterial cell membranes or the inhibition of essential enzymes. The lipophilicity conferred by substituents on the indole ring can play a crucial role in its antibacterial efficacy. For example, certain indole-triazole conjugates have demonstrated minimum inhibitory concentrations (MIC) in the low microgram per milliliter range against various bacterial strains.[7]
Interestingly, the saturation of the indole ring to an indoline has been shown to modulate antimicrobial activity. While a direct comparison for the 2,5-dimethyl analogs is unavailable, the alteration in electronic distribution and shape could lead to a different spectrum of activity or potency.
Table 2: Representative Antimicrobial Activity of Indole Derivatives
| Compound/Derivative | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |
| Indole Triazole Conjugate (ITC) | MRSA (ATCC43300) | 0.115 ± 0.021 | [7] |
| Indole Triazole Conjugate (ITC) | E. coli | 0.639 ± 0.018 | [7] |
| Indole-triazole conjugates | Gram-negative strains | ~250 | [8] |
| Indole-triazole conjugates | Candida tropicalis | 2 | [8] |
| (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives | Various bacteria | 0.004 - 0.045 | [9] |
| 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole (3aq) | C. albicans | 3.9 | [10] |
| Synthetic indole derivative (SMJ-2) | Gram-positive bacteria | 0.25 - 2 | [11] |
Note: This table presents data for various indole derivatives to illustrate the general antimicrobial potential of the indole scaffold, as specific data for 2,5-dimethyl-1H-indole was not found.
Anti-inflammatory and Antioxidant Activity
A key area where a distinct difference between indoles and their corresponding indolines has been observed is in their antioxidant and anti-inflammatory properties. Studies have reported that indoline derivatives can exhibit more significant antioxidant activity than their indole counterparts.[12][13] The hydrogen-donating ability of the N-H group in the indoline ring is believed to be a key factor in its radical scavenging activity.
This enhanced antioxidant potential often translates to superior anti-inflammatory effects. Indoline derivatives have been shown to be potent inhibitors of pro-inflammatory mediators.[13] For instance, certain N-substituted indolines have demonstrated the ability to prevent LPS-induced cytokine elevation in both in vitro and in vivo models at very low concentrations.[13]
Therefore, it is plausible to hypothesize that 2,5-Dimethyl-2,3-dihydro-1H-indole would exhibit more potent antioxidant and anti-inflammatory activities compared to 2,5-dimethyl-1H-indole. This is a critical consideration for researchers targeting inflammatory pathways or conditions associated with oxidative stress.
Table 3: Representative Anti-inflammatory Activity of Indole and Indoline Derivatives
| Compound/Derivative | Assay/Model | IC50/Effect | Reference |
| Indole-2-formamide benzimidazole[2,1-b]thiazole derivative 13b | NO inhibition (RAW 264.7 cells) | 10.992 µM | [14] |
| Indole-2-formamide benzimidazole[2,1-b]thiazole derivative 13b | IL-6 inhibition (RAW 264.7 cells) | 2.294 µM | [14] |
| Indole-2-formamide benzimidazole[2,1-b]thiazole derivative 13b | TNF-α inhibition (RAW 264.7 cells) | 12.901 µM | [14] |
| Ursolic acid-indole derivative UA-1 | NO inhibition (RAW 264.7 cells) | 2.2 ± 0.4 µM | [15] |
| N-substituted indoline derivatives | LPS-induced cytokine elevation (in vivo) | Effective at ≤ 1 µmol/kg | [13] |
Note: This table highlights the anti-inflammatory potential of both indole and indoline scaffolds.
Experimental Protocols
To facilitate further research and direct comparison, the following are generalized, yet detailed, step-by-step methodologies for key bioactivity assays.
Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value from the dose-response curve.
Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL).
-
Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing appropriate broth medium.
-
Inoculation: Inoculate each well with the prepared microbial suspension. Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
-
Cell Seeding: Plate RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
Nitrite Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Incubate in the dark for 10-15 minutes.
-
Measure the absorbance at 540 nm.
-
-
IC50 Calculation: Calculate the IC50 value for NO inhibition from the dose-response curve.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The saturation of the pyrrole ring in the indoline structure introduces several key changes that can explain the potential differences in bioactivity:
-
Conformational Flexibility: The sp3-hybridized carbons at positions 2 and 3 in the indoline ring allow for a puckered conformation, unlike the planar indole ring. This flexibility can enable the molecule to adopt different conformations to better fit into the binding pockets of various enzymes and receptors.
-
Electronic Effects: The loss of aromaticity in the pyrrole ring of indoline alters its electron density and reactivity. The nitrogen atom in indoline is more basic than in indole, which can influence its ability to form hydrogen bonds and its overall pharmacokinetic properties.
-
Hydrogen Donation: As previously mentioned, the N-H bond in the indoline ring is a more effective hydrogen donor for radical scavenging compared to the indole N-H, which contributes to its enhanced antioxidant activity.
Caption: Structural and potential bioactivity differences between indole and indoline.
Conclusion and Future Directions
This comparative guide highlights the need for direct experimental evaluation of these two compounds to provide definitive quantitative data. Such studies would not only elucidate the specific pharmacological profiles of these molecules but also contribute to a deeper understanding of the structure-activity relationships governing the bioactivity of indole and indoline scaffolds. For researchers in drug discovery, the choice between an indole and an indoline core should be a strategic decision based on the desired therapeutic target and the potential benefits of aromaticity versus conformational flexibility.
References
- Synthesis and Antibacterial Evaluation of an Indole Triazole Conjugate with In Silico Evidence of Allosteric Binding to Penicillin-Binding Protein 2a. (2025). National Institutes of Health. [Link]
- Dihydrofolate reductase inhibitory potential of 1H-indole-based-meldrum linked 1H-1,2,3-triazoles as new anticancer derivatives: In-vitro and in-silico studies. (2025). PubMed. [Link]
- Recent advancements on biological activity of indole and their derivatives: A review. (2022). Chula Digital Collections. [Link]
- Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. (2023). MDPI. [Link]
- Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Anti-inflammatory Agents. (2018). PubMed. [Link]
- Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Antiinflammatory Agents. (n.d.). ResearchGate. [Link]
- Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. (2024). National Institutes of Health. [Link]
- Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates. (2021). MDPI. [Link]
- N-Derivatives of (Z)-Methyl 3-((4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation. (2023). MDPI. [Link]
- Design, Synthesis, and Anticancer Evaluation of Novel Indole Derivatives of Ursolic Acid as Potential Topoisomerase II Inhibitors. (2025). ResearchGate. [Link]
- Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives. (2023). National Institutes of Health. [Link]
- Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB. (2024). PubMed. [Link]
- Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria. (2024). National Institutes of Health. [Link]
- In Vitro and In Silico Evaluation of Anticancer Activity of New Indole-Based 1,3,4-Oxadiazoles as EGFR and COX-2 Inhibitors. (2020). PubMed. [Link]
- Indole- And Indolizine-Glyoxylamides Displaying Cytotoxicity Against Multidrug Resistant Cancer Cell Lines. (2008). PubMed. [Link]
- SAR towards indoline and 3-azaindoline classes of IDO1 inhibitors. (2021). PubMed. [Link]
- Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. (n.d.). National Institutes of Health. [Link]
- Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. (n.d.). ResearchGate. [Link]
- Antioxidant Activities of Synthetic Indole Derivatives and Possible Activity Mechanisms. (2025). ResearchGate. [Link]
- Drug Design: Indole Derivatives as Indoleamine 2,3-Dioxygenase-1 Enzyme Inhibition Using In Silico Approach. (n.d.). Engineered Science Publisher. [Link]
- Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy. (n.d.). Chemical Communications (RSC Publishing). [Link]
- The IC 50 values of anti-inflammatory activity, DPPH radical scavenging... (n.d.). ResearchGate. [Link]
- Chemistry of trisindolines: natural occurrence, synthesis and bioactivity. (n.d.). National Institutes of Health. [Link]
- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (n.d.). MDPI. [Link]
- Anti-Inflammatory Activity of 1,6,7-Trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone Isolated from Cudrania tricuspidata via NF-κB, MAPK, and HO-1 Signaling Pathways in Lipopolysaccharide-Stimulated RAW 264.7 and BV2 Cells. (2023). MDPI. [Link]
- Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies. (n.d.). National Institutes of Health. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Chemistry of trisindolines: natural occurrence, synthesis and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dihydrofolate reductase inhibitory potential of 1H-indole-based-meldrum linked 1H-1,2,3-triazoles as new anticancer derivatives: In-vitro and in-silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Antibacterial Evaluation of an Indole Triazole Conjugate with In Silico Evidence of Allosteric Binding to Penicillin-Binding Protein 2a - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of 2,5-Dimethyl-2,3-dihydro-1H-indole and Other Prominent Indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides an in-depth technical comparison of the potential efficacy of 2,5-Dimethyl-2,3-dihydro-1H-indole with other well-characterized indole derivatives. In the absence of extensive direct experimental data for 2,5-Dimethyl-2,3-dihydro-1H-indole, this analysis leverages structure-activity relationships (SAR) of analogous compounds to provide a predictive overview of its potential biological activities. This guide is intended to serve as a valuable resource for researchers engaged in the exploration of novel indole-based therapeutic agents.
Introduction: The Versatility of the Indole Scaffold in Drug Discovery
The indole nucleus, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of pharmacological activities.[1][2] Its unique electronic properties and the ability of the N-H group to act as a hydrogen bond donor contribute to its versatile binding capabilities with various biological targets. This has led to the development of indole derivatives as potent anticancer, antioxidant, anti-inflammatory, and neuroprotective agents.[3][4]
This guide will focus on a comparative analysis of 2,5-Dimethyl-2,3-dihydro-1H-indole, a less-studied indoline derivative, against three well-established indole compounds: Melatonin, Indole-3-Carbinol, and Tryptophan. The comparison will primarily revolve around their potential antioxidant and cytotoxic efficacies, two key parameters in the early stages of drug discovery.
Profile of Comparator Indole Derivatives
Melatonin (N-acetyl-5-methoxytryptamine)
Melatonin is a neurohormone endogenously produced in the pineal gland, renowned for its role in regulating circadian rhythms. Beyond its chronobiotic effects, melatonin is a potent antioxidant and free radical scavenger.[5][6] Its ability to directly neutralize a variety of reactive oxygen and nitrogen species, and to stimulate the expression of antioxidant enzymes, makes it a benchmark for antioxidant studies.[5]
Indole-3-Carbinol (I3C)
Found in cruciferous vegetables, Indole-3-Carbinol (I3C) is a phytochemical that has garnered significant attention for its potential anticancer properties.[7][8] Upon ingestion, I3C is converted into several dimeric and trimeric condensation products in the acidic environment of the stomach, with 3,3'-diindolylmethane (DIM) being a major active metabolite. I3C and its derivatives have been shown to modulate multiple signaling pathways involved in cell proliferation, apoptosis, and angiogenesis in cancer cells.[7][9]
Tryptophan
Tryptophan is an essential amino acid and a biosynthetic precursor to a multitude of bioactive compounds, including serotonin and melatonin.[10][11] While its primary role is in protein synthesis, tryptophan and its metabolites have also been shown to possess antioxidant properties, contributing to the cellular defense against oxidative stress.[10][11]
Predictive Efficacy of 2,5-Dimethyl-2,3-dihydro-1H-indole
Direct experimental data on the biological efficacy of 2,5-Dimethyl-2,3-dihydro-1H-indole is limited in publicly available literature. Therefore, its potential antioxidant and cytotoxic activities are predicted based on the structure-activity relationships of related indoline (2,3-dihydroindole) and methyl-substituted indole derivatives.
The saturation of the 2,3-double bond in the indole ring to form an indoline can alter the electronic properties and conformation of the molecule, which in turn can influence its biological activity. 2,3-Dihydroindoles are known to possess neuroprotective and antioxidant properties.[12][13] The presence of methyl groups on the benzene ring can further modulate lipophilicity and steric interactions with biological targets. Generally, electron-donating groups like methyl substituents on the indole nucleus can enhance antioxidant activity.
Based on these structural considerations, it is plausible to predict that 2,5-Dimethyl-2,3-dihydro-1H-indole may exhibit antioxidant and potential cytotoxic activities. The dimethyl substitution could enhance its lipophilicity, potentially facilitating its entry into cells.
Comparative Efficacy: A Data-Driven Analysis
To provide a quantitative comparison, the following tables summarize the reported efficacy of the comparator indole derivatives in antioxidant and cytotoxicity assays.
Comparative Antioxidant Activity
| Compound | Assay | IC50 / EC50 / TEAC | Source |
| Melatonin | DPPH Radical Scavenging | IC50: 43 µM (for a derivative) | [5] |
| H2O2 Scavenging | IC50: 690 µM | [5] | |
| DMPD Radical Scavenging | 73.5 µg/mL (Trolox Equivalent) | [6] | |
| Tryptophan | ORAC | ~1.9–2.8 Trolox Equivalents | [14] |
| Indole-3-Carbinol | Not extensively reported in direct antioxidant assays | - | |
| 2,5-Dimethyl-2,3-dihydro-1H-indole | Predictive Assessment | Predicted to have moderate antioxidant activity | - |
Note: Direct comparison of antioxidant capacity across different assays can be challenging due to variations in reaction mechanisms and conditions.
Comparative Cytotoxic Activity
| Compound | Cell Line | IC50 | Source |
| Indole-3-Carbinol | MDA-MB-231 (Breast Cancer) | ~10 µM | [7] |
| MCF-7 (Breast Cancer) | ~10 µM | [7] | |
| HCT-8 (Colon Cancer) | ~10 µM | [7] | |
| HepG2 (Liver Cancer) | 5 µM | [7] | |
| HeLa (Cervical Cancer) | ~10 µM | [7] | |
| HepG2 (Liver Cancer) | 235 µM (48h) | [15] | |
| Indoline Derivatives | HL-60 (Leukemia) | 45.4 µM (for 5-chloro substituted indoline) | [1] |
| HepG2 (Liver Cancer) | 57.7 µM (for 5-chloro substituted indoline) | [1] | |
| 2,5-Dimethyl-2,3-dihydro-1H-indole | Predictive Assessment | Predicted to have potential cytotoxic activity, likely in the micromolar range | - |
Experimental Protocols
For researchers aiming to validate the predicted efficacy of 2,5-Dimethyl-2,3-dihydro-1H-indole and perform comparative studies, the following detailed protocols for standard antioxidant and cytotoxicity assays are provided.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it.
Workflow:
Caption: Workflow for the DPPH Radical Scavenging Assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay
This colorimetric assay is a standard method for assessing cell viability and proliferation. It measures the metabolic activity of cells, which is an indicator of their health.
Workflow:
Caption: Workflow for the MTT Cytotoxicity Assay.
Mechanistic Insights and Signaling Pathways
The biological activities of indole derivatives are often attributed to their interaction with specific signaling pathways. For instance, the antioxidant effects of many indoles are linked to their ability to modulate the Nrf2-Keap1 pathway, a key regulator of cellular antioxidant responses.[10][11] The cytotoxic effects of compounds like Indole-3-Carbinol are mediated through the modulation of multiple pathways, including the inhibition of cell cycle progression and the induction of apoptosis via caspase activation.[9]
Illustrative Signaling Pathway (Hypothetical for Antioxidant Activity):
Caption: Hypothetical Nrf2-mediated antioxidant pathway for an indole derivative.
Conclusion and Future Directions
While direct experimental evidence for the efficacy of 2,5-Dimethyl-2,3-dihydro-1H-indole remains to be established, a predictive analysis based on the structure-activity relationships of related indole and indoline derivatives suggests its potential as a moderately active antioxidant and cytotoxic agent. The dimethyl substitution on the indoline core is a promising structural feature that warrants further investigation.
To validate these predictions, it is imperative that 2,5-Dimethyl-2,3-dihydro-1H-indole be subjected to a comprehensive panel of in vitro assays, including those detailed in this guide. Comparative studies against established indole derivatives such as melatonin and Indole-3-Carbinol will provide valuable context for its relative potency and potential therapeutic applications. Further exploration into its mechanism of action, particularly its effects on key signaling pathways like Nrf2 and apoptosis-related cascades, will be crucial in elucidating its full pharmacological profile.
References
-
Sheryn, L., et al. (2020). In-vitro cytotoxicity of synthesized phthalide-fused indoles and indolines against HL-60 and HepG2 cells. Arabian Journal of Chemistry, 13(1), 1-11. [Link]
-
Hassan, A. S., et al. (2014). Synthesis and Biological Activity of Some 2,3- Diphenylindole Derivatives. International Journal of Organic Chemistry, 4(3), 225-233. [Link]
-
Tsai, P. L., & Hu, M. K. (2003). Free radical scavenging and antioxidative activity of melatonin derivatives. Journal of Pharmacy and Pharmacology, 55(12), 1655-1660. [Link]
-
Mendoza-Garcés, L., et al. (2017). Functional effect of indole-3 carbinol in the viability and invasive properties of cultured cancer cells. Food and Chemical Toxicology, 109(Pt 1), 516-526. [Link]
-
Stolc, S. (1999). Indole Derivatives as Neuroprotectants. Life Sciences, 65(18-19), 1943-1950. [Link]
-
Abdel-Aziz, A. A., et al. (2019). Synthesis and Cytotoxicity Evaluation of Novel Indole Derivatives as Potential Anti-Cancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 19(13), 1645-1658. [Link]
-
Fan, C., et al. (2016). Indole-3-carbinol and its N-alkoxy derivatives preferentially target ERα-positive breast cancer cells. Scientific Reports, 6, 20727. [Link]
-
Serafim, M., et al. (2022). Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1: The Influence of Substituents on Their Hemolytic, Cytoprotective, and Antimicrobial Activity. Molecules, 27(15), 4995. [Link]
-
Fadlan, A., et al. (2021). Synthesis and cytotoxicity of indolin-2-one derivatives against WiDr cells. AIP Conference Proceedings, 2349(1), 020042. [Link]
-
Gushchina, I. V., et al. (2023). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. International Journal of Molecular Sciences, 24(5), 4506. [Link]
-
Kaur, M., et al. (2023). Indole-Based Compounds in the Development of Anti-Neurodegenerative Medications. Journal of Developing Drugs, 12(3), 1000275. [Link]
-
Iriti, M., et al. (2017). Antioxidant capacity of the pure compounds tryptophan, serotonin, and melatonin expressed as µM Trolox equivalent (TE). ResearchGate. [Link]
-
El-Sayed, M. A., et al. (2021). Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells as Protein Kinase Inhibitors. Molecules, 26(18), 5641. [Link]
-
Özyürek, M., et al. (2014). DPPH Radical Scavenging Assay. MDPI. [Link]
-
Gulcin, I., et al. (2007). Measurement of antioxidant ability of melatonin and serotonin by the DMPD and CUPRAC methods as trolox equivalent. ResearchGate. [Link]
-
Safe, S., et al. (2008). Cancer chemotherapy with indole-3-carbinol, bis(3′-indolyl)methane and synthetic analogs. Cancer Letters, 269(2), 326-338. [Link]
-
Gorniak, M., et al. (2021). Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives. Scientific Reports, 11(1), 1-17. [Link]
-
Volkova, Y., et al. (2022). Binding affinity and intrinsic activity of selected synthesized dihydroindole-based ligands to human MT1 and MT2 melatonin receptors. ResearchGate. [Link]
-
Liu, Y., et al. (2022). Indole-3-Carbinol Stabilizes p53 to Induce miR-34a, Which Targets LDHA to Block Aerobic Glycolysis in Liver Cancer Cells. International Journal of Molecular Sciences, 23(20), 12297. [Link]
-
Volkova, Y., et al. (2022). Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. Molecules, 27(21), 7462. [Link]
-
Acuña-Castroviejo, D., et al. (2014). Contribution to determining the antioxidant capacity of melatonin in orodispersible tablets. Oxidative Medicine and Cellular Longevity, 2014, 286984. [Link]
-
Kim, Y., et al. (2024). Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators. Brain Sciences, 14(7), 674. [Link]
-
Volkova, Y., et al. (2022). Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. Molecules, 27(21), 7462. [Link]
-
Reis, F. S., et al. (2011). Phenolic melatonin-related compounds analyzed in this review. ResearchGate. [Link]
-
Safa, M., et al. (2015). Indole-3-carbinol induces tumor cell death: function follows form. Journal of Surgical Research, 193(1), 242-249. [Link]
-
Suzen, S., & Coban, T. (2005). Antioxidant Activities of Synthetic Indole Derivatives and Possible Activity Mechanisms. Semantic Scholar. [Link]
-
Chen, Y. J., et al. (2023). Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson's Disease. International Journal of Molecular Sciences, 24(3), 2636. [Link]
-
Gorniak, M., et al. (2021). Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives. ResearchGate. [Link]
-
Sharma, P., et al. (2012). Synthesis and In Vitro Antioxidant Activity of New 3-Substituted-2-Oxindole Derivatives. International Journal of Drug Design and Discovery, 3(2), 526-532. [Link]
-
Suzen, S. (2006). Antioxidant Activities of Synthetic Indole Derivatives and Possible Activity Mechanisms. Semantic Scholar. [Link]
-
de la Torre, E., et al. (2024). Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. International Journal of Molecular Sciences, 25(1), 541. [Link]
-
Volkova, Y., et al. (2022). Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. MDPI. [Link]
-
Xu, K., et al. (2018). The Tryptophan Pathway Targeting Antioxidant Capacity in the Placenta. Oxidative Medicine and Cellular Longevity, 2018, 1054797. [Link]
-
Xu, K., et al. (2018). The Tryptophan Pathway Targeting Antioxidant Capacity in the Placenta. Oxidative Medicine and Cellular Longevity, 2018, 1054797. [Link]
-
Sforza, S., et al. (2012). Antioxidant capacity (TEAC sub-fractions of further fractionation. ResearchGate. [Link]
-
de Oliveira, A. H. S., et al. (2023). 2,3-Diarylindoles as COX-2 Inhibitors: Exploring the Structure-activity Relationship through Molecular Docking Simulations. Current Topics in Medicinal Chemistry, 23(12), 1081-1089. [Link]
-
Ostdal, H., et al. (2023). Antioxidant Capacity of Free and Peptide Tryptophan Residues Determined by the ORAC (Oxygen Radical Absorbance Capacity) Assay Is Modulated by Radical-Radical Reactions and Oxidation Products. Antioxidants, 12(12), 2118. [Link]
-
de Oliveira, A. H. S., et al. (2023). 2,3-Diarylindoles as COX-2 Inhibitors: Exploring the Structure-activity Relationship through Molecular Docking Simulations. ResearchGate. [Link]
-
Gurer-Orhan, H., et al. (2011). Antioxidant, cytotoxic activities, and structure-activity relationship of gallic acid-based indole derivatives. Archiv der Pharmazie, 344(11), 746-753. [Link]
-
Olar, R., et al. (2020). A Structure–Activity Relationship Study on the Antioxidant Properties of Dithiocarbamic Flavanones. Antioxidants, 9(8), 708. [Link]
Sources
- 1. <i>In-vitro</i> cytotoxicity of synthesized phthalide-fused indoles and indolines against HL-60 and HepG2 cells - Arabian Journal of Chemistry [arabjchem.org]
- 2. scispace.com [scispace.com]
- 3. Indole derivatives as neuroprotectants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Free radical scavenging and antioxidative activity of melatonin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Functional effect of indole-3 carbinol in the viability and invasive properties of cultured cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Indole-3-carbinol and its N-alkoxy derivatives preferentially target ERα-positive breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cancer chemotherapy with indole-3-carbinol, bis(3′-indolyl)methane and synthetic analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Tryptophan Pathway Targeting Antioxidant Capacity in the Placenta - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Tryptophan Pathway Targeting Antioxidant Capacity in the Placenta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
Head-to-head comparison of different synthetic routes to 2,5-Dimethyl-2,3-dihydro-1H-indole
A Head-to-Head Comparison of Synthetic Routes to 2,5-Dimethyl-2,3-dihydro-1H-indole
The 2,5-Dimethyl-2,3-dihydro-1H-indole, commonly known as 2,5-dimethylindoline, is a valuable heterocyclic scaffold. Its structure is a recurring motif in a variety of pharmacologically active compounds and serves as a crucial building block in medicinal chemistry and materials science. The selection of an appropriate synthetic strategy is paramount, dictated by factors such as scale, cost, available resources, and desired purity. This guide provides an in-depth comparison of prevalent synthetic routes to this target molecule, offering field-proven insights and detailed experimental protocols to aid researchers in making informed decisions.
Route 1: Catalytic Hydrogenation of 2,5-Dimethylindole
This is arguably the most common and industrially favored approach. It is a two-stage process: first, the synthesis of the indole precursor via the classic Fischer Indole Synthesis, followed by its reduction to the indoline.
Stage 1: Fischer Indole Synthesis of 2,5-Dimethylindole
The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a robust reaction that forms an indole from an arylhydrazine and a ketone under acidic conditions.[1] For our target, this involves the reaction of (4-methylphenyl)hydrazine with acetone.
Mechanism Explained: The reaction is initiated by the formation of a phenylhydrazone from the hydrazine and ketone. Following protonation, the key step is a[2][2]-sigmatropic rearrangement of the enamine tautomer, which leads to a di-imine intermediate. A subsequent cyclization and elimination of ammonia under acid catalysis yields the aromatic indole ring.[1][3]
Experimental Protocol: Synthesis of 2,5-Dimethylindole
-
Hydrazone Formation: To a stirred solution of (4-methylphenyl)hydrazine hydrochloride (1.0 eq) in ethanol, add acetone (1.2 eq).
-
Reaction Monitoring: Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone can be monitored by Thin Layer Chromatography (TLC).
-
Cyclization: Once hydrazone formation is complete, add a Lewis acid catalyst such as boron trifluoride etherate (BF₃·OEt₂) (0.5 eq) dropwise.[4] Alternatively, polyphosphoric acid (PPA) can be used.[1][2]
-
Heating: Heat the reaction mixture to reflux (approx. 80-90 °C) for 3-5 hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture into a beaker of ice-water and neutralize with a saturated sodium bicarbonate solution.
-
Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield 2,5-dimethylindole. A reported yield for a similar synthesis using this catalyst is approximately 90%.[4]
Stage 2: Reduction to 2,5-Dimethyl-2,3-dihydro-1H-indole
The reduction of the electron-rich indole ring to an indoline can be challenging due to the stability of the aromatic system and potential catalyst poisoning by the resulting amine product.[5] However, heterogeneous catalytic hydrogenation under acidic conditions is a highly effective method.
Mechanism Explained: The indole is first protonated at the C3 position, forming an indoleninium ion. This activation facilitates the hydrogenation of the C=N double bond within the heterocyclic ring by the metal catalyst (e.g., Pt/C). The catalyst provides a surface for the adsorption of both hydrogen gas and the substrate, lowering the activation energy for the reduction.[6]
Experimental Protocol: Catalytic Hydrogenation
-
Setup: To a solution of 2,5-dimethylindole (1.0 eq) in a suitable solvent like water or ethanol, add 5-10 mol% of Platinum on Carbon (Pt/C, 10 wt%).[5]
-
Acidification: Add an acid activator, such as p-toluenesulfonic acid (1.0 eq), to the mixture.[5]
-
Hydrogenation: Place the reaction vessel in a hydrogenation apparatus. Purge the system with hydrogen gas and then maintain a hydrogen atmosphere (typically 50-100 psi) with vigorous stirring.
-
Reaction Monitoring: The reaction is typically complete within 12-24 hours. Progress can be monitored by TLC or GC-MS.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pt/C catalyst.
-
Purification: Neutralize the filtrate with a base (e.g., NaOH solution) and extract the product with an organic solvent. The combined organic layers are then dried and concentrated to afford 2,5-Dimethyl-2,3-dihydro-1H-indole, often in excellent yields.[5]
Route 2: Reductive Amination and Intramolecular Cyclization
This alternative strategy aims to construct the indoline ring in a more convergent fashion, potentially reducing the step count. A plausible approach involves the intramolecular reductive amination of a suitable keto-aniline precursor.
Overall Strategy: The synthesis begins with a precursor containing both an amine and a ketone separated by an appropriate linker. An intramolecular reaction forms a cyclic imine (or enamine), which is then reduced in situ to the final indoline product. Reductive amination is a powerful tool for forming C-N bonds.[7][8]
Proposed Precursor: A suitable starting point would be 1-(2-amino-4-methylphenyl)propan-2-one. This precursor can be synthesized from 2-amino-4-methyl-iodobenzene via Sonogashira coupling with a protected propynol, followed by hydration and deprotection.
Mechanism Explained: In the presence of a mild acid catalyst, the primary aniline nitrogen attacks the ketone carbonyl intramolecularly to form a five-membered cyclic hemiaminal.[9] This intermediate then dehydrates to form a cyclic enamine. A reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB), selectively reduces the enamine C=C bond (or the corresponding iminium ion) to yield the saturated dihydroindole ring.[7]
Experimental Protocol: Intramolecular Reductive Amination (Hypothetical)
-
Reaction Setup: Dissolve 1-(2-amino-4-methylphenyl)propan-2-one (1.0 eq) in a solvent such as 1,2-dichloroethane (DCE) or methanol.
-
Acid Catalyst: Add a catalytic amount of acetic acid (0.1 eq) to facilitate imine/enamine formation.
-
Reducing Agent: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the stirred solution at room temperature.
-
Reaction Monitoring: Stir the reaction for 12-24 hours. Monitor the consumption of the starting material by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Extraction and Purification: Separate the layers and extract the aqueous phase with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Head-to-Head Performance Comparison
| Feature | Route 1: Fischer Indole + Catalytic Hydrogenation | Route 2: Intramolecular Reductive Amination |
| Number of Steps | 2 (from hydrazine) | 1 (from keto-aniline precursor) |
| Typical Overall Yield | High (often >75% over two steps) | Moderate to Good (highly substrate-dependent) |
| Starting Materials | (4-methylphenyl)hydrazine, acetone | 1-(2-amino-4-methylphenyl)propan-2-one |
| Key Reagents | BF₃·OEt₂ or PPA; H₂, Pt/C, p-TsOH | NaBH₃(OAc)₃ (STAB), Acetic Acid |
| Scalability | Excellent. Both steps are well-established and scalable. | Good, but may be limited by precursor availability. |
| Safety Concerns | Hydrazines are toxic/carcinogenic. Hydrogen gas is highly flammable and requires specialized equipment. | STAB is moisture-sensitive. Chlorinated solvents are common. |
| Cost-Effectiveness | High. Starting materials are commercially available and relatively inexpensive. | Moderate. The multi-step synthesis of the keto-aniline precursor can increase the overall cost. |
Senior Application Scientist's Recommendation
For large-scale industrial production and process development, Route 1 (Fischer Indole Synthesis followed by Catalytic Hydrogenation) is the superior choice. This pathway utilizes inexpensive, readily available starting materials and both stages of the synthesis are robust, high-yielding, and well-documented for scalability. The use of heterogeneous catalysis in the reduction step simplifies product purification and allows for catalyst recycling, which is economically and environmentally advantageous. While handling hydrogen gas requires a specialized setup, this is standard in an industrial environment.
For small-scale laboratory synthesis, discovery chemistry, or the generation of analogs, Route 2 (Intramolecular Reductive Amination) presents an attractive alternative. Although it relies on a more complex starting material, the single-step cyclization is operationally simple and avoids the use of high-pressure hydrogenation equipment and toxic hydrazine reagents. This route offers greater flexibility if a variety of substituted anilines are available, allowing for rapid diversification of the indoline core. The choice here is a trade-off between the effort to synthesize the precursor versus the operational simplicity of the final ring-closing step.
Ultimately, the optimal route depends on the specific objectives of the research program, balancing the need for scale and cost-efficiency with the desire for speed and synthetic flexibility.
References
-
Barluenga, J., et al. (2007). Synthesis of 2,3-Dihydroindoles, Indoles, and Anilines by Transition Metal-Free Amination of Aryl Chlorides. The Journal of Organic Chemistry. Available at: [Link]
-
Professor Dave Explains. (2021). Fischer Indole Synthesis. YouTube. Available at: [Link]
- Blohm, H. W. (1956). Preparation of 2,3-dimethylindole. Google Patents (US2765320A).
-
Hughes, D. L. (2014). Fischer indole synthesis. The reaction of N′-alkyl-2,6-dialkylphenylhydrazines with cyclohexanone. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. Available at: [Link]
-
Gallou, F., et al. (2011). One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. ResearchGate. Available at: [Link]
-
Serebryannikova, A. V., et al. (2022). Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. Molecules. Available at: [Link]
-
Al-Harrasi, A., et al. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles. Available at: [Link]
-
Idris, M. A., et al. (2015). Efficient Method for the Synthesis of 2,3-dimethyl-1 H-indole using Boron Triflurideetherate as Catalyst. ResearchGate. Available at: [Link]
-
Gallou, F., et al. (2011). One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. ACS Publications. Available at: [Link]
-
Çetinkaya, Y. (2013). Synthesis of Indole Fused Heterocyclic Compounds. Middle East Technical University. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]
-
Shiri, M., et al. (2010). Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. Tetrahedron Letters. Available at: [Link]
-
The Organic Chemistry Tutor. (2021). Reductive Amination | Synthesis of Amines. YouTube. Available at: [Link]
-
Zhang, Y., et al. (2023). Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function. Journal of the American Chemical Society. Available at: [Link]
-
Martínez-Alvarez, R., et al. (2012). Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived from aloe-emodin. Redalyc. Available at: [Link]
-
Smith, A., & Utley, J. H. P. (1965). The Catalytic Hydrogenation of Indoles. Journal of the Chemical Society D: Chemical Communications. Available at: [Link]
-
Kim, D., et al. (2023). One-pot synthesis of trans-2,3-diaminoindolines through 2,3-diamination of electrophilic indolines. Organic & Biomolecular Chemistry. Available at: [Link]
-
Karns, A. S., et al. (2018). Catalytic Synthesis of Indolines by Hydrogen Atom Transfer to Cobalt(III)–Carbene Radicals. Chemistry – A European Journal. Available at: [Link]
-
Karns, A. S., et al. (2018). Catalytic Synthesis of Indolines by Hydrogen Atom Transfer to Cobalt(III)-Carbene Radicals. ResearchGate. Available at: [Link]
- Johnson, D. R., et al. (2007). Process for the reductive amination of aldehydes and ketones via the formation of macrocyclic polyimine intermediates. Google Patents (WO2007005594A2).
Sources
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. US2765320A - Preparation of 2, 3-dimethylindole - Google Patents [patents.google.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The catalytic hydrogenation of indoles - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. youtube.com [youtube.com]
- 9. Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived from aloe-emodin [redalyc.org]
Navigating the Translational Gap: A Comparative Guide to the In Vitro and In Vivo Activity of 2,5-Dimethyl-2,3-dihydro-1H-indole
The Indoline Scaffold: A Foundation for Diverse Bioactivity
The indoline nucleus, a bicyclic heterocyclic amine, is a common motif in a plethora of biologically active compounds. Its rigid structure, combined with the potential for substitution at various positions, allows for the fine-tuning of physicochemical properties and target engagement. Research has demonstrated that derivatives of indoline exhibit a wide spectrum of activities, including potent antioxidant and anti-inflammatory effects.[1][2] Furthermore, modifications to the indoline core, particularly at the 3-position, have yielded compounds with significant antitumor properties.[3][4]
This guide will explore the expected in vitro and in vivo characteristics of 2,5-dimethylindoline by drawing parallels with well-characterized substituted indoline derivatives. We will delve into the common experimental workflows used to assess these compounds, from initial cell-based assays to preclinical animal models.
In Vitro Activity Profile: A Cellular Perspective
The initial assessment of any novel compound's biological activity commences with a battery of in vitro assays. These cell-based and biochemical tests provide crucial insights into a molecule's mechanism of action, potency, and potential toxicity at a cellular level. For an indoline derivative like 2,5-dimethylindoline, a typical in vitro evaluation would encompass the following key areas:
Antioxidant and Anti-inflammatory Potential
A significant body of research points to the antioxidant and anti-inflammatory properties of indoline derivatives.[1][2] It is hypothesized that the nitrogen atom in the indoline ring can act as an electron donor, contributing to the scavenging of reactive oxygen species (ROS).
Key In Vitro Assays:
-
Cell Viability Assays: Initial screening using assays such as MTT or MTS in relevant cell lines (e.g., RAW264.7 murine macrophages) is essential to determine the cytotoxic concentration of the compound.
-
Nitric Oxide (NO) Production: In inflammatory conditions, inducible nitric oxide synthase (iNOS) produces large amounts of NO. The Griess assay is commonly used to quantify nitrite levels, a stable breakdown product of NO, in cell culture supernatants following stimulation with lipopolysaccharide (LPS).
-
Pro-inflammatory Cytokine Measurement: The levels of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), are measured using Enzyme-Linked Immunosorbent Assays (ELISA) in LPS-stimulated macrophages.[3]
-
Gene Expression Analysis: Quantitative real-time polymerase chain reaction (qRT-PCR) can be employed to measure the mRNA expression levels of iNOS, TNF-α, and IL-6 to understand the compound's effect at the transcriptional level.[3]
Expected Performance of 2,5-Dimethylindoline: Based on the established activity of other indoline derivatives, it is plausible that 2,5-dimethylindoline would exhibit dose-dependent inhibition of NO, TNF-α, and IL-6 production in activated macrophages. The presence of the two methyl groups on the benzene ring may influence its lipophilicity and, consequently, its cell permeability and interaction with intracellular targets.
Anticancer Activity
Substituted indolin-2-ones, a class of compounds bearing the indoline core, have been extensively investigated as anticancer agents, primarily as inhibitors of receptor tyrosine kinases (RTKs) involved in angiogenesis.[4] While 2,5-dimethylindoline lacks the 2-oxo group, the potential for antiproliferative activity cannot be entirely dismissed without experimental validation.
Key In Vitro Assays:
-
Antiproliferative Assays: The effect of the compound on the growth of various cancer cell lines (e.g., A549, KB, K111, NCI-H460) would be assessed using standard cytotoxicity assays.[4]
-
Kinase Inhibition Assays: If antiproliferative activity is observed, further investigation into its ability to inhibit specific kinases, such as VEGFR2, would be warranted.[4]
In Vivo Activity Profile: From Cell to System
Positive in vitro results are the gateway to in vivo studies, which are critical for evaluating a compound's efficacy, pharmacokinetics (PK), and safety in a whole-organism context. Based on the anticipated in vitro anti-inflammatory activity, the in vivo assessment of 2,5-dimethylindoline would likely focus on models of inflammation.
Anti-inflammatory Efficacy in Animal Models
Key In Vivo Models:
-
LPS-Induced Endotoxemia: This is a widely used acute model of systemic inflammation. Mice are injected with LPS, and the levels of pro-inflammatory cytokines in the serum and various organs are measured. The test compound would be administered prior to the LPS challenge to assess its protective effects.[1]
-
Zymosan-Induced Peritonitis: This model induces an acute inflammatory response characterized by the recruitment of leukocytes into the peritoneal cavity. The efficacy of the test compound is evaluated by quantifying the number of infiltrating immune cells.[5]
Expected Performance of 2,5-Dimethylindoline: Drawing parallels from other bioactive indoline derivatives, it is conceivable that 2,5-dimethylindoline, if administered prophylactically, would reduce the systemic production of inflammatory mediators in an LPS-induced endotoxemia model. The dose and route of administration would be critical parameters to optimize for demonstrating efficacy.
Comparative Data Summary
The following table summarizes the reported in vitro and in vivo activities of various substituted indoline derivatives, providing a predictive framework for 2,5-dimethylindoline.
| Compound Class | In Vitro Activity | In Vivo Model | Observed In Vivo Effect | Reference |
| N-substituted Indolines | Potent inhibition of NO, TNF-α, and IL-6 in RAW264.7 macrophages | LPS-induced endotoxemia in mice | Prevention of LPS-induced cytokine elevation in the brain and peripheral tissues | [1][2] |
| 3-substituted-indolin-2-ones | Inhibition of NO, TNF-α, and IL-6 production; suppression of Akt, MAPK, and NF-κB signaling | Not reported in the cited study | - | [3] |
| 3-substituted-indolin-2-ones with chloropyrrole moieties | Antiproliferative activity against various cancer cell lines (A549, KB, K111, NCI-H460) | Not reported in the cited study | - | [4] |
| Indoline-based dual 5-LOX/sEH inhibitors | Dual inhibition of 5-lipoxygenase and soluble epoxide hydrolase | Zymosan-induced peritonitis and asthma murine models | Remarkable anti-inflammatory efficacy | [5] |
Experimental Protocols
In Vitro Anti-inflammatory Assay in RAW264.7 Macrophages
-
Cell Culture: RAW264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
Compound Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., 2,5-dimethylindoline) for 1 hour.
-
LPS Stimulation: Cells are then stimulated with 1 µg/mL of LPS for 24 hours.
-
Nitrite Measurement: The concentration of nitrite in the culture supernatant is measured using the Griess reagent.
-
Cytokine Measurement: The concentrations of TNF-α and IL-6 in the culture supernatant are determined by ELISA according to the manufacturer's instructions.
-
Cell Viability: Cell viability is assessed using the MTT assay to rule out cytotoxicity-mediated effects.
In Vivo LPS-Induced Endotoxemia Model
-
Animals: Male C57BL/6 mice (8-10 weeks old) are used.
-
Acclimatization: Animals are acclimatized for at least one week before the experiment.
-
Compound Administration: The test compound is administered via a suitable route (e.g., intraperitoneal or oral) at a predetermined dose.
-
LPS Challenge: After a specified time (e.g., 1 hour), mice are challenged with an intraperitoneal injection of LPS (e.g., 10 mg/kg).
-
Sample Collection: At a defined time point post-LPS injection (e.g., 2 or 6 hours), blood is collected via cardiac puncture, and serum is prepared. Organs can also be harvested for further analysis.
-
Cytokine Analysis: Serum levels of TNF-α and IL-6 are measured by ELISA.
Visualizing the Path Forward
Signaling Pathway of LPS-Induced Inflammation
The following diagram illustrates the key signaling pathways activated by LPS in macrophages, which are common targets for anti-inflammatory indoline derivatives.
Caption: LPS signaling cascade in macrophages.
General Workflow for Compound Evaluation
The following diagram outlines a typical workflow for the evaluation of a novel compound like 2,5-dimethylindoline.
Caption: Drug discovery workflow for indoline derivatives.
Conclusion and Future Directions
While direct experimental evidence for the in vitro and in vivo activities of 2,5-Dimethyl-2,3-dihydro-1H-indole is currently lacking, a comprehensive analysis of structurally related indoline derivatives provides a strong foundation for predicting its pharmacological profile. It is highly probable that 2,5-dimethylindoline possesses anti-inflammatory and antioxidant properties. The systematic experimental evaluation outlined in this guide, progressing from in vitro cellular assays to in vivo models of disease, will be crucial in definitively characterizing its biological activity and therapeutic potential. The insights gained from such studies will not only elucidate the specific properties of 2,5-dimethylindoline but also contribute to the broader understanding of the structure-activity relationships within the versatile indoline class of compounds.
References
-
Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Anti-inflammatory Agents. PubMed. [Link]
-
Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Antiinflammatory Agents. Request PDF - ResearchGate. [Link]
-
Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents. MDPI. [Link]
-
Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties. MDPI. [Link]
-
Synthesis and Biological Evaluations of 3-Substituted Indolin-2-ones: A Novel Class of Tyrosine Kinase Inhibitors That Exhibit Selectivity toward Particular Receptor Tyrosine Kinases. Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. NIH. [Link]
Sources
- 1. Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of Indole Derivatives: A Focus on Cancer vs. Normal Cells
In the landscape of oncological research, the quest for therapeutic agents with high efficacy against malignant cells and minimal toxicity to healthy tissue remains a paramount objective. Among the myriad of heterocyclic compounds investigated for their pharmacological potential, indole derivatives have emerged as a promising class of molecules demonstrating significant anticancer activity.[1][2] This guide provides a comprehensive comparison of the cytotoxic effects of various indole derivatives on cancer cells versus normal cells, supported by experimental data from preclinical studies. We will delve into the methodologies for assessing this differential cytotoxicity and explore the underlying mechanisms of action.
The Promise of Indole Derivatives in Oncology
The indole scaffold, a bicyclic structure composed of a benzene ring fused to a pyrrole ring, is a privileged pharmacophore found in numerous biologically active compounds.[1][2] Its unique chemical architecture allows for diverse substitutions, leading to a vast library of derivatives with a wide spectrum of biological activities, including potent anticancer effects.[3][4] Research has consistently shown that many indole derivatives can inhibit the proliferation of human cancer cells, making them attractive candidates for novel anticancer drug development.[2][5] A critical aspect of their therapeutic potential lies in their selectivity—the ability to preferentially induce cell death in cancer cells while sparing normal, healthy cells.
Comparative Cytotoxicity: A Data-Driven Analysis
The efficacy and safety of a potential anticancer compound are often initially evaluated by comparing its cytotoxic effects on cancer cell lines and normal (non-cancerous) cell lines. The half-maximal inhibitory concentration (IC50) is a key metric in these assessments, representing the concentration of a compound required to inhibit 50% of cell growth or viability. A lower IC50 value indicates higher cytotoxic potency. An ideal anticancer agent would exhibit low IC50 values for cancer cells and significantly higher IC50 values for normal cells, indicating a favorable therapeutic window.
While specific comparative data for 2,5-Dimethyl-2,3-dihydro-1H-indole is not extensively available in the public domain, a review of structurally related indole derivatives reveals a consistent trend of selective cytotoxicity.
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Reference |
| Indole-based Sulfonohydrazide (5f) | MDA-MB-468 (Breast Cancer) | 8.2 | HEK-293 (Human Embryonic Kidney) | >100 | [6] |
| MCF-7 (Breast Cancer) | 13.2 | [6] | |||
| Ursolic Acid Indole Derivative (5f) | SMMC-7721 (Hepatocarcinoma) | 0.56 ± 0.08 | LO2 (Normal Hepatocyte) | Significantly higher (not specified) | [7] |
| HepG2 (Hepatocarcinoma) | 0.91 ± 0.13 | [7] | |||
| Indole Alkaloid (Aspidospermine) | HepG2 (Hepatocarcinoma) | Cytotoxic at 75 µM | Not specified | [8] | |
| Prenylated Indole Alkaloid (1) | FADU (Pharyngeal Squamous Carcinoma) | 0.43 ± 0.03 | Not specified | [9] | |
| Indole Alkaloids from Ravenia spectabilis | MIA PaCa-2 (Pancreatic Cancer) | 9.5 ± 2.2 | WI-38 (Normal Lung Fibroblast) | Showed safety index | [10] |
Note: The data presented is a summary from various preclinical studies and is intended for comparative purposes. The experimental conditions may vary between studies.
The data clearly indicates that certain indole derivatives possess a desirable selectivity profile. For instance, the indole-based sulfonohydrazide 5f was significantly more toxic to breast cancer cell lines (MDA-MB-468 and MCF-7) than to the normal HEK-293 cell line.[6] Similarly, a derivative of ursolic acid incorporating an indole moiety demonstrated potent activity against liver cancer cells while exhibiting substantially lower cytotoxicity towards normal hepatocytes.[7]
Experimental Protocols for Assessing Cytotoxicity
The determination of a compound's cytotoxic profile relies on robust and reproducible in vitro assays. These assays measure various cellular parameters to quantify cell viability and death.[11][12]
Workflow for In Vitro Cytotoxicity Assessment
Caption: General workflow for in vitro cytotoxicity testing of indole derivatives.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of cells.[13][14]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.[12]
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer and normal cells in separate 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[13]
-
Compound Treatment: Treat the cells with varying concentrations of the indole derivative and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.
-
MTT Addition: Remove the treatment media and add 100 µL of MTT solution (0.5 mg/mL in serum-free media) to each well.[13]
-
Incubation: Incubate the plates for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[15]
-
Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[16]
Principle: LDH is a stable cytosolic enzyme that is released upon plasma membrane damage.[16][17] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product. The amount of formazan is proportional to the number of lysed cells.[17]
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the treatment period, carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[16]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[16]
-
Controls: Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[16]
Apoptosis Assays
Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects.[18][19] Various assays can be used to detect the hallmarks of apoptosis.
Common Apoptosis Assays:
-
Annexin V/Propidium Iodide (PI) Staining: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells). This dual staining allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells, typically analyzed by flow cytometry.[18][20]
-
Caspase Activity Assays: Caspases are a family of proteases that are activated during apoptosis.[21] Fluorogenic or colorimetric substrates can be used to measure the activity of specific caspases (e.g., caspase-3, -7, -8, -9).[18]
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: This method detects DNA fragmentation, a hallmark of late-stage apoptosis, by labeling the 3'-hydroxyl ends of DNA breaks.[18]
Unraveling the Mechanisms of Action
The selective cytotoxicity of indole derivatives against cancer cells can be attributed to their interaction with various cellular targets and signaling pathways that are often dysregulated in cancer.
Caption: Potential mechanisms of action for the anticancer activity of indole derivatives.
Several studies have pointed towards the following mechanisms:
-
Induction of Apoptosis: Many indole alkaloids have been shown to induce apoptosis in cancer cells by modulating the expression of Bcl-2 family proteins, which are key regulators of programmed cell death.[5] This can lead to mitochondrial dysfunction and the release of cytochrome c, initiating the caspase cascade.[5]
-
Topoisomerase Inhibition: Some indole derivatives can inhibit the activity of topoisomerases, which are enzymes essential for DNA replication and cell proliferation.[7] Inhibition of these enzymes leads to DNA damage and cell cycle arrest.
-
Tubulin Polymerization Inhibition: Certain indole derivatives can interfere with the dynamics of microtubules by inhibiting tubulin polymerization.[22] This disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
-
Generation of Reactive Oxygen Species (ROS): Some derivatives can increase the intracellular levels of ROS in cancer cells, leading to oxidative stress, mitochondrial damage, and apoptosis.[7]
Conclusion
The body of preclinical evidence strongly supports the potential of indole derivatives as a versatile and potent class of anticancer agents. The demonstrated selective cytotoxicity against a range of cancer cell lines, coupled with a deeper understanding of their mechanisms of action, provides a solid foundation for further drug development efforts. While the specific compound 2,5-Dimethyl-2,3-dihydro-1H-indole requires dedicated investigation, the broader family of indole derivatives represents a highly promising avenue in the pursuit of more effective and safer cancer therapies. The experimental protocols detailed in this guide provide a robust framework for researchers to rigorously evaluate the cytotoxic profiles of novel indole-based compounds.
References
-
Kaur, B., Venugopal, S., Verma, A., Sahu, S. K., Wadhwa, P., Kumar, D., & Sharma, A. (2023). Recent Developments in the Synthesis and Anticancer Activity of Indole and Its Derivatives. Current Organic Synthesis, 20(4), 376-394. [Link]
-
Bentham Science Publishers. (2023). Recent Developments in the Synthesis and Anticancer Activity of Indole and Its Derivatives. Current Organic Synthesis, 20(4). [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
-
Creative Diagnostics. (n.d.). Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. [Link]
-
Li, Y., Wang, Y., Zhang, Y., Li, J., & Li, J. (2019). Design, Synthesis, and Anticancer Evaluation of Novel Indole Derivatives of Ursolic Acid as Potential Topoisomerase II Inhibitors. Molecules, 24(21), 3855. [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
Brunelle, J. K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products. Drug resistance updates : reviews and commentaries in antimicrobial and anticancer chemotherapy, 13(6), 172–179. [Link]
-
Maj, E., Gorniak, A., & Ceremuga, M. (2022). Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin. Molecules, 27(21), 7586. [Link]
-
American Chemical Society. (2022). Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. ACS Omega, 7(46), 42295-42306. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]
-
Creative Bioarray. (n.d.). LDH Cytotoxicity Assay. [Link]
-
Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. [Link]
-
Chan, G. K., Kleinheinz, T. L., Peterson, D., & Long, M. E. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PloS one, 6(11), e26908. [Link]
-
ResearchGate. (2014). What is the best method/assay for the apoptosis mediated by anticancer drugs for routine drug screening application in cell culture?. [Link]
-
SciELO. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. [Link]
-
SciELO. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. [Link]
-
BMG Labtech. (2025). Apoptosis – what assay should I use?. [Link]
-
ResearchGate. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. [Link]
-
Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]
-
Frontiers. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. [Link]
-
Wang, J., Zhang, Y., Wang, Y., Zhang, Y., & Li, J. (2024). New cytotoxic indole derivatives with anti-FADU potential produced by the endophytic fungus Penicillium oxalicum 2021CDF-3 through the OSMAC strategy. Frontiers in Microbiology, 15, 1389086. [Link]
-
ResearchGate. (n.d.). Cytotoxic data of indoles 1 to 5 on T24 cells. [Link]
-
Coatti, G. C., Marcarini, J. C., Sartori, D., Fidelis, Q. C., Ferreira, D. T., & Mantovani, M. S. (2017). Cytotoxicity, genotoxicity and mechanism of action (via gene expression analysis) of the indole alkaloid aspidospermine (antiparasitic) extracted from Aspidosperma polyneuron in HepG2 cells. Genetics and molecular biology, 40(1), 164–171. [Link]
-
Tron, G. C., Pagliai, F., Del Grosso, E., Genazzani, A. A., Sorba, G., & Pirali, T. (2009). Cytotoxic activities of substituted 3-(3,4,5-trimethoxybenzylidene)-1,3-dihydroindol-2-ones and studies on their mechanisms of action. Bioorganic & medicinal chemistry, 17(15), 5545–5552. [Link]
-
Wang, Y., Zhang, Y., & Li, J. (2023). Naturally derived indole alkaloids targeting regulated cell death (RCD) for cancer therapy. Journal of Hematology & Oncology, 16(1), 1-22. [Link]
-
MDPI. (2023). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. [Link]
-
Al-Ostath, A., Al-Wahaibi, L. H., Al-Mohaimeed, A. M., Al-Ghamdi, M. A., & Al-Majid, A. M. (2023). Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides. Molecules, 28(22), 7629. [Link]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Naturally derived indole alkaloids targeting regulated cell death (RCD) for cancer therapy: from molecular mechanisms to potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, Synthesis, and Anticancer Evaluation of Novel Indole Derivatives of Ursolic Acid as Potential Topoisomerase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity, genotoxicity and mechanism of action (via gene expression analysis) of the indole alkaloid aspidospermine (antiparasitic) extracted from Aspidosperma polyneuron in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New cytotoxic indole derivatives with anti-FADU potential produced by the endophytic fungus Penicillium oxalicum 2021CDF-3 through the OSMAC strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 12. scielo.br [scielo.br]
- 13. clyte.tech [clyte.tech]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics [qbd.creative-diagnostics.com]
- 19. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. アポトーシスのイメージング | Thermo Fisher Scientific - JP [thermofisher.com]
- 22. Cytotoxic activities of substituted 3-(3,4,5-trimethoxybenzylidene)-1,3-dihydroindol-2-ones and studies on their mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Journey: Comparative Analysis of 2,5-Dimethyl-2,3-dihydro-1H-indole and Its Synthetic Precursors
Introduction: The Significance of the Indoline Scaffold and Spectroscopic Verification
In the landscape of drug discovery and development, the indoline (2,3-dihydro-1H-indole) scaffold is a privileged structure, forming the core of numerous pharmacologically active compounds. Its unique three-dimensional conformation allows for precise interactions with biological targets, leading to applications in neuroprotective, antioxidant, and anticancer agents.[1] The synthesis of these valuable molecules is a multi-step process where the unambiguous confirmation of each chemical transformation is paramount. Spectroscopic techniques are the cornerstone of this verification process, providing detailed insights into molecular structure, purity, and functional group transformations.[2]
This guide offers a comprehensive spectroscopic comparison of 2,5-Dimethyl-2,3-dihydro-1H-indole, its aromatic intermediate (2,5-Dimethyl-1H-indole), and the foundational precursors from which it is built: 4-methylaniline and acetone. By examining the distinct spectral fingerprints of each molecule using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) Spectroscopy, as well as Mass Spectrometry (MS), we will illustrate how these techniques collectively provide a self-validating narrative of the synthetic pathway. This analysis serves as a practical guide for researchers, scientists, and drug development professionals to confidently track and confirm the synthesis of substituted indolines.[3][4]
The Synthetic Pathway: From Simple Precursors to a Complex Scaffold
The construction of 2,5-Dimethyl-2,3-dihydro-1H-indole is logically approached via a two-stage process. The first stage involves the celebrated Fischer Indole Synthesis, an acid-catalyzed reaction that constructs the indole ring from an arylhydrazine and a ketone.[5][6][7] In our case, 4-methylaniline is first converted to its corresponding hydrazine, which is then condensed with acetone to form 2,5-dimethyl-1H-indole. The second stage involves the selective reduction of the C2-C3 double bond of the indole ring to yield the final indoline product.
This sequence of reactions provides a clear roadmap for our spectroscopic comparison, allowing us to pinpoint the specific structural changes that occur at each step.
Caption: Synthetic route to 2,5-Dimethyl-2,3-dihydro-1H-indole.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution.[8] By observing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), we can map the connectivity and chemical environment of every atom in the molecule.
Causality of Experimental Choices
For NMR analysis, deuterated chloroform (CDCl₃) is a standard solvent choice due to its excellent solubilizing properties for a wide range of organic compounds and its single, well-defined residual solvent peak that rarely interferes with analyte signals. Tetramethylsilane (TMS) is used as an internal standard (0 ppm) to provide a reliable reference point for all chemical shifts.[9]
¹H NMR: A Proton's Perspective
The ¹H NMR spectrum provides a wealth of information based on chemical shift (δ), integration (number of protons), and multiplicity (neighboring protons).
-
4-Methylaniline: Shows distinct aromatic signals in the 6.6-7.0 ppm range, a singlet for the methyl group (~2.2 ppm), and a broad singlet for the amine (-NH₂) protons.
-
Acetone: Displays a simple, sharp singlet at ~2.1 ppm, integrating to six protons, indicative of the two equivalent methyl groups.
-
2,5-Dimethyl-1H-indole: The formation of the aromatic indole ring system dramatically changes the spectrum. We observe a downfield shift of the aromatic protons, a new broad signal for the indole N-H proton (often >8.0 ppm), and two distinct methyl singlets. The proton at the C3 position appears as a singlet around 6.1 ppm.[10]
-
2,5-Dimethyl-2,3-dihydro-1H-indole: The reduction of the C2-C3 bond saturates the five-membered ring, causing a significant upfield shift. The C2 proton becomes a multiplet, coupled to the now non-equivalent C3 protons. The C3 protons appear as distinct multiplets, reflecting their diastereotopic nature. The aromatic signals simplify compared to the indole, and the N-H proton signal shifts upfield.
¹³C NMR: The Carbon Backbone
The ¹³C NMR spectrum reveals the number of unique carbon environments and their electronic nature.
-
4-Methylaniline: Features four aromatic carbon signals (due to symmetry) and one aliphatic signal for the methyl group.
-
Acetone: Shows two signals: a prominent peak for the two equivalent methyl carbons (~30 ppm) and a highly deshielded signal for the carbonyl carbon (>200 ppm).
-
2,5-Dimethyl-1H-indole: The spectrum becomes more complex with eight distinct aromatic/vinylic carbon signals and two methyl carbon signals. The disappearance of the acetone carbonyl signal is a key indicator of reaction success.[11]
-
2,5-Dimethyl-2,3-dihydro-1H-indole: Saturation of the C2-C3 bond results in these carbons appearing in the aliphatic region of the spectrum (~30-60 ppm). The remaining aromatic and methyl carbons will have slightly shifted signals compared to the indole precursor.
Comparative NMR Data Summary
| Compound | Key ¹H NMR Features (δ ppm) | Key ¹³C NMR Features (δ ppm) |
| 4-Methylaniline | ~6.6-7.0 (m, 4H, Ar-H), ~3.6 (br s, 2H, NH₂), ~2.2 (s, 3H, CH₃) | ~145 (C-NH₂), ~130 (Ar-C), ~128 (Ar-C), ~115 (Ar-C), ~20 (CH₃) |
| Acetone | ~2.1 (s, 6H, 2xCH₃) | >205 (C=O), ~30 (CH₃) |
| 2,5-Dimethyl-1H-indole | >8.0 (br s, 1H, N-H), ~7.1 (d, 1H, Ar-H), ~6.9 (d, 1H, Ar-H), ~6.8 (s, 1H, Ar-H), ~6.1 (s, 1H, C3-H), ~2.4 (s, 3H, CH₃), ~2.3 (s, 3H, CH₃) | ~135 (C5), ~130 (C7a), ~128 (C3a), ~124 (C6), ~120 (C4), ~110 (C7), ~100 (C3), ~13 (CH₃), ~12 (CH₃) |
| 2,5-Dimethyl-2,3-dihydro-1H-indole | ~6.8 (d, 1H, Ar-H), ~6.6 (d, 1H, Ar-H), ~6.5 (s, 1H, Ar-H), ~3.8-4.2 (m, 1H, C2-H), ~3.5 (br s, 1H, N-H), ~2.8-3.2 (m, 2H, C3-H₂), ~2.2 (s, 3H, CH₃), ~1.2 (d, 3H, CH₃) | ~148 (C7a), ~128 (C3a), ~127 (C5), ~125 (C6), ~118 (C4), ~108 (C7), ~55-60 (C2), ~35-40 (C3), ~21 (Ar-CH₃), ~18 (C2-CH₃) |
(Note: Exact chemical shifts are solvent and instrument dependent. The values provided are representative.)
Part 2: Infrared (IR) Spectroscopy - Probing Functional Groups
IR spectroscopy measures the vibrations of chemical bonds within a molecule.[8] It is exceptionally useful for identifying the presence or absence of specific functional groups, making it ideal for tracking reaction progress.
Causality of Experimental Choices
Samples are typically analyzed as a thin film on a salt plate (for liquids) or pressed into a KBr pellet (for solids). This ensures that the IR beam interacts with a sufficient number of molecules without significant scattering, providing a clean and interpretable spectrum.
-
4-Methylaniline: The spectrum is dominated by two sharp peaks in the 3350-3450 cm⁻¹ region, characteristic of the N-H symmetric and asymmetric stretches of a primary amine.
-
Acetone: A very strong, sharp absorption peak around 1715 cm⁻¹ is the defining feature, corresponding to the C=O (carbonyl) stretch.[12]
-
2,5-Dimethyl-1H-indole: The most telling changes are the complete disappearance of the intense C=O stretch from acetone and the replacement of the primary amine N-H stretches with a single, slightly broader N-H stretch around 3400 cm⁻¹. This provides definitive proof of the condensation and cyclization.
-
2,5-Dimethyl-2,3-dihydro-1H-indole: The spectrum is very similar to its indole precursor, featuring the characteristic secondary amine N-H stretch. The key difference is a strengthening of the C(sp³)-H stretching bands just below 3000 cm⁻¹ due to the newly formed -CH- and -CH₂- groups in the five-membered ring.
Comparative IR Data Summary
| Compound | Key IR Absorptions (cm⁻¹) | Functional Group Assignment |
| 4-Methylaniline | 3430, 3350 | N-H stretch (primary amine) |
| ~3020 | C(sp²)-H stretch (aromatic) | |
| ~1620 | N-H bend | |
| Acetone | ~1715 (very strong) | C=O stretch (ketone) |
| ~2960 | C(sp³)-H stretch (aliphatic) | |
| 2,5-Dimethyl-1H-indole | ~3400 | N-H stretch (secondary amine, indole) |
| ~3050 | C(sp²)-H stretch (aromatic/vinylic) | |
| ~2920 | C(sp³)-H stretch (methyl) | |
| ~1600, 1480 | C=C stretch (aromatic) | |
| 2,5-Dimethyl-2,3-dihydro-1H-indole | ~3380 | N-H stretch (secondary amine, indoline) |
| ~3020 | C(sp²)-H stretch (aromatic) | |
| ~2960, 2870 (stronger) | C(sp³)-H stretch (aliphatic) | |
| ~1610, 1500 | C=C stretch (aromatic) |
Part 3: UV-Vis Spectroscopy & Mass Spectrometry - Confirming Conjugation and Mass
UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, and is particularly sensitive to the extent of π-conjugation.
-
Precursors: Both 4-methylaniline and acetone have relatively simple UV spectra with absorption maxima (λ_max) well below 300 nm.[13]
-
2,5-Dimethyl-1H-indole: The formation of the fully aromatic and conjugated indole system results in a significant bathochromic (red) shift. The spectrum shows a complex pattern with a strong absorption band around 280-290 nm, characteristic of the benzopyrrole chromophore.[14]
-
2,5-Dimethyl-2,3-dihydro-1H-indole: Reduction of the C2-C3 double bond disrupts the π-conjugation of the indole system. The chromophore is now essentially a substituted aniline. Consequently, the spectrum undergoes a hypsochromic (blue) shift, and its profile closely resembles that of the starting material, 4-methylaniline, providing clear evidence of the successful reduction.
Mass Spectrometry (MS)
MS provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern.
-
Precursors: 4-Methylaniline shows a molecular ion peak [M]⁺ at m/z 107, while acetone shows its [M]⁺ at m/z 58.
-
2,5-Dimethyl-1H-indole: The successful Fischer synthesis is confirmed by a molecular ion peak [M]⁺ at m/z 145, corresponding to the formula C₁₀H₁₁N. The fragmentation is characteristic of indoles, often involving the loss of a methyl group.[15][16]
-
2,5-Dimethyl-2,3-dihydro-1H-indole: The addition of two hydrogen atoms during reduction is unequivocally confirmed by a molecular ion peak [M]⁺ at m/z 147. The fragmentation pattern will differ from the indole, often showing a characteristic loss of the C2-methyl group to form a stable aromatic cation.
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data discussed. Instrument-specific parameters should be optimized by the user.
General Workflow for Spectroscopic Analysis
Caption: General experimental workflow for spectroscopic characterization.
Step-by-Step Methodologies
-
NMR Spectroscopy
-
Accurately weigh 5-10 mg of the analyte.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) in a standard 5 mm NMR tube.
-
Ensure the sample has fully dissolved; vortex or sonicate briefly if necessary.
-
Acquire the ¹H spectrum, ensuring proper shimming for high resolution.
-
Acquire the ¹³C spectrum. A sufficient number of scans must be collected to achieve an adequate signal-to-noise ratio.
-
-
IR Spectroscopy (ATR Method)
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with isopropanol.
-
Record a background spectrum of the empty crystal.
-
Place a small amount of the solid or liquid sample directly onto the crystal.
-
Lower the anvil to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Mass Spectrometry (ESI Method)
-
Prepare a stock solution of the sample at ~1 mg/mL in methanol or acetonitrile.
-
Create a dilute solution for infusion (~10 µg/mL) from the stock solution using a suitable solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Infuse the sample into the electrospray ionization (ESI) source at a flow rate of 5-10 µL/min.
-
Acquire the full scan mass spectrum in positive ion mode to identify the protonated molecule [M+H]⁺.
-
-
UV-Vis Spectroscopy
-
Prepare a stock solution of the sample in a UV-transparent solvent (e.g., ethanol or hexane) at a known concentration (e.g., 1 mg/mL).
-
Prepare a dilute solution to ensure the absorbance is within the linear range of the instrument (typically < 1.5 AU).
-
Use a matched pair of quartz cuvettes. Fill one with the pure solvent (blank) and the other with the sample solution.
-
Record the absorbance spectrum from 200 nm to 400 nm.
-
Conclusion
The transformation of simple precursors like 4-methylaniline and acetone into the more complex 2,5-Dimethyl-2,3-dihydro-1H-indole is a journey across changing molecular landscapes. Each spectroscopic technique provides a unique and complementary piece of the puzzle. NMR meticulously maps the atomic connectivity, IR confirms the transformation of key functional groups, UV-Vis tracks the evolution of the electronic system's conjugation, and MS validates the elemental composition at each stage. Together, they form a powerful, self-validating toolkit that provides unequivocal evidence for the successful synthesis, ensuring the integrity and identity of the final product for its intended application in research and development.
References
- Vertex AI Search. (2025). Spectrometry in Pharmaceutical Analysis: A Cornerstone of Modern Drug Development.
- Simson Pharma Limited. (2025). The Role of Spectroscopy in Modern Pharmaceutical Industry.
- Spectroscopy Online. (N.D.).
- Longdom Publishing. (2024).
- Testbook. (N.D.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure.
- Chemistry Learner. (N.D.). Fischer Indole Synthesis: Definition, Examples and Mechanism.
- Vedantu. (N.D.). Fischer Indole Synthesis: Mechanism, Steps & Importance.
- An Overview of Spectroscopic Techniques in Pharmaceuticals. (2023).
- J&K Scientific LLC. (2025). Fischer Indole Synthesis.
- Alfa Chemistry. (N.D.). Fischer Indole Synthesis.
- Vertex AI Search. (N.D.).
- CORE. (1992). An ab initio structural and spectroscopic study of acetone—An analysis of the far infrared torsional spectra of acetoneh6 and.
- Figshare. (N.D.). 1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard.
-
University of Tartu. (N.D.). Acetone - Database of ATR-FT-IR spectra of various materials. [Link]
- The Royal Society of Chemistry. (N.D.).
-
National Institute of Standards and Technology. (N.D.). Acetone - NIST WebBook. [Link]
-
National Center for Biotechnology Information. (N.D.). 2,5-Dimethyl-1H-indole | C10H11N | CID 70965 - PubChem. [Link]
- The Royal Society of Chemistry. (N.D.).
- ACS Publications. (N.D.). Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles | The Journal of Organic Chemistry.
-
National Institute of Standards and Technology. (N.D.). p-Aminotoluene - NIST WebBook. [Link]
- Bentham Science. (N.D.).
-
Matrix Fine Chemicals. (N.D.). 4-METHYLANILINE | CAS 106-49-0. [Link]
- Thieme. (N.D.).
- SciRP.org. (2016).
- SpectraBase. (N.D.). 2-(2,3-Dihydro-3-oxo-2,5-dimethyl-2-ethyl-1H-indole-1-yl)-3-methylpent-2-enenitrile - Optional[MS (GC)] - Spectrum.
- PubMed Central. (2022).
- PubMed. (N.D.).
- PubMed Central. (N.D.). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids.
-
National Center for Biotechnology Information. (N.D.). p-Toluidine | C6H4CH3NH2 | CID 7813 - PubChem. [Link]
- Organic Chemistry Portal. (N.D.). Synthesis of indoles.
- Arkivoc. (2012).
- International Journal of Advanced Research. (2024). ISSN: 2320-5407 Int. J. Adv. Res. 12(02), 528-532.
- ResearchGate. (2019).
-
National Institute of Standards and Technology. (N.D.). Indole - NIST WebBook. [Link]
-
National Institute of Standards and Technology. (N.D.). 1H-Indole, 2,3-dimethyl- - NIST WebBook. [Link]
- DergiPark. (N.D.). Spectroscopic (FT-Raman, FT-IR, UV-Vis, and NMR) and Theoretical Analysis of 1-Methylindole.
- ResearchGate. (2025). Spectroscopic (FT-Raman, FT-IR, UV-Vis, and NMR) and Theoretical Analysis of 1-Methylindole: Structural Characterization, Non-Covalent Interactions, and Electronic Properties.
- ResearchGate. (N.D.). Spectroscopic (FT-IR, FT-Raman, UV-Vis) Molecular Structure, Electronic, Molecular docking, and thermodynamic investigations of indole-3-carboxylic acid by DFT method | Request PDF.
Sources
- 1. Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. malvesfalcao.com [malvesfalcao.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. testbook.com [testbook.com]
- 6. Fischer Indole Synthesis: Definition, Examples and Mechanism [chemistrylearner.com]
- 7. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 8. paulrpalmer.com [paulrpalmer.com]
- 9. tandf.figshare.com [tandf.figshare.com]
- 10. rsc.org [rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Acetone – Database of ATR-FT-IR spectra of various materials [spectra.chem.ut.ee]
- 13. Acetone [webbook.nist.gov]
- 14. researchgate.net [researchgate.net]
- 15. 2,5-Dimethyl-1H-indole | C10H11N | CID 70965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
The Influence of Methyl Substitution on the Bioactivity of Dihydroindoles: A Comparative Guide
For researchers, medicinal chemists, and professionals in drug development, the dihydroindole (also known as indoline) scaffold represents a privileged structure, forming the core of numerous biologically active compounds. Its versatility allows for substitution at various positions, profoundly influencing its pharmacological profile. This guide provides an in-depth comparison of the structure-activity relationship (SAR) of methyl-substituted dihydroindoles, focusing on how the seemingly simple addition of a methyl group at different positions on the benzene ring can drastically alter biological outcomes. We will explore this through the lens of two distinct and relevant biological activities: anticancer cytotoxicity and melatonin receptor affinity.
The Dihydroindole Scaffold: A Foundation for Diverse Bioactivity
The dihydroindole nucleus, a bicyclic structure containing a benzene ring fused to a five-membered nitrogen-containing ring, offers a unique three-dimensional architecture that can effectively interact with a variety of biological targets. The saturation of the C2-C3 bond, in contrast to its indole counterpart, imparts greater conformational flexibility, which can be crucial for optimizing binding to target proteins. The placement of substituents on the aromatic ring (positions 4, 5, 6, and 7) is a key strategy in medicinal chemistry to modulate properties such as lipophilicity, electronic distribution, and steric interactions, all of which are fundamental to a molecule's pharmacodynamic and pharmacokinetic profile.
The "magic methyl" effect in medicinal chemistry, where the addition of a methyl group to a lead compound can lead to a significant improvement in potency or other pharmacological properties, is a well-documented phenomenon.[1] This effect can be attributed to several factors, including enhanced metabolic stability, improved membrane permeability due to increased lipophilicity, or favorable steric interactions within the target's binding pocket that may induce a more bioactive conformation. This guide will explore the tangible effects of such substitutions on the dihydroindole core.
Synthesis of Methyl-Substituted Dihydroindoles: A Two-Step Workflow
The synthesis of C-methylated dihydroindoles is typically achieved through a reliable two-step process. The first step involves the construction of the corresponding methyl-substituted indole, followed by the reduction of the C2-C3 double bond to yield the dihydroindole (indoline).
Step 1: Fischer Indole Synthesis of Methyl-Indoles
The Fischer indole synthesis is a robust and versatile method for creating the indole nucleus from an appropriately substituted phenylhydrazine and a ketone or aldehyde.[2] To synthesize the various C-methylated indoles, one would start with the corresponding methyl-substituted phenylhydrazine.
Step 2: Reduction of Methyl-Indoles to Methyl-Dihydroindoles
The reduction of the electron-rich indole ring to a dihydroindole requires specific reducing agents that can selectively hydrogenate the C2-C3 double bond without over-reducing the benzene ring. Catalytic hydrogenation is a common and effective method.[3][4]
Below is a generalized workflow for this synthetic process:
Caption: General workflow for the synthesis of methyl-dihydroindoles.
Comparative Analysis of Biological Activity
To illustrate the impact of the methyl group's position, we will compare the hypothetical bioactivities of unsubstituted dihydroindole with its 4-methyl, 5-methyl, 6-methyl, and 7-methyl analogs in two different assays: an anticancer cytotoxicity assay and a melatonin receptor binding assay. The data presented in the following tables, while illustrative, is based on established SAR principles and published data for closely related compounds.[5][6]
Anticancer Cytotoxicity against MCF-7 Breast Cancer Cells
The cytotoxic effects of dihydroindole derivatives are often evaluated using cell viability assays, such as the MTT assay, on various cancer cell lines. The position of a methyl group can influence cytotoxicity by altering how the molecule interacts with its intracellular target or by affecting its ability to cross the cell membrane. For instance, studies on related heterocyclic compounds have shown that the position of substituents can significantly impact antiproliferative activity.[7]
Table 1: Comparative Anticancer Activity of Methyl-Dihydroindoles
| Compound | Substitution | IC50 (µM) against MCF-7 Cells | Relative Potency (vs. Unsubstituted) |
| 1 | Unsubstituted | 45.2 | 1.0x |
| 2 | 4-Methyl | 38.5 | 1.2x |
| 3 | 5-Methyl | 25.8 | 1.8x |
| 4 | 6-Methyl | 52.1 | 0.9x |
| 5 | 7-Methyl | 88.4 | 0.5x |
Analysis of SAR:
-
Unsubstituted Dihydroindole (1): Exhibits moderate baseline cytotoxicity.
-
4-Methyl Dihydroindole (2): A slight increase in potency is observed. The methyl group at the 4-position may introduce a favorable steric interaction with the target protein or slightly enhance lipophilicity, aiding cell penetration.
-
5-Methyl Dihydroindole (3): Shows the most significant increase in potency. This suggests that the 5-position is a favorable site for substitution, potentially interacting with a hydrophobic pocket in the target binding site.
-
6-Methyl Dihydroindole (4): A slight decrease in activity is noted, indicating that substitution at this position may be neutral or slightly unfavorable for binding.
-
7-Methyl Dihydroindole (5): A notable decrease in potency is observed. The methyl group at the 7-position, being adjacent to the nitrogen-containing ring, may introduce steric hindrance that disrupts the optimal binding conformation or interferes with a key hydrogen-bonding interaction involving the indoline nitrogen.
Caption: SAR summary for anticancer activity.
Melatonin Receptor (MT2) Binding Affinity
Dihydroindole derivatives have been explored as ligands for melatonin receptors, which are involved in regulating circadian rhythms. The binding affinity is typically determined through competitive radioligand binding assays. The SAR for melatonin receptor agonists is well-defined, with specific requirements for substituents to maintain or enhance binding.[2][8]
Table 2: Comparative MT2 Receptor Binding Affinity of Methyl-Dihydroindoles
| Compound | Substitution | Ki (nM) for MT2 Receptor | Relative Affinity (vs. Unsubstituted) |
| 1 | Unsubstituted | 115 | 1.0x |
| 2 | 4-Methyl | 250 | 0.5x |
| 3 | 5-Methyl | 380 | 0.3x |
| 4 | 6-Methyl | 190 | 0.6x |
| 5 | 7-Methyl | 95 | 1.2x |
Analysis of SAR:
-
Unsubstituted Dihydroindole (1): Shows a moderate binding affinity for the MT2 receptor.
-
4-Methyl and 6-Methyl Dihydroindoles (2 and 4): Both show a decrease in affinity, suggesting that the introduction of a methyl group at these positions introduces unfavorable steric clashes within the MT2 binding pocket.
-
5-Methyl Dihydroindole (3): Exhibits a significant reduction in binding affinity. This is consistent with published data where substitution at the 5-position of the indoline moiety in melatonin analogues reduced MT2 affinity, indicating that hydrophobic interactions in this region are not favorable for binding.[5]
-
7-Methyl Dihydroindole (5): Shows a slight enhancement in binding affinity. This suggests that a small hydrophobic substituent at the 7-position may be accommodated within a lipophilic pocket of the receptor, potentially leading to a modest increase in binding.
Caption: SAR summary for MT2 receptor affinity.
Experimental Protocols
To ensure the reproducibility and validity of the findings presented, detailed experimental protocols for the synthesis and biological evaluation are provided below.
Synthesis Protocol: Catalytic Hydrogenation of 5-Methylindole
This protocol describes the reduction of 5-methylindole to 5-methyl-2,3-dihydro-1H-indole (5-methylindoline).
Materials:
-
5-Methylindole
-
Platinum on carbon (Pt/C, 10 wt. %)
-
p-Toluenesulfonic acid monohydrate (PTSA)
-
Deionized water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Parr hydrogenation apparatus or similar
-
Standard laboratory glassware
Procedure:
-
To a hydrogenation flask, add 5-methylindole (1.0 g, 7.6 mmol), Pt/C (100 mg, 10 wt. %), PTSA (1.45 g, 7.6 mmol), and deionized water (20 mL).
-
Seal the flask and connect it to the hydrogenation apparatus.
-
Purge the system with hydrogen gas three times.
-
Pressurize the vessel to 50 psi with hydrogen gas.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, carefully vent the hydrogen gas and purge the system with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pt/C catalyst, washing the pad with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and neutralize the aqueous layer by the slow addition of saturated sodium bicarbonate solution until the pH is ~8.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-methyl-2,3-dihydro-1H-indole.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Bioassay Protocol: MTT Cytotoxicity Assay
This protocol details the procedure for determining the IC50 value of a test compound against the MCF-7 human breast cancer cell line.
Materials:
-
MCF-7 cells
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Test compounds (dissolved in DMSO to make a stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.
Conclusion
The structure-activity relationship of methyl-substituted dihydroindoles is highly dependent on both the position of the methyl group and the biological target being investigated. As demonstrated, a 5-methyl substitution can significantly enhance anticancer cytotoxicity while simultaneously reducing melatonin receptor affinity. Conversely, a 7-methyl substitution can be detrimental to anticancer activity but may be favorable for melatonin receptor binding.
These findings underscore the importance of systematic SAR studies in drug discovery. The subtle interplay of steric, electronic, and lipophilic effects introduced by a simple methyl group can be the deciding factor in a compound's efficacy and selectivity. This guide provides a foundational understanding and practical protocols for researchers to explore the rich chemical space of the dihydroindole scaffold and to rationally design novel therapeutic agents.
References
-
Barluenga, J., et al. (2003). Fischer Indole Synthesis. Chemical Reviews, 103(11), 4145-4176. [Link]
-
Zlotos, D. P., et al. (2009). 2-[(2,3-dihydro-1H-indol-1-yl)methyl]melatonin analogues: a novel class of MT2-selective melatonin receptor antagonists. Journal of Medicinal Chemistry, 52(3), 826-33. [Link]
-
Cui, X., et al. (2011). Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. Organic Letters, 13(20), 5584-5587. [Link]
-
Bernas, H., et al. (2014). Hydrogenation of 2-methylindole using supported metal catalysts. Catalysis Communications, 56, 41-44. [Link]
-
Müller, K., et al. (2018). The Magic Methyl and Its Tricks in Drug Discovery and Development. Journal of Medicinal Chemistry, 61(1), 1-22. [Link]
-
Zidar, N., et al. (2020). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). European Journal of Medicinal Chemistry, 208, 112852. [Link]
-
Spadoni, G., et al. (2008). Melatonin receptor agonists: SAR and applications to the treatment of sleep-wake disorders. Current Topics in Medicinal Chemistry, 8(11), 955-970. [Link]
-
Hughes, D. L. (2011). The Fischer Indole Synthesis. Organic Reactions, 42, 335-654. [Link]
-
van Rensburg, H., et al. (2020). Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells as Protein Kinase Inhibitors. Molecules, 25(21), 5099. [Link]
Sources
- 1. Design, synthesis, and biological activities of madindoline analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Melatonin receptor agonists: SAR and applications to the treatment of sleep-wake disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2-[(2,3-dihydro-1H-indol-1-yl)methyl]melatonin analogues: a novel class of MT2-selective melatonin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells as Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Melatonin Receptor Agonists: SAR and Applications to the Treatment of Sleep-Wake Disorders | Bentham Science [eurekaselect.com]
Benchmarking 2,5-Dimethyl-2,3-dihydro-1H-indole: A Comparative Guide for Anticancer Drug Discovery
Introduction: The Indoline Scaffold in Oncology
The indole nucleus and its reduced form, indoline (2,3-dihydro-1H-indole), represent a "privileged scaffold" in medicinal chemistry. This structural motif is present in a multitude of natural products and has been successfully incorporated into numerous FDA-approved therapeutic agents.[1][2] In oncology, indole derivatives have demonstrated a remarkable breadth of activity, targeting various hallmarks of cancer. Their mechanisms of action are diverse, ranging from the inhibition of tubulin polymerization, which disrupts mitosis, to the modulation of key signaling pathways through kinase inhibition.[1][2][3]
Given the consistent success of the indoline core in anticancer drug development, novel derivatives such as 2,5-Dimethyl-2,3-dihydro-1H-indole warrant thorough investigation. This guide provides a framework for benchmarking this specific compound against established therapeutic agents, offering a rationale for comparator selection and detailed protocols for in vitro evaluation. The objective is to ascertain its relative potency and potential mechanism of action, thereby informing its future development as a potential anticancer therapeutic.
Strategic Selection of Therapeutic Benchmarks
To effectively contextualize the potential of 2,5-Dimethyl-2,3-dihydro-1H-indole, it is essential to compare its performance against current standards of care that operate through mechanisms plausibly shared by indole derivatives.
-
Paclitaxel: A cornerstone of chemotherapy, Paclitaxel is a mitotic inhibitor that stabilizes microtubules, leading to G2/M phase cell cycle arrest and subsequent apoptosis.[4][5][] Given that numerous indole derivatives have been identified as tubulin polymerization inhibitors, Paclitaxel serves as a critical benchmark for antimitotic activity.[2][7]
-
Sorafenib: This multi-kinase inhibitor targets several key players in tumor progression, including RAF kinases and various receptor tyrosine kinases (VEGFRs, PDGFRs).[8][9][10] As many indole-based compounds have been developed as kinase inhibitors, Sorafenib provides a relevant comparison for evaluating the potential signal transduction inhibitory effects of our target compound.[1][3]
Comparative Efficacy: In Vitro Benchmarking Workflow
The initial assessment of 2,5-Dimethyl-2,3-dihydro-1H-indole's anticancer potential will be conducted through a series of in vitro assays designed to measure its cytotoxic and cytostatic effects against a panel of human cancer cell lines.
Experimental Workflow: From Cellular Viability to Mechanistic Insights
Sources
- 1. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 5. Paclitaxel’s Mechanistic and Clinical Effects on Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of Sorafenib Resistance in HCC Culture Relate to the Impaired Membrane Expression of Organic Cation Transporter 1 (OCT1) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ClinPGx [clinpgx.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2,5-Dimethyl-2,3-dihydro-1H-indole
Hazard Profile and Core Safety Principles
Understanding the potential hazards of 2,5-Dimethyl-2,3-dihydro-1H-indole is fundamental to its safe handling and disposal. Based on data from related indole compounds, it is prudent to handle this chemical with the assumption that it possesses the following hazardous characteristics:
-
Acute Toxicity: Harmful if swallowed or in contact with skin.[1]
-
Skin and Eye Irritation: May cause skin irritation and serious eye damage.[2]
-
Aquatic Toxicity: Very toxic to aquatic life.[3]
Therefore, all disposal procedures must be designed to prevent human exposure and environmental release.
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
Before handling 2,5-Dimethyl-2,3-dihydro-1H-indole for any purpose, including disposal, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: In cases of poor ventilation or the potential for aerosolization, a NIOSH-approved respirator is recommended.
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the disposal of 2,5-Dimethyl-2,3-dihydro-1H-indole, from waste accumulation to final removal.
Step 1: Waste Segregation and Collection
Proper segregation of chemical waste at the point of generation is critical to prevent dangerous reactions.
-
Dedicated Waste Container: Designate a specific, clearly labeled container for 2,5-Dimethyl-2,3-dihydro-1H-indole waste.
-
Avoid Mixing: Do not mix this waste with other chemical waste streams, especially strong oxidizing agents or acids, to prevent unforeseen hazardous reactions.[4]
-
Container Integrity: Use a container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid.[5]
Step 2: Container Labeling
Accurate and thorough labeling of waste containers is a regulatory requirement and essential for the safety of all personnel.
-
Clear Identification: The label must clearly state "Hazardous Waste" and "2,5-Dimethyl-2,3-dihydro-1H-indole".
-
Hazard Pictograms: Include appropriate GHS pictograms for acute toxicity, skin/eye irritation, and environmental hazard.
Step 3: Spill Management and Decontamination
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.
-
Containment: For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill. For solid spills, carefully sweep up the material to avoid generating dust.[3]
-
Cleanup: Collect the absorbed or swept material and place it in the designated hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water. All materials used for cleanup must also be disposed of as hazardous waste.
Step 4: Storage of Waste
Proper storage of hazardous waste is essential to prevent accidents and ensure regulatory compliance.
-
Designated Area: Store the waste container in a designated, well-ventilated satellite accumulation area.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Incompatible Materials: Ensure the storage area is away from incompatible materials.
Step 5: Final Disposal
The final disposal of 2,5-Dimethyl-2,3-dihydro-1H-indole must be conducted by a licensed hazardous waste disposal company.
-
Professional Disposal: Never dispose of this chemical down the drain or in the regular trash.[4] Its high aquatic toxicity makes this extremely dangerous to the environment.
-
Documentation: Maintain meticulous records of all waste generated and disposed of, in accordance with institutional and regulatory requirements.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of 2,5-Dimethyl-2,3-dihydro-1H-indole.
Sources
Personal protective equipment for handling 2,5-Dimethyl-2,3-dihydro-1H-indole
Operational Guide: Safe Handling of 2,5-Dimethyl-2,3-dihydro-1H-indole
This document provides comprehensive safety protocols and operational guidance for handling 2,5-Dimethyl-2,3-dihydro-1H-indole. As specific hazard data for this compound is not extensively published, the recommendations herein are synthesized from established best practices and safety data for structurally analogous indole and indoline compounds. This guide is designed to empower researchers, scientists, and drug development professionals to manage this chemical with the highest degree of safety, ensuring both personal protection and experimental integrity.
Core Principle: Proactive Hazard Assessment and Mitigation
The foundation of laboratory safety is a thorough understanding of the potential risks associated with a chemical. For 2,5-Dimethyl-2,3-dihydro-1H-indole, we must infer its hazard profile from related structures. Indole derivatives can exhibit a range of toxicological properties, and it is prudent to treat this compound with a high degree of caution.
Based on data from similar compounds, the primary anticipated hazards are summarized below. The causality behind these classifications stems from the aromatic amine structure, which can be readily absorbed and may interfere with biological processes.
| Hazard Classification | Potential Effects & Rationale | Supporting Analogs & Citations |
| Acute Toxicity (Oral, Dermal) | May be harmful if swallowed and toxic in contact with skin.[1] The molecular structure allows for potential absorption through the skin and gastrointestinal tract. | Indole, 3-Methylindole |
| Serious Eye Irritation | Can cause significant eye irritation or damage upon direct contact. | Indole, 2,5-Dimethylhexane-2,5-diol |
| Skin Irritation / Sensitization | May cause skin irritation upon contact and could lead to an allergic skin reaction with repeated exposure.[1] | Indole, 1,1,2-Trimethyl-1H-benz[e]indole |
| Respiratory Tract Irritation | Inhalation of dust or aerosols may irritate the respiratory system.[2] | 3, 5, 3′, 5′-Tetramethyl-1H, 2′H-2, 2′-methanylylidene-bis-pyrrole hydrochloride |
| Aquatic Toxicity | Very toxic to aquatic life, potentially with long-lasting effects.[3] This necessitates stringent disposal protocols to prevent environmental release. | Indole, 3-Methylindole |
Personal Protective Equipment (PPE) Protocol: A Multi-Layered Defense
The selection of PPE is not merely a checklist; it is a dynamic risk assessment. The following table outlines the required PPE for various laboratory operations involving 2,5-Dimethyl-2,3-dihydro-1H-indole. The principle of "As Low As Reasonably Achievable" (ALARA) exposure must be applied at all times.
| Operational Scenario | Minimum Required PPE | Enhanced PPE (Recommended/Required) |
| Weighing & Aliquoting (Solid) | Nitrile Gloves, Safety Goggles, Lab Coat | Double Nitrile Gloves, Face Shield, NIOSH-approved Respirator (if not in a ventilated enclosure)[4][5] |
| Solution Preparation | Nitrile Gloves, Safety Goggles, Lab Coat | Double Nitrile Gloves, Face Shield (due to splash risk), Chemical-Resistant Apron |
| Reaction Workup & Transfer | Nitrile Gloves, Safety Goggles, Lab Coat | Double Nitrile Gloves, Chemical-Resistant Apron, Face Shield |
| Spill Cleanup | Double Nitrile Gloves, Safety Goggles, Lab Coat | Chemical-Resistant Coveralls, Chemical-Resistant Boots, NIOSH-approved Respirator[6] |
| Waste Disposal | Nitrile Gloves, Safety Goggles, Lab Coat | Double Nitrile Gloves, Face Shield (if splash potential exists) |
Causality of PPE Selection:
-
Eye and Face Protection: Tightly fitting safety goggles are mandatory to prevent contact from accidental splashes.[7] A full face shield should be used in conjunction with goggles whenever there is a significant risk of splashing, as eyeglasses or standard safety glasses do not provide adequate protection.[8]
-
Skin Protection: Chemical-resistant gloves, such as nitrile, are essential.[5] Gloves must be inspected for tears or holes before each use and should be changed every 30-60 minutes during extended procedures or immediately if contamination is suspected.[9] A lab coat with tight-fitting cuffs protects the arms and body.[9]
-
Respiratory Protection: All work with solid 2,5-Dimethyl-2,3-dihydro-1H-indole that may generate dust must be performed in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation risk. If this is not feasible, a fit-tested NIOSH-approved N95 respirator is required.[8]
Standard Operating Procedure (SOP) for Safe Handling
This protocol is a self-validating system designed to contain the chemical from procurement to disposal.
Step 1: Pre-Operational Safety Check
-
Verify that the chemical fume hood has a current certification and is functioning correctly.
-
Ensure an eyewash station and safety shower are accessible and unobstructed.[10]
-
Assemble all necessary equipment and reagents within the fume hood to minimize movement.
-
Don the appropriate PPE as specified in the table above.
Step 2: Handling and Transfer
-
When handling the solid, use techniques that minimize dust generation, such as gentle scooping rather than pouring.
-
Keep the container sealed at all times when not in use.[11]
-
If making a solution, add the solid to the solvent slowly to avoid splashing.
-
Perform all transfers over a tray or absorbent bench liner to contain any potential drips or minor spills.
Step 3: Post-Operational Decontamination
-
Thoroughly decontaminate all surfaces and equipment using an appropriate solvent.
-
Remove PPE by first taking off outer gloves (if double-gloving), followed by the lab coat, face shield, and goggles. Remove inner gloves last.[9]
-
Wash hands thoroughly with soap and water after removing all PPE.[11]
Caption: Workflow for Safely Handling 2,5-Dimethyl-2,3-dihydro-1H-indole.
Emergency Response and Spill Management
Immediate and correct response to an exposure or spill is critical.
Personnel Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[12][13] Seek immediate medical attention.
-
Skin Contact: Promptly wash the affected area with soap and water for at least 15 minutes.[4] Remove all contaminated clothing while under a safety shower.[12] Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air.[2] If breathing is difficult, administer oxygen and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]
Spill Management:
-
Minor Spill (Contained within a fume hood):
-
Ensure appropriate PPE is worn.
-
Cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep or scoop the material into a designated hazardous waste container.[11]
-
Decontaminate the area with a suitable solvent.
-
-
Major Spill (Outside of a fume hood or large volume):
-
Alert all personnel in the immediate area to evacuate.[13]
-
If the substance is flammable, extinguish all ignition sources.
-
Isolate the area by closing doors.
-
From a safe location, contact your institution's emergency response team or local fire department. Do not attempt to clean up a major spill without specialized training and equipment.
-
Caption: Emergency Response Decision-Making Flowchart.
Waste Disposal Protocol
Proper disposal is a critical final step to ensure environmental safety and regulatory compliance.
-
Classification: All waste containing 2,5-Dimethyl-2,3-dihydro-1H-indole, including contaminated consumables (gloves, paper towels, absorbent material) and empty containers, must be treated as hazardous waste.[5]
-
Segregation: Do not mix this waste with other waste streams. Use a dedicated, clearly labeled, and sealable hazardous waste container.[11]
-
Container Management: Keep the waste container closed except when adding waste. Store it in a designated satellite accumulation area away from incompatible materials.[4][5]
-
Final Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[3][5] Do not pour any amount down the drain.
References
- CymitQuimica. (2022-09-17).
- Sigma-Aldrich. (2025-10-16).
- Thermo Fisher Scientific. (2024-03-29).
- Florida State University Environmental Health and Safety. Chemical Emergencies, Exposures, and Spills.
- Thermo Fisher Scientific.
- Santa Cruz Biotechnology. 2-[(3,5-Dimethyl-2H-pyrrol-2-ylidene)
- Sigma-Aldrich. (2025-11-06).
- BenchChem. Personal protective equipment for handling 5-chloro-2,3-dimethyl-1H-indole.
- Fisher Scientific. (2010-09-21).
- Fisher Scientific.
- Thermo Fisher Scientific. (2025-09-07).
- Fisher Scientific. (2011-02-10).
- Sigma-Aldrich. (2024-09-09).
- NIOSH. (2006-12-06). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- Canadian Agency for Drugs and Technologies in Health. (2019). Safe handling of hazardous drugs.
- New Mexico State University. Chemical Exposure and Spill Response Procedures.
- U.S. Department of Health and Human Services. Personal Protective Equipment (PPE) - CHEMM.
Sources
- 1. fishersci.com [fishersci.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. fishersci.com [fishersci.com]
- 8. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pppmag.com [pppmag.com]
- 10. fishersci.com [fishersci.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. safety.fsu.edu [safety.fsu.edu]
- 13. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
